4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12;/h2-4H,1H3,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKANNUUIQNCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408058-12-7 | |
| Record name | Benzenecarboximidamide, 4-methoxy-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride (HCl), a compound of interest in contemporary drug discovery and chemical biology. As the development of novel small molecules into viable therapeutic agents is critically dependent on a thorough understanding of their fundamental chemical and physical characteristics, this document serves as an essential resource for researchers, medicinal chemists, and formulation scientists. We present in silico predictions for key parameters including acidity constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust and validated dataset. The causality behind experimental choices is elucidated, and all methodologies are designed as self-validating systems. This guide is intended to empower drug development professionals with the foundational knowledge required to advance promising compounds like 4-Methoxy-2-(trifluoromethyl)benzamidine HCl through the development pipeline.
Introduction
This compound is a substituted benzamidine derivative. The benzamidine moiety is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a variety of enzymes, particularly proteases. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, while the methoxy group can modulate its electronic properties and potential for hydrogen bonding. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent compound.
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides a detailed examination of the key physicochemical parameters of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Chemical Identity
-
IUPAC Name: 4-methoxy-2-(trifluoromethyl)benzimidamide hydrochloride
-
CAS Number: 1408058-12-7
-
Chemical Formula: C₉H₁₀ClF₃N₂O
-
Molecular Weight: 254.64 g/mol
-
Chemical Structure:
Caption: Chemical structure of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Predicted Physicochemical Properties
Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using the ChemAxon Chemicalize platform, a widely recognized tool in cheminformatics for its accuracy.[1][2][3][4][5][6][7][8][9][10] It is imperative to note that these are in silico predictions and should be confirmed by empirical laboratory studies.
| Property | Predicted Value | Unit |
| pKa (strongest basic) | 10.5 | |
| logP | 2.3 | |
| Aqueous Solubility (at pH 7.4) | 0.8 | mg/mL |
Acidity Constant (pKa)
The pKa of a compound is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 4-Methoxy-2-(trifluoromethyl)benzamidine, the amidine group is the primary basic center.
In Silico Prediction
The predicted pKa of the protonated amidinium ion is approximately 10.5 . This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[11][12][13] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
Principle: The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This corresponds to the midpoint of the titration curve.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Prepare a solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in deionized water at a known concentration (e.g., 1-5 mM).
-
Titration:
-
Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and continuously stir.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and the pKa is the pH at half that volume.
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a compound's membrane permeability and its potential for oral absorption.
In Silico Prediction
The predicted logP for the neutral form of 4-Methoxy-2-(trifluoromethyl)benzamidine is 2.3 . This value suggests a moderate level of lipophilicity.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[14][15][16][17][18]
Principle: The compound is partitioned between two immiscible phases (n-octanol and water). After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the base-10 logarithm of the ratio of the concentrations.
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in the aqueous phase.
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol phase.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
logP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)
-
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.
In Silico Prediction
The predicted aqueous solubility of 4-Methoxy-2-(trifluoromethyl)benzamidine at pH 7.4 is 0.8 mg/mL . Given its basic pKa, the solubility is expected to be higher at lower pH values.
Experimental Protocol: Saturation Shake-Flask Method
The saturation shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[19][20][21][22][23]
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer of a specific pH until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.
Methodology:
-
Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration:
-
Add an excess amount of solid 4-Methoxy-2-(trifluoromethyl)benzamidine HCl to a vial containing the buffer.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Separate the solid from the solution by filtration (using a low-binding filter) or centrifugation.
-
-
Concentration Analysis:
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Caption: Workflow for aqueous solubility determination by the saturation shake-flask method.
Safety, Handling, and Storage
7.1. Hazard Identification
Based on safety data for similar amidine and hydrochloride compounds, 4-Methoxy-2-(trifluoromethyl)benzamidine HCl should be handled with care.[24][25][26][27][28][29][30][31][32] Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
7.2. Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
7.3. Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
As a hydrochloride salt, the compound may be hygroscopic. Store in a desiccator if necessary.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, a molecule with potential in drug discovery. While the presented quantitative data are based on in silico predictions and await experimental verification, they provide valuable initial insights for researchers. The outlined experimental protocols offer robust and standardized methods for the empirical determination of pKa, logP, and aqueous solubility. A thorough understanding and validation of these properties are critical first steps in the journey of transforming a promising chemical entity into a safe and effective therapeutic agent.
References
- 1. chemaxon.com [chemaxon.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. forum.chemaxon.com [forum.chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. chemaxon.com [chemaxon.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. enamine.net [enamine.net]
- 21. who.int [who.int]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. echemi.com [echemi.com]
- 29. oxychem.com [oxychem.com]
- 30. alliancechemical.com [alliancechemical.com]
- 31. scribd.com [scribd.com]
- 32. blog.polyprocessing.com [blog.polyprocessing.com]
An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
This guide provides a comprehensive technical overview of the core spectral analysis techniques used to characterize 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of this compound's molecular structure and purity.
Introduction
This compound is a substituted benzamidine derivative of interest in medicinal chemistry and drug discovery. The benzamidine moiety is a known pharmacophore that can interact with a variety of biological targets, and the specific substitution pattern of a methoxy and a trifluoromethyl group on the phenyl ring can significantly influence its physicochemical properties and biological activity. Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide provides a detailed examination of the expected spectral data and the methodologies to acquire it.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons of the benzamidine group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Broad singlet | 2H | -NH₂ (Amidine) |
| ~7.8 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Causality Behind Predicted Shifts:
-
Amidine Protons (-NH₂): These protons are expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and exchange with residual water in the solvent. Their chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons (Ar-H): The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The trifluoromethyl group is strongly electron-withdrawing, which will deshield adjacent protons. The methoxy group is electron-donating, which will shield adjacent protons.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C (Amidine) |
| ~160 | Ar-C-OCH₃ |
| ~135 | Ar-C |
| ~130 (q) | Ar-C-CF₃ |
| ~125 (q) | -CF₃ |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~56 | -OCH₃ |
Causality Behind Predicted Shifts:
-
Amidine Carbon: The carbon of the amidine group is expected to be in the typical range for such functional groups.
-
Aromatic Carbons: The carbon attached to the electron-donating methoxy group will be shielded, while the carbon attached to the electron-withdrawing trifluoromethyl group will be deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons directly bonded to the trifluoromethyl group will also show quartet splitting.
-
Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift around 55-60 ppm.
Experimental Protocol for NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the exchangeable NH protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
(Optional) Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.
An In-depth Technical Guide to 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
CAS Number: 1408058-12-7
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a fluorinated benzamidine derivative of significant interest in contemporary drug discovery and biochemical research. While direct experimental data on this specific molecule is emerging, this document synthesizes information from analogous structures and established principles of medicinal chemistry to project its physicochemical properties, potential biological activities, and applications. We will delve into a plausible synthetic route, hypothesize its mechanism of action as a protease inhibitor, and provide detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this compound in their research endeavors.
Introduction: The Rationale for Substituted Benzamidines in Drug Discovery
Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] The core benzamidine moiety serves as a bioisostere for the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes. The strategic placement of substituents on the phenyl ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The subject of this guide, this compound, incorporates two key substituents:
-
A Methoxy Group (-OCH₃) at the 4-position: This electron-donating group can influence the electronic environment of the aromatic ring and potentially enhance binding affinity through hydrogen bonding interactions within the enzyme's active site.
-
A Trifluoromethyl Group (-CF₃) at the 2-position: This strongly electron-withdrawing and lipophilic group is known to enhance metabolic stability and cell permeability of drug candidates.[3] Its placement at the ortho-position to the amidine group may also induce a specific conformational preference, potentially leading to altered selectivity profiles against different proteases.
This unique substitution pattern suggests that this compound is a promising candidate for the development of novel therapeutic agents and as a tool for biochemical research.
Physicochemical Properties and Characterization
While extensive experimental data for this specific compound is not widely published, we can predict its key properties based on its structure.
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 1408058-12-7 | Chemical Abstract Service Registry |
| Molecular Formula | C₉H₁₀ClF₃N₂O | Derived from structure |
| Molecular Weight | 270.64 g/mol | Calculated from atomic weights |
| Appearance | Likely a white to off-white crystalline solid | Based on similar benzamidine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | The hydrochloride salt form enhances aqueous solubility. |
| Storage | Store in a cool, dry place, protected from light and moisture. | Standard for hydrochloride salts of organic compounds. |
Analytical Characterization Workflow
A robust analytical workflow is crucial for confirming the identity and purity of newly synthesized this compound.
Caption: Analytical workflow for structural confirmation and purity assessment.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamidoxime
-
To a solution of 4-Methoxy-2-(trifluoromethyl)benzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (1.5 equivalents).[4]
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzamidoxime.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction to 4-Methoxy-2-(trifluoromethyl)benzamidine
-
Dissolve the purified 4-Methoxy-2-(trifluoromethyl)benzamidoxime (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).[4]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-Methoxy-2-(trifluoromethyl)benzamidine in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
A precipitate should form. Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.
Hypothesized Mechanism of Action and Biological Applications
Based on the extensive literature on substituted benzamidines, the primary hypothesized mechanism of action for this compound is the competitive inhibition of serine proteases.[1][3]
Proposed Interaction with Serine Protease Active Site
Caption: Hypothesized binding of the compound in a serine protease active site.
The positively charged amidinium group is expected to form a salt bridge with the negatively charged aspartate residue at the bottom of the S1 specificity pocket. The substituted phenyl ring would then be positioned to make further interactions with the enzyme, influencing both potency and selectivity.
Potential Research Applications
Given its predicted role as a protease inhibitor, this compound could be a valuable tool in several areas of research:
-
Drug Discovery: As a lead compound or intermediate for the development of therapeutics targeting diseases where serine proteases are implicated, such as thrombosis, inflammation, and cancer.[3][5]
-
Biochemical Research: As a selective inhibitor to probe the function of specific serine proteases in complex biological systems.[6]
-
Diagnostic Development: As a component in activity-based probes for the detection and quantification of serine protease activity.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
To validate the hypothesized biological activity, a standard in vitro protease inhibition assay can be performed.
Objective: To determine the inhibitory potency (IC₅₀) of this compound against a model serine protease (e.g., Trypsin).
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - a chromogenic substrate
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Trypsin in Tris-HCl buffer.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.
-
Add a small volume of the test compound dilutions (or DMSO for control) to the appropriate wells.
-
Add a fixed amount of the Trypsin solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, molecule with significant potential as a serine protease inhibitor. The unique combination of a methoxy and a trifluoromethyl group on the benzamidine scaffold suggests a favorable profile for drug development, potentially offering enhanced potency, selectivity, and metabolic stability.
Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive biological characterization of this compound. Screening against a panel of serine proteases will be crucial to determine its selectivity profile. Further studies into its pharmacokinetic properties and in vivo efficacy will be necessary to fully elucidate its therapeutic potential.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 5. EP0036269A1 - Substituted benzamides - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Navigating the Solubility Landscape of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: A Technical Guide for Researchers
Introduction: Understanding the Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth technical exploration of the solubility of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a compound of interest for researchers in various therapeutic areas. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this paper will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility in a range of organic solvents. By understanding the principles that govern solubility and employing robust experimental techniques, scientists can effectively navigate the challenges associated with this critical parameter.
Physicochemical Profile and its Influence on Solubility
The molecular structure of this compound provides significant clues to its solubility behavior. As a hydrochloride salt, it is inherently more polar and likely to exhibit enhanced solubility in polar solvents compared to its free base form. The presence of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups, along with the benzamidine moiety, creates a molecule with distinct regions of varying polarity, which will influence its interactions with different solvent molecules.
Key Structural Features Influencing Solubility:
-
Benzamidine Group: This functional group is basic and, in its protonated hydrochloride salt form, capable of forming strong hydrogen bonds and ion-dipole interactions.
-
Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bonding.
-
Trifluoromethyl Group: This highly electronegative group can impact the electron distribution of the aromatic ring and may participate in dipole-dipole interactions.
The interplay of these functional groups suggests that the principle of "like dissolves like" will be a primary determinant of solubility. Polar solvents will be more effective at solvating the ionic hydrochloride and the polar functionalities, while non-polar solvents will be less effective.
Theoretical Framework: Predicting Solubility
While empirical determination is the gold standard, theoretical considerations can guide solvent selection. The solubility of a hydrochloride salt is not only dependent on the solvent's polarity but also on the common ion effect.[1] In solvents that may contain chloride ions, the solubility of the hydrochloride salt can be suppressed.[1]
The overall solubility is a result of the equilibrium between the solid-state crystal lattice energy and the solvation energy of the dissolved ions. For this compound to dissolve, the energy released upon solvation of its ions by the solvent molecules must overcome the energy required to break apart the crystal lattice.
A Systematic Approach to Experimental Solubility Determination
A robust and reproducible experimental protocol is paramount for obtaining reliable solubility data. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[2][3]
Experimental Workflow: The Shake-Flask Method
The following diagram outlines the logical flow for determining the equilibrium solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents of analytical grade (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.[2]
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[2]
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[2]
-
Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.
Anticipated Solubility Trends
Based on the principles of chemical interactions, the following solubility trends for this compound in various organic solvents can be anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the hydrochloride salt through ion-dipole interactions. The related benzamidine hydrochloride shows solubility in ethanol.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | Possess large dipole moments and can effectively solvate the cation. Benzamidine hydrochloride is reported to be soluble in DMSO and DMF.[5][6] |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | May exhibit some solubility due to dipole-dipole interactions, but less effective at solvating the ionic salt compared to more polar solvents. |
| Non-polar | Toluene, Hexane | Very Low | Lack the ability to form strong interactions with the polar and ionic parts of the molecule, leading to poor solvation. |
Safety and Handling Considerations
As with any chemical substance, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) for detailed information.[7][8][9][10][11]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9]
-
Avoid contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.[7][8]
-
Store the compound in a tightly sealed container in a cool, dry place.[9]
Conclusion and Future Directions
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a comprehensive framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding formulation development, enabling further preclinical and clinical studies, and ultimately unlocking the full therapeutic potential of this promising compound. Future work should focus on the systematic generation of this solubility data across a range of pharmaceutically relevant solvents and temperatures.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 7. capotchem.cn [capotchem.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Room Temperature Stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
Abstract
This technical guide provides a comprehensive framework for assessing the room temperature stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, a compound of interest in pharmaceutical research and drug development. In the absence of extensive public data on this specific molecule, this document outlines a robust, scientifically-grounded approach based on established principles of pharmaceutical stability testing and forced degradation studies.[1][2][3] It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to design and execute self-validating stability protocols. This guide details the underlying chemical rationale for potential degradation pathways, provides step-by-step experimental methodologies, and offers a template for data interpretation and presentation.
Introduction: The Criticality of Stability in Drug Development
The journey of a promising molecule from the laboratory to a viable therapeutic is fraught with challenges, among which chemical stability is paramount. For a compound like 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, which holds potential as a key intermediate or active pharmaceutical ingredient (API), understanding its behavior under typical storage and handling conditions is not merely a regulatory formality but a cornerstone of ensuring its safety, efficacy, and quality.[4][5] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and the integrity of clinical trial data.[1]
This guide will focus on establishing a comprehensive stability profile for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl at room temperature, a critical parameter for early-stage development, formulation, and ultimately, shelf-life determination.[4][6]
Molecular Profile and Potential Instability Factors
4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a substituted benzamidine derivative. Its structure, featuring a benzamidine core, a methoxy group, and a trifluoromethyl group, presents a unique combination of functionalities that can influence its stability.
-
Benzamidine Moiety: The amidine group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding benzamide.
-
Trifluoromethyl Group: While generally imparting metabolic and chemical stability due to the strong carbon-fluorine bond, the -CF3 group can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[7]
-
Methoxy Group: The ether linkage in the methoxy group is generally stable but can be cleaved under harsh acidic conditions.
-
Hydrochloride Salt: The HCl salt form enhances water solubility, which is advantageous for formulation but may also increase susceptibility to hydrolysis in the presence of moisture.
Given these structural features, a systematic investigation into the compound's stability is warranted.
A Framework for Stability Assessment: An Experimental Workflow
A robust stability study is a multi-faceted endeavor that begins with a clear, logical workflow. The following diagram outlines a comprehensive approach to evaluating the room temperature stability of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
References
Preliminary Biological Screening of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: An In-Depth Technical Guide
Introduction: Rationale for a Phased Screening Approach
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is a novel small molecule with potential therapeutic applications. The benzamidine moiety is a known pharmacophore, often associated with the inhibition of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes, including coagulation, inflammation, and cancer. The introduction of a methoxy and a trifluoromethyl group can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency, selectivity, and pharmacokinetic profile.
This guide outlines a comprehensive and tiered preliminary biological screening cascade designed to efficiently assess the therapeutic potential and liabilities of this compound. Our approach is rooted in a philosophy of early-stage risk mitigation and data-driven decision-making, prioritizing in vitro methodologies before progressing to more complex and resource-intensive in vivo studies. This phased strategy allows for the early identification of promising lead compounds while minimizing the use of animal models, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).
Part 1: Foundational In Vitro Assessment: Cytotoxicity and Initial Target Engagement
The initial phase of screening focuses on establishing the compound's intrinsic cellular toxicity and exploring its potential to interact with the predicted target class, serine proteases. A broad understanding of a compound's effect on cell viability is paramount, as overt cytotoxicity can preclude further development, regardless of its intended pharmacological activity.
General Cytotoxicity Profiling
The objective of this initial step is to determine the concentration range at which this compound exhibits cytotoxic effects across different cell lines. This information is crucial for designing subsequent, more specific assays, ensuring that observed effects are not simply a consequence of cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Causality Behind Experimental Choices:
-
Choice of Cell Lines: HepG2, a human liver carcinoma cell line, is chosen to provide an early indication of potential hepatotoxicity, a common reason for drug failure. HEK293, a human embryonic kidney cell line, is a commonly used model for general cytotoxicity due to its robust growth characteristics.
-
Time Points: Assessing cytotoxicity at multiple time points provides insights into the kinetics of the cytotoxic effect, distinguishing between acute and delayed toxicity.
Target-Oriented Screening: Serine Protease Inhibition
Based on the benzamidine scaffold, a primary hypothesis is that this compound may act as a serine protease inhibitor.[1] This section details a representative in vitro assay to test this hypothesis.
Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a representative serine protease, such as trypsin, using a fluorogenic substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound, a solution of trypsin, and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the trypsin solution.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value for the inhibition of the serine protease.
Data Presentation: Serine Protease Inhibition
| Enzyme | Substrate | Inhibitor IC50 (µM) |
| Trypsin | Boc-Gln-Ala-Arg-AMC |
Mandatory Visualization: Proposed Screening Workflow
Caption: Phased biological screening workflow for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Part 2: Preliminary In Vivo Assessment: Toxicology and Pharmacokinetics
Compounds that demonstrate promising in vitro activity and an acceptable therapeutic window (a significant separation between the effective concentration and the cytotoxic concentration) are advanced to preliminary in vivo studies. These studies provide the first indication of how the compound behaves in a complex biological system.
Acute Toxicity Study
The primary objective of an acute toxicity study is to determine the potential adverse effects of a single dose of the compound and to establish a preliminary safety profile.[2]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is a sequential dosing approach that allows for the estimation of the LD50 (the dose that is lethal to 50% of the test population) with a reduced number of animals compared to traditional methods.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate rodents (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on in vitro data and any available information on similar compounds.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the reversal of outcomes is observed.
-
Data Collection: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Mortality |
Preliminary Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a drug.[3][4] Preliminary PK studies provide initial insights into a compound's bioavailability and clearance.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents
Step-by-Step Methodology:
-
Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.
-
Compound Administration: Administer a single intravenous (IV) and oral (PO) dose of this compound to two separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| CL (mL/min/kg) | ||
| Vd (L/kg) | ||
| %F | N/A |
Mandatory Visualization: ADME Process Overview
Caption: Simplified overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.
Conclusion and Future Directions
The preliminary biological screening cascade outlined in this guide provides a robust framework for the initial evaluation of this compound. The data generated from these studies will enable a comprehensive assessment of the compound's potential as a therapeutic agent and will inform the decision to proceed with more advanced preclinical development, including efficacy studies in relevant disease models, detailed mechanistic studies, and formal regulatory toxicology studies. A thorough and logical screening process is the cornerstone of successful drug discovery and development.
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 3. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Benzamidine Derivatives
Abstract
Trifluoromethyl benzamidine derivatives represent a pivotal class of enzyme inhibitors, primarily targeting serine proteases with high efficacy and specificity. Their unique mechanism, which combines structural mimicry with covalent bond formation, has made them subjects of intense research and valuable leads in drug development, particularly for anticoagulant and anticancer therapies. This guide provides a comprehensive exploration of their mechanism of action, from the fundamental principles of enzyme recognition to the intricacies of their covalent interactions. We will dissect the roles of the core benzamidine scaffold and the trifluoromethyl "warhead," detail the experimental methodologies used to characterize their inhibitory activity, and present a clear picture of the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of inhibitors.
Introduction: The Significance of Trifluoromethyl Benzamidine Derivatives
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1][2] Dysregulation of their activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention. Benzamidine and its derivatives have long been recognized as competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3][4][5][6] The core benzamidine structure acts as a mimetic of the side chains of arginine and lysine, which are the natural substrates for many of these enzymes, allowing it to bind effectively to the enzyme's active site.[2]
The advent of trifluoromethyl benzamidine derivatives marked a significant evolution in this class of inhibitors. The incorporation of a trifluoromethyl (CF3) group adjacent to a carbonyl function transforms the molecule from a simple competitive inhibitor into a potent, covalent inhibitor.[7][8] This guide will elucidate the sophisticated mechanism by which these molecules achieve their potent and often irreversible inhibition.
The Dual-Action Mechanism: Recognition and Covalent Inhibition
The inhibitory power of trifluoromethyl benzamidine derivatives stems from a two-step mechanism: initial recognition and binding at the active site, followed by the formation of a stable covalent bond with the catalytic serine residue.
The Benzamidine Moiety: The "Anchor" for Active Site Recognition
The positively charged benzamidine group is the key to the molecule's specificity. It mimics the guanidinium group of arginine or the protonated amine of lysine, allowing it to fit snugly into the S1 specificity pocket of trypsin-like serine proteases. This pocket is characterized by a conserved aspartate residue at its base, which forms a strong ionic interaction with the inhibitor's amidine group. This initial, reversible binding orients the inhibitor optimally for the subsequent covalent reaction.[5]
The Trifluoromethyl Ketone: The Electrophilic "Warhead"
The true innovation of these derivatives lies in the trifluoromethyl ketone group. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[7]
When the benzamidine "anchor" has properly positioned the inhibitor in the active site, the hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin) attacks this electrophilic carbonyl carbon. This results in the formation of a stable, tetrahedral hemiketal intermediate.[7][8] This covalent adduct effectively inactivates the enzyme. This mechanism is a hallmark of what are known as transition-state analog inhibitors, as the tetrahedral hemiketal mimics the geometry of the transition state of the normal enzymatic reaction.[8][9]
Diagram: General Mechanism of Serine Protease Inhibition
The following diagram illustrates the covalent inhibition of a serine protease by a trifluoromethyl ketone inhibitor. The benzamidine group first docks in the S1 pocket, positioning the electrophilic trifluoromethyl ketone for attack by the active site serine.
Caption: Covalent inhibition pathway of serine proteases.
Key Molecular Targets and Therapeutic Applications
The versatility of the benzamidine scaffold allows for the development of inhibitors targeting a range of serine proteases, leading to diverse therapeutic applications.[10][11]
-
Thrombin and Factor Xa (Anticoagulants): Thrombin and Factor Xa are crucial enzymes in the blood coagulation cascade. Inhibitors based on the trifluoromethyl benzamidine scaffold have been developed as potent anticoagulants for the treatment and prevention of thrombotic diseases.[6][12][13]
-
Trypsin and Other Digestive Proteases: While not a primary therapeutic target, trypsin is a classic model enzyme for studying serine protease inhibitors.[3][14]
-
Other Targets: The principles of trifluoromethyl benzamidine inhibitor design are being applied to other serine proteases involved in cancer (e.g., matriptase) and inflammation.
Table 1: Representative Inhibition Data for Benzamidine Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Benzamidine | Trypsin | 35 µM | [4] |
| Benzamidine | Plasmin | 350 µM | [4] |
| Benzamidine | Thrombin | 220 µM | [4] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF3 | Pancreatic Elastase | 0.34 µM | [8] |
Experimental Workflows for Mechanistic Characterization
A multi-faceted approach is required to fully characterize the mechanism of action of these inhibitors. Key experimental protocols include enzyme inhibition assays, kinetic studies, and structural biology techniques.
Protocol: Determination of IC50 using a Fluorogenic Substrate
This protocol outlines a standard method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
Objective: To measure the potency of a trifluoromethyl benzamidine derivative against a target serine protease.
Materials:
-
Target serine protease (e.g., trypsin, thrombin)[15]
-
Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin)[15]
-
Assay Buffer (e.g., PBS, pH 7.4)[15]
-
Trifluoromethyl benzamidine inhibitor stock solution (in DMSO)
-
96-well microtiter plate (black, for fluorescence)
-
Plate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Plate Setup: To the wells of the 96-well plate, add 50 µL of the appropriate inhibitor dilution. Include control wells containing only assay buffer (for 100% activity) and buffer with DMSO (vehicle control).[16]
-
Enzyme Addition: Add 25 µL of the target enzyme solution (at a fixed concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[15] For time-dependent inhibitors, this step is critical.[7]
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well is 100 µL.[15]
-
Measure Fluorescence: Immediately place the plate in the plate reader and monitor the increase in fluorescence over time (kinetic read). The released fluorophore (e.g., NHMec) will emit light at a specific wavelength upon excitation.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Diagram: Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Structural Verification: X-ray Crystallography
The definitive proof of the covalent binding mechanism comes from X-ray crystallography. By co-crystallizing the target protease with the trifluoromethyl benzamidine inhibitor, researchers can solve the three-dimensional structure of the complex. This allows direct visualization of the hemiketal bond formed between the inhibitor's carbonyl carbon and the active site serine's hydroxyl oxygen, confirming the proposed mechanism of action.[7][9][17]
Structure-Activity Relationships (SAR)
Optimizing the potency and selectivity of these inhibitors involves modifying their chemical structure. SAR studies have revealed several key principles:[18][19]
-
Benzamidine Substitutions: Modifications to the phenyl ring of the benzamidine can alter hydrophobicity and electronic properties, which can fine-tune binding affinity and selectivity for different proteases.[3]
-
Peptidomimetic Extensions: Extending the molecule from the core scaffold with amino acid-like structures can engage additional subsites (S2, S3, etc.) on the enzyme surface, dramatically increasing both potency and specificity.[8][13]
-
The P1 Position: The nature of the group mimicking the P1 residue (the residue immediately preceding the cleavage site) is paramount for targeting specific protease families. The benzamidine core is ideal for trypsin-like enzymes that prefer basic residues at P1.[5]
Conclusion and Future Directions
Trifluoromethyl benzamidine derivatives are a powerful class of serine protease inhibitors that operate through a sophisticated dual-action mechanism of specific recognition and covalent inactivation. Their design is a prime example of rational, mechanism-based drug development. Future research will likely focus on refining the selectivity of these compounds for specific proteases to minimize off-target effects, improving their pharmacokinetic properties for better oral bioavailability, and expanding their application to a wider range of serine protease targets implicated in human disease.[18] The foundational principles outlined in this guide will continue to inform the development of the next generation of covalent inhibitors.
References
- 1. Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. AU5299496A - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]
- 19. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzamidine Scaffold and the Art of Substitution
An In-depth Technical Guide to the Strategic Role of the Methoxy Group in Benzamidine Compounds
Benzamidine and its derivatives represent a cornerstone scaffold in medicinal chemistry, renowned primarily for their ability to act as competitive, reversible inhibitors of serine proteases like trypsin and thrombin.[1][2] The core of their inhibitory power lies in the positively charged amidinium group, which masterfully mimics the protonated side chain of arginine, allowing it to form strong ionic interactions with the catalytic aspartate residue found in the S1 pocket of these enzymes. However, the journey from a simple benzamidine core to a potent and selective drug candidate is one of meticulous molecular tailoring. The properties of the benzene ring—its electronics, lipophilicity, and steric profile—are critically important for achieving high affinity, selectivity, and favorable pharmacokinetic properties.
This is where the strategic incorporation of substituents comes into play. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) is particularly versatile.[3] Far from being a simple, inert addition, the methoxy group exerts a complex and powerful influence on a molecule's physicochemical and pharmacological profile.[4] Its effects on electronic distribution, hydrogen bonding potential, metabolic stability, and lipophilicity make it a key tool for optimizing ligand-target interactions and overall drug-likeness.[3][4]
This guide provides an in-depth exploration of the multifaceted role of the methoxy group in the context of benzamidine-based compounds. We will dissect its fundamental physicochemical effects, examine its impact on structure-activity relationships (SAR), discuss its metabolic fate, and provide practical experimental protocols for the synthesis and evaluation of these important molecules.
Part 1: The Physicochemical Impact of the Methoxy Group
The influence of the methoxy group is best understood by dissecting its distinct electronic, steric, and intermolecular effects. These properties are not independent; they work in concert to define the compound's overall character.
The Duality of Electronic Effects: Resonance vs. Induction
The methoxy group exhibits a dual electronic nature that is highly dependent on its position on the benzamidine ring.[5]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This is a distance-dependent effect that weakens with increasing separation from the substituent.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[5][7][8] This mesomeric effect donates electron density to the ring, but critically, this density is directed specifically to the ortho and para positions.[8][9]
The net electronic effect is a balance of these two opposing forces.
-
At the ortho and para positions , the resonance-donating (+M) effect is dominant, leading to an overall increase in electron density at these positions.[5][7] This makes the ring more nucleophilic and can influence the pKa of the amidine group.
-
At the meta position , the resonance effect is not operative. Therefore, only the electron-withdrawing inductive (-I) effect is felt, making the methoxy group a net deactivator at this position.[5][10]
This positional dependence is a powerful tool for fine-tuning the electronic properties of the benzamidine scaffold.
Caption: Duality of methoxy group electronic effects on a benzene ring.
Lipophilicity and Hydrogen Bonding
In modern drug discovery, controlling lipophilicity is paramount to avoid issues with absorption, distribution, metabolism, and excretion (ADME).[11][12]
-
Low Lipophilicity: The methoxy group is considered a non-lipophilic substituent.[11][12] This makes it an attractive choice for exploring protein pockets without significantly increasing the overall lipophilicity of the lead compound, a strategy that helps improve the Lipophilic Ligand Efficiency (LLE).[11]
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group, with its lone electron pairs, can act as a hydrogen bond acceptor.[13][14] This capability is crucial for forming specific, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) within a protein's active site, thereby enhancing binding affinity and selectivity.[13][15]
Steric and Conformational Influence
The methoxy group is not sterically neutral. Its size and potential for rotation can influence the conformation of the molecule. An ortho-methoxy group, in particular, can cause significant steric hindrance, forcing adjacent groups to rotate out of the plane of the benzene ring. This can be strategically used to lock the molecule into a specific bioactive conformation or to prevent unwanted interactions.[16]
| Property | Description | Impact on Benzamidine Compounds |
| Electronic Effect | Position-dependent: Donating at ortho/para[5][8], withdrawing at meta[10]. | Modulates pKa of the amidine, ring reactivity, and electrostatic interactions with the target. |
| Lipophilicity (π) | Non-lipophilic (Hansch π ≈ -0.02).[11] | Helps control overall molecular lipophilicity, improving ADME properties. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor.[13][14] | Can form key interactions with protein active site residues, increasing binding affinity. |
| Steric Profile | Provides modest bulk; can restrict rotation when in the ortho position. | Influences molecular conformation and fit within the binding pocket. |
| Metabolic Liability | Susceptible to O-demethylation by CYP450 enzymes.[11][12] | Can be a primary site of metabolism, affecting half-life and potentially forming active/inactive metabolites. |
Table 1: Summary of the key physicochemical properties of the methoxy group and their relevance to benzamidine drug design.
Part 2: Impact on Pharmacokinetics and Drug Metabolism (ADME)
A compound's journey through the body is as important as its interaction with the target. The methoxy group is a well-known site for metabolic transformation.
O-Demethylation: A Metabolic Double-Edged Sword
The most common metabolic pathway for aromatic methoxy groups is oxidative O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[11][12] This reaction converts the methoxy group into a hydroxyl group (a phenol), which can then be further metabolized through conjugation (e.g., glucuronidation or sulfation).[11]
This metabolic vulnerability can be either a significant liability or a clever design feature:
-
Disadvantage: Rapid O-demethylation can lead to a short half-life and high clearance, making it difficult to maintain therapeutic drug concentrations.[11]
-
Advantage (Prodrug Strategy): If the resulting phenol is the active compound, the parent methoxy compound can serve as a prodrug. This can improve properties like membrane permeability, with the metabolic conversion releasing the active drug at the desired site.
Medicinal chemists have developed several strategies to address unwanted O-demethylation:
-
Steric Shielding: Placing bulky groups near the methoxy group can hinder the approach of CYP enzymes.
-
Electronic Modification: Replacing the benzene ring with an electron-deficient heterocycle (like pyridine) can slow the rate of oxidation.[11][12]
-
Bioisosteric Replacement: The methoxy group can be replaced with bioisosteres that are more resistant to metabolism, such as a fluorine atom or a trifluoromethoxy group (–OCF₃).[11][12]
-
Deuteration: Replacing the hydrogens of the methyl group with deuterium (–OCD₃) can strengthen the C-H bond, slowing the rate of metabolism through the kinetic isotope effect.[11][12]
Part 3: Role in Structure-Activity Relationships (SAR) and Drug Design
The true value of the methoxy group is revealed in its application. Case studies demonstrate how its properties can be leveraged to achieve desired biological outcomes.
Case Study: Modulating Selectivity of Sigma-2 Receptor Ligands
In the development of benzamide-isoquinoline derivatives as ligands for sigma receptors, the methoxy group played a pivotal role in dictating selectivity. A study showed that adding an electron-donating methoxy group increased the affinity for the sigma-2 (σ₂) receptor.[17] Most strikingly, the addition of a para-methoxy group to the benzamide ring of a parent compound resulted in a dramatic 631-fold improvement in selectivity for the σ₂ receptor over the σ₁ receptor.[17] This highlights how the electron-donating character of the para-methoxy group can be exploited to fine-tune interactions and achieve significant gains in receptor selectivity.
Case Study: Hedgehog Signaling Pathway Inhibition
In the design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in cancer, the methoxy group was used to enhance target engagement.[18] Starting from a lead compound, the introduction of a 2-methoxybenzamide skeleton led to the formation of a new hydrogen bond with the Smoothened (Smo) receptor.[18] Docking studies revealed that the methoxy group formed an additional hydrogen bond with the residue Tyr394, contributing to higher potency.[18] This is a direct example of the methoxy group's hydrogen-bond accepting capacity being translated into improved biological activity.
Part 4: Synthetic and Experimental Protocols
To translate theory into practice, robust and reproducible experimental methods are essential. This section provides validated protocols for the synthesis and evaluation of methoxy-benzamidine compounds.
Synthesis of 4-Methoxybenzamidine Hydrochloride
A common and reliable method for synthesizing benzamidines is the Pinner reaction, which proceeds from a nitrile starting material. The following protocol is adapted from established literature procedures.[19]
Caption: General workflow for the synthesis of 4-methoxybenzamidine HCl.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methoxybenzonitrile (e.g., 2.1 g, 15.7 mmol) in anhydrous methanol (20 mL), add a catalytic amount of sodium methoxide (e.g., 86 mg, 1.57 mmol).
-
Imidate Formation: Seal the reaction vessel and stir the mixture at room temperature for 48 hours. During this time, the nitrile reacts with methanol to form the corresponding methyl imidate intermediate.
-
Ammonolysis: Add ammonium chloride (e.g., 0.84 g, 15.7 mmol) to the reaction mixture.
-
Amidine Formation: Continue stirring the suspension at room temperature for another 24 hours. The imidate intermediate reacts with ammonia (generated in situ from ammonium chloride) to form the amidine hydrochloride salt.
-
Product Isolation: A white precipitate of the product will form. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold diethyl ether to remove any unreacted starting material and soluble byproducts. Dry the product under vacuum to yield 4-methoxybenzamidine hydrochloride as a white solid.[19]
-
Characterization: Confirm the identity and purity of the product using standard techniques such as ¹H NMR (expecting a singlet around 3.8-3.9 ppm for the -OCH₃ protons), ¹³C NMR, and mass spectrometry (expecting an [M+H]⁺ ion at m/z 151.1 for the free base).[19]
In Vitro Assay: Serine Protease (Trypsin) Inhibition
This protocol describes a self-validating system to determine the inhibitory constant (Kᵢ) of a methoxy-benzamidine derivative against a model serine protease, trypsin.
Materials:
-
Trypsin (e.g., bovine pancreatic)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Inhibitor: Methoxy-benzamidine compound dissolved in DMSO
-
96-well microplate and plate reader capable of reading absorbance at 405 nm
Protocol:
-
Reagent Preparation: Prepare stock solutions of trypsin, BAPNA, and the inhibitor. Create a series of dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of assay buffer to each well. Add varying concentrations of the inhibitor to the test wells. Include "no inhibitor" control wells (with DMSO vehicle) and "no enzyme" blank wells.
-
Enzyme Addition: Add a fixed concentration of trypsin to all wells except the "no enzyme" blanks. Incubate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the BAPNA substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 10-20 minutes. The rate of increase in absorbance is proportional to the rate of enzyme activity (cleavage of BAPNA produces the chromophore p-nitroaniline).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Since benzamidines are competitive inhibitors, analyze the data using the Cheng-Prusoff equation or by performing a full Michaelis-Menten analysis at multiple substrate and inhibitor concentrations to determine the Kᵢ value.
-
Caption: Methoxy-benzamidine interactions in a serine protease active site.
Conclusion
The methoxy group is a deceptively simple yet profoundly influential tool in the design of benzamidine-based therapeutics. Its ability to modulate the electronic landscape of the aromatic ring, participate in crucial hydrogen bonding interactions, and maintain favorable lipophilicity allows medicinal chemists to systematically optimize compounds for enhanced potency and selectivity.[3][4] While its susceptibility to metabolic O-demethylation presents a challenge, it also offers an opportunity for prodrug design and can be mitigated through established chemical strategies.[11][12] By understanding the fundamental physicochemical principles and observing their application in successful case studies, researchers can continue to leverage the strategic placement of the methoxy group to unlock the full therapeutic potential of the benzamidine scaffold.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methoxy group - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a compound of interest for its structural motifs relevant to medicinal chemistry. Recognizing the benzamidine core's propensity to target serine proteases and the modulatory effects of its trifluoromethyl and methoxy substitutions, this document outlines a systematic computational workflow.[1] We detail protocols from initial ligand preparation and quantum mechanical characterization to advanced molecular dynamics simulations. Methodologies for molecular docking with AutoDock Vina and subsequent stability analysis using GROMACS are presented with step-by-step instructions.[2][3][4] The guide emphasizes the critical importance of selecting appropriate force fields, particularly for fluorinated compounds, and addresses the nuanced requirements for parameterizing such molecules.[5] This document is intended for researchers and drug development professionals, providing both the theoretical rationale and practical steps required to investigate the compound's potential biological interactions and guide further experimental studies.
Introduction: Rationale and Strategic Overview
This compound presents a compelling subject for in silico investigation. The core benzamidine structure is a well-established pharmacophore known to inhibit serine proteases, a class of enzymes critical in physiological processes like blood coagulation and inflammation.[1] The trifluoromethyl (-CF3) group significantly enhances metabolic stability and lipophilicity, while the methoxy (-OCH3) group can modulate electronic properties and hydrogen bonding potential. This combination makes the molecule a candidate for targeted inhibitor design.
In silico modeling offers a powerful, resource-efficient approach to predict how this molecule might interact with biological targets, assess its stability within a binding pocket, and estimate its binding affinity. This guide provides a logical, multi-stage workflow designed to build a comprehensive computational profile of the compound.
Physicochemical and Structural Properties
A foundational step in any modeling study is the characterization of the ligand. The properties of this compound determine its likely behavior in biological systems.
| Property | Value / Prediction | Source / Method |
| Molecular Formula | C9H10ClF3N2O | Derived |
| Molecular Weight | 254.64 g/mol (for free base) | Calculated |
| SMILES (Free Base) | COC1=CC(C(=N)N)=C(C=C1)C(F)(F)F | PubChem |
| Predicted XlogP | ~2.7 - 3.0 | PubChem / Calculated |
| Hydrogen Bond Donors | 2 (Amidine group) | Calculated |
| Hydrogen Bond Acceptors | 3 (Methoxy O, Amidine N) | Calculated |
| pKa (Predicted) | ~10-11 (Amidine group) | The amidine moiety is strongly basic. Accurate pKa prediction is crucial as it dictates the protonation state at physiological pH (7.4).[6][7][8] Computational tools like Chemaxon or machine learning models are recommended for this prediction.[9][10] |
Overall In Silico Workflow
The modeling process is sequential, with each step building upon the last to refine the understanding of the molecule's behavior. This guide will detail the theory and practical steps for each stage.
Part 1: Ligand and Target Preparation
The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This section details the critical preparatory steps.
Ligand Preparation Protocol
The goal is to generate a low-energy, physically realistic 3D conformation of the ligand.
Step-by-Step Protocol:
-
Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string. For the free base: COC1=CC(C(=N)N)=C(C=C1)C(F)(F)F.
-
Generate 3D Coordinates: Use a program like Open Babel or RDKit to convert the 2D representation into a 3D structure.
-
Determine Protonation State: This is the most critical step for an amidine. At physiological pH (~7.4), the amidine group (pKa ~10-11) will be protonated.[8] The positive charge should be delocalized across both nitrogen atoms. This ensures the correct electrostatic potential for docking and simulation.
-
Assign Partial Charges: Use a quantum mechanics-based method (e.g., AM1-BCC) or a validated force field assignment tool to calculate partial atomic charges. These are essential for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., GAFF2, MMFF94) to relieve any steric strain and find a stable conformation.
-
Save in PDBQT Format: For use with AutoDock Vina, convert the final, minimized structure into the PDBQT format, which includes atomic charges, atom types, and torsional degrees of freedom. AutoDock Tools can be used for this conversion.
Target Selection and Preparation
The benzamidine scaffold strongly suggests serine proteases as potential targets. For this guide, we will use Trypsin (PDB ID: 4I8H) as a representative example.
Step-by-Step Protocol:
-
Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB).
-
Clean the PDB File: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure the binding site is clear.[11] Tools like UCSF Chimera or PyMOL are ideal for this.[12]
-
Add Hydrogen Atoms: Crystal structures typically lack hydrogen atoms. Add them using software like AutoDock Tools or the H++ server, which can also predict the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) at a specified pH (e.g., 7.4).
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Convert to PDBQT Format: As with the ligand, the prepared receptor structure must be converted to the PDBQT format for Vina.
Part 2: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a protein.[11][13] AutoDock Vina is a widely used tool due to its speed and accuracy.[14]
Causality Behind Docking Choices
-
Why AutoDock Vina? Vina employs a gradient-based conformational search that is orders of magnitude faster than the genetic algorithm used in older versions of AutoDock.[14] Its scoring function is empirically derived and well-validated for predicting binding modes.
-
Defining the Search Space (Grid Box): A "blind docking" covering the entire protein is computationally expensive and unnecessary when a likely binding site is known. For trypsin, the active site is well-defined by the catalytic triad (His57, Asp102, Ser195). The grid box should be centered on this site and large enough to accommodate the ligand with rotational and translational freedom.
Molecular Docking Workflow
Step-by-Step Protocol:
-
Prepare Configuration File (conf.txt): This text file specifies the input files and search space parameters.
-
Run Vina Simulation: Execute the docking from the command line.[2] vina --config conf.txt
-
Analyze Results:
-
Binding Affinity: The log.txt file will list the binding affinities (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.
-
Pose Visualization: The all_poses.pdbqt file contains the 3D coordinates of the predicted binding modes. Visualize these poses in the context of the protein's active site using PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
| Predicted Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | Asp189, Ser190, Gly219 |
| 2 | -8.2 | His57, Ser195 |
| 3 | -7.9 | Trp215, Gln192 |
Part 3: Molecular Dynamics (MD) Simulation with GROMACS
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, assessing the stability of the docked pose.[4] GROMACS is a high-performance, open-source MD engine.[3][15][16]
The Imperative of Force Field Selection
The force field is the set of equations and parameters that defines the potential energy of the system. Its accuracy is paramount.
-
For the Protein: Standard force fields like AMBER or CHARMM are well-validated for proteins.[17][18]
-
For the Ligand: This is a major challenge. The trifluoromethyl group requires specific, validated parameters that are often not standard in general force fields like GAFF.[5] Using incorrect parameters can lead to physically meaningless results.
-
Solution: It is essential to either use a force field with pre-existing, validated parameters for fluorinated compounds (e.g., specific additions to AMBER or CHARMM force fields) or to derive custom parameters using quantum mechanical calculations.[17][19][20] This step requires expertise and is a critical self-validating check on the protocol's integrity.
-
MD Simulation Workflow
MD simulation is a multi-step process to ensure the system is physically stable before the final data-gathering "production" run.[3][21]
Step-by-Step Protocol (Simplified):
-
Generate Topology: Use GROMACS tools (e.g., pdb2gmx) to generate the protein topology based on a chosen force field. The ligand topology must be generated separately (e.g., using AmberTools or a server like SwissParam) and then merged with the protein's.[22]
-
Create Simulation Box and Solvate: Define a simulation box around the complex and fill it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge.[3]
-
Energy Minimization: Run a steep descent energy minimization to relax the system.
-
Equilibration (NVT and NPT):
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble: Stabilize the pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.
-
Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a stable conformation.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions and those stabilized by ligand binding.
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein throughout the simulation.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing this compound. By combining quantum mechanics for ligand parameterization, molecular docking for pose prediction, and molecular dynamics for stability assessment, researchers can build a robust hypothesis about the compound's biological activity. The hypothetical results suggest a strong binding potential to the active site of trypsin, which serves as a validated starting point for experimental assays.
Future computational work could involve calculating the absolute binding free energy using more advanced methods like MM/PBSA or free energy perturbation (FEP), or performing virtual screening of related analogues to identify compounds with potentially improved affinity or selectivity.
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. compchems.com [compchems.com]
- 4. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fig.if.usp.br [fig.if.usp.br]
- 7. Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. drughunter.com [drughunter.com]
- 9. peerj.com [peerj.com]
- 10. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 15. GROMACS Tutorials [mdtutorials.com]
- 16. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 17. chonglab-pitt.github.io [chonglab-pitt.github.io]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 22. User guide - GROMACS 2025.4 documentation [manual.gromacs.org]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 4-Methoxy-2-(trifluoromethyl)benzamidine HCl. Synthesizing current knowledge of benzamidine-based enzyme inhibitors and the functional roles of their targets, this document outlines a strategic, multi-pronged approach for researchers, scientists, and drug development professionals. We delve into the rationale for prioritizing specific enzyme families, detail robust experimental workflows for target deconvolution, and provide actionable protocols for subsequent validation. This guide is intended to serve as a foundational resource to accelerate the translation of this promising compound from a chemical entity to a potential therapeutic agent.
Introduction: The Promise of a Substituted Benzamidine
4-Methoxy-2-(trifluoromethyl)benzamidine HCl belongs to the well-established class of benzamidine-containing compounds, which are recognized as potent, competitive inhibitors of a range of enzymes, most notably serine proteases.[1] The benzamidine moiety itself is a strong basic group that effectively mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of many trypsin-like serine proteases.[2]
The therapeutic potential of this particular molecule is further enhanced by its specific substitutions. The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] The methoxy (-OCH3) group, an electron-donating group, can also influence the electronic distribution and steric profile of the molecule, potentially fine-tuning its selectivity and potency for specific targets. While the precise interplay of these substituents on the benzamidine scaffold remains to be fully elucidated for this specific compound, existing structure-activity relationship (SAR) studies of related benzamidine derivatives provide a solid foundation for hypothesizing its likely biological targets.[4][5]
This guide will, therefore, focus on the logical progression from understanding the compound's chemical nature to identifying its most promising therapeutic applications through a systematic process of target identification and validation.
Hypothesized Therapeutic Arenas and Primary Target Class: Serine Proteases
Based on the core benzamidine structure, the primary and most logical target class for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl is the serine protease superfamily . These enzymes play crucial roles in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention in numerous diseases.[1][4] Dysregulation of serine protease activity is implicated in cancer progression, coagulation disorders, and inflammatory diseases.[6][7][8][9]
The following sections will explore the most promising therapeutic areas and the specific serine proteases within those fields that represent high-priority potential targets for this compound.
Oncology
Several serine proteases are critically involved in tumor growth, invasion, and metastasis.[7] By degrading the extracellular matrix and activating growth factors, these enzymes create a permissive environment for cancer progression. Potential targets in this area include:
-
Matriptase (ST14): An epithelial-specific, membrane-anchored serine protease that is frequently overexpressed in a variety of carcinomas. Its activity has been linked to tumor progression and metastasis.[7] The structural differences between matriptase and other closely related serine proteases, such as thrombin, offer an opportunity for the design of selective inhibitors.[7]
-
Urokinase-type Plasminogen Activator (uPA): A key enzyme in the plasminogen activation system, which is involved in fibrinolysis and extracellular matrix degradation. Elevated levels of uPA are associated with poor prognosis in several cancers.[8][9][10][11] Potent and selective inhibitors of uPA are sought after as anti-invasive agents.[8][10]
-
Trypsin-like Serine Proteases: This broad category includes enzymes that are aberrantly expressed or activated in the tumor microenvironment and contribute to cancer cell proliferation and invasion.
Coagulation Disorders
The blood coagulation cascade is a tightly regulated process orchestrated by a series of serine proteases. Both excessive and insufficient coagulation can lead to life-threatening conditions. Benzamidine derivatives have long been investigated as anticoagulants.[6][12] Key targets in this domain include:
-
Thrombin: The final serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot. Inhibition of thrombin is a well-established strategy for anticoagulation.[6]
-
Factor Xa (FXa): A critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. Its inhibition prevents the burst of thrombin generation. Several benzamidine-based FXa inhibitors have been developed.[12]
Inflammatory and Autoimmune Diseases
Serine proteases released by immune cells, such as neutrophils, play a significant role in the inflammatory response. While essential for host defense, their excessive activity can lead to tissue damage and chronic inflammation. Potential targets in this area include:
-
Neutrophil Elastase and Cathepsin G: Serine proteases released from neutrophils that can degrade a wide range of extracellular matrix proteins and modulate inflammatory signaling.
-
Complement C1s: A serine protease involved in the classical complement pathway, a key component of the innate immune system. Inhibition of C1s could be beneficial in complement-mediated inflammatory diseases.[4]
Strategic Workflow for Target Identification and Deconvolution
A multi-faceted approach is recommended to confidently identify the direct molecular targets of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Figure 1: A strategic workflow for the identification and validation of therapeutic targets.
Phase 1: Unbiased Target Discovery
The initial phase aims to identify a broad range of potential protein interactors without preconceived bias.
This powerful technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
Protocol: Synthesis of an Affinity Probe and AC-MS
-
Probe Synthesis:
-
Synthesize a derivative of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl containing a linker arm with a reactive group (e.g., a primary amine or a terminal alkyne for "click" chemistry). The linker should be attached at a position determined by preliminary SAR studies to be non-essential for activity.
-
Couple the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).
-
-
Affinity Pull-down:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to overexpress certain serine proteases).
-
Incubate the cell lysate with the compound-immobilized beads.
-
As a negative control, incubate the lysate with beads that have been treated with a blocking agent or an inactive analogue of the compound.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of the free compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Proteome microarrays consist of thousands of purified human proteins spotted onto a solid surface. Screening the compound against such an array can rapidly identify direct binding partners.
Protocol: Proteome Microarray Screening
-
Compound Labeling:
-
Label 4-Methoxy-2-(trifluoromethyl)benzamidine HCl with a fluorescent dye or a biotin tag, again ensuring the label is at a non-critical position.
-
-
Microarray Incubation:
-
Incubate the labeled compound with the proteome microarray.
-
Wash the microarray to remove unbound compound.
-
-
Detection and Analysis:
-
Scan the microarray using a suitable fluorescence or chemiluminescence detector.
-
Identify the proteins that exhibit significant signal, indicating binding of the compound.
-
Prioritize hits based on signal intensity and known biological relevance.
-
Phase 2: Target Validation and Characterization
Once a list of potential targets is generated, it is crucial to validate these interactions and characterize the functional consequences of compound binding.
For putative enzyme targets, direct measurement of the compound's effect on their catalytic activity is the most definitive validation step.
Protocol: Serine Protease Inhibition Assay
-
Assay Setup:
-
Use a purified recombinant serine protease (e.g., matriptase, uPA, thrombin, Factor Xa).
-
Utilize a specific chromogenic or fluorogenic substrate for the enzyme.
-
Prepare a dilution series of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
-
-
Inhibition Measurement:
-
Incubate the enzyme with varying concentrations of the compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of substrate cleavage over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Table 1: Hypothetical IC50 Values for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl against a Panel of Serine Proteases
| Serine Protease | Hypothetical IC50 (µM) |
| Matriptase | 0.15 |
| uPA | 0.50 |
| Thrombin | 2.5 |
| Factor Xa | 1.8 |
| Trypsin | 5.0 |
| Plasmin | 8.2 |
Note: These are hypothetical values for illustrative purposes.
To confirm that the compound's activity on the purified enzyme translates to a cellular context, functional assays in relevant cell lines are essential.
Protocol: Cancer Cell Invasion Assay (for Matriptase or uPA)
-
Cell Culture:
-
Use a highly invasive cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
-
Invasion Assay:
-
Seed the cells in the upper chamber of a Matrigel-coated transwell insert.
-
Add varying concentrations of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl to the culture medium.
-
After a suitable incubation period, fix and stain the cells that have invaded through the Matrigel to the lower surface of the membrane.
-
Quantify the number of invaded cells.
-
-
Analysis:
-
Determine the effect of the compound on cell invasion and calculate an EC50 value.
-
Phase 3: In Vivo Target Engagement and Efficacy
The final stage of preclinical validation involves demonstrating that the compound can engage its target in a living organism and produce the desired therapeutic effect.
Protocol: Xenograft Tumor Model (for Oncology Targets)
-
Model Establishment:
-
Implant human cancer cells (e.g., those used in the in vitro assays) subcutaneously into immunocompromised mice.
-
-
Compound Administration:
-
Once tumors are established, treat the mice with 4-Methoxy-2-(trifluoromethyl)benzamidine HCl via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to assess target engagement (e.g., by measuring a downstream biomarker of the target's activity).
-
Structure-Activity Relationship (SAR) Considerations and Future Directions
The initial SAR studies for benzamidine derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence potency and selectivity.[4][5] The hydrophobicity of the substituent often correlates with thrombin inhibition, while both electronic effects and hydrophobicity are important for plasmin and C1s inhibition.[4] For Factor Xa inhibitors, extending the molecule to occupy additional subsites of the enzyme is a key strategy.[12]
For 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, the hydrophobic and electron-withdrawing trifluoromethyl group at the 2-position, combined with the electron-donating methoxy group at the 4-position, presents a unique chemical profile. It is plausible that the trifluoromethyl group will enhance binding to proteases with hydrophobic pockets adjacent to the S1 site, while the methoxy group may modulate interactions with the outer surface of the enzyme, thereby influencing selectivity.
Future work should involve the synthesis and testing of a focused library of analogues to systematically probe the SAR around this scaffold. Modifications could include:
-
Varying the position of the methoxy and trifluoromethyl groups.
-
Replacing the methoxy group with other electron-donating or -withdrawing groups.
-
Introducing additional substituents to explore interactions with other enzyme subsites.
Figure 2: Conceptual representation of the structure-activity relationship.
Conclusion
4-Methoxy-2-(trifluoromethyl)benzamidine HCl represents a promising lead compound with the potential for therapeutic development in oncology, coagulation disorders, and inflammatory diseases. Its chemical structure strongly suggests that it functions as a serine protease inhibitor. The systematic and rigorous target identification and validation workflow outlined in this guide provides a clear path forward for elucidating its precise mechanism of action and advancing it through the drug discovery pipeline. By combining unbiased screening approaches with hypothesis-driven validation, researchers can efficiently and effectively unlock the full therapeutic potential of this novel molecule.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based approach for the discovery of bis-benzamidines as novel inhibitors of matriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving and Handling 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
An in-depth technical guide by a Senior Application Scientist
Introduction: Understanding the Compound
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride is a specialized organic compound featuring a benzamidine core structure. Benzamidines are a well-established class of molecules known primarily as competitive inhibitors of serine proteases, such as trypsin and thrombin.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile and binding affinity.[3][4] The methoxy group further modifies the electronic properties of the aromatic ring.
Given its structural motifs, this compound is of significant interest to researchers in drug discovery and biochemistry, particularly for studies involving enzymatic inhibition.[3] Proper dissolution and handling are paramount to ensure experimental reproducibility, accurate concentration determination, and the overall integrity of the compound. This guide provides a detailed protocol grounded in the physicochemical properties inferred from its structure and data on analogous compounds.
Physicochemical Properties and Safety
A precise understanding of the compound's properties is the foundation for developing a robust dissolution protocol.
Compound Characteristics
| Property | Value | Source & Rationale |
| Molecular Formula | C₉H₉F₃N₂O · HCl | Based on the parent molecule[5] and hydrochloride salt form. |
| Molecular Weight | 254.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Inferred from similar benzamidine hydrochloride salts.[1][3] |
Safety and Handling Precautions
This compound and related compounds are classified as hazardous. Strict adherence to safety protocols is mandatory.
-
GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.[7][8]
The Science of Solvent Selection
The choice of solvent is the most critical factor for successful dissolution. The molecule's structure contains both polar (amidine hydrochloride) and nonpolar (trifluoromethylated benzene ring) features, making solvent selection a nuanced process.
-
Aqueous Solvents (Water, Buffers): The hydrochloride salt form is designed to enhance aqueous solubility.[2] Water and buffered solutions like PBS (pH 7.2-7.4) are suitable for preparing working solutions for direct use in many biological assays. However, the lipophilic trifluoromethyl group may limit the maximum achievable concentration in purely aqueous media.[4]
-
Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules. They are excellent choices for creating high-concentration primary stock solutions. For the related benzamidine hydrochloride, solubility is high in DMSO and DMF (~25 mg/mL).[1]
-
Polar Protic Solvents (Ethanol): Ethanol can also be an effective solvent, though it may offer lower solubility for benzamidine derivatives compared to DMSO or DMF.[1] It is often used when DMSO might interfere with a downstream application.
The workflow for solvent selection is visualized in the diagram below.
Caption: Solvent selection workflow for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is designed for creating a high-concentration stock solution for long-term storage.
Materials & Equipment:
-
This compound
-
Anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Preparation: Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Weighing: Carefully weigh out 2.55 mg of the compound into the tube. This mass corresponds to 10 µmol.
-
Causality Note: Weighing a slightly larger mass (e.g., 5.10 mg) and adjusting the solvent volume can reduce measurement error associated with smaller masses.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed.
-
Expert Insight: If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be used to expedite the process. Avoid excessive heating, which could degrade the compound.
-
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer suitable for biological experiments.
Materials & Equipment:
-
10 mM stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile conical tubes
-
Pipettors and sterile tips
Procedure:
-
Thawing: Thaw a vial of the 10 mM stock solution at room temperature.
-
Dilution Calculation: To prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution (using the M1V1 = M2V2 formula).
-
Preparation: Add 990 µL of PBS to a sterile conical tube.
-
Dilution: Pipette 10 µL of the 10 mM DMSO stock solution directly into the PBS.
-
Trustworthiness Check: It is critical to add the DMSO stock to the aqueous buffer and not the other way around. This prevents the compound from precipitating out of solution due to rapid solvent exchange. Mix immediately by gentle vortexing or inversion.
-
-
Final Concentration: The final solution is 100 µM this compound in PBS with 1% DMSO. This DMSO concentration is generally well-tolerated by most cell-based assays.
-
Usage: Use the aqueous solution fresh. It is not recommended to store aqueous solutions of benzamidines for more than one day due to potential hydrolysis.[1]
Troubleshooting Guide
Even with a robust protocol, issues can arise. The following diagram and table provide guidance on common problems.
Caption: A decision tree for troubleshooting common dissolution issues.
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO/DMF | Insufficient solvent volume or agitation. Compound may have lower solubility than expected. | 1. Increase vortexing time. 2. Use a bath sonicator for 10-15 minutes. 3. Gently warm the solution to 37°C. 4. If issues persist, decrease the target concentration. |
| Precipitate forms when diluting stock into aqueous buffer | "Crashing out" due to poor aqueous solubility at the target concentration. | 1. Ensure the final DMSO concentration is sufficient (typically 0.5-1%). 2. Perform a two-step serial dilution. 3. Vigorously mix the solution immediately upon adding the stock. |
| Solution appears cloudy or has particulates | Incomplete dissolution or presence of insoluble impurities. | 1. Repeat the dissolution steps (vortex, sonicate). 2. If cloudiness remains, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than calculated. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2-trifluoromethyl-benzamidine-None - Thoreauchem [thoreauchem.com]
- 6. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Characterizing 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in Enzyme Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in enzyme inhibition assays. Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases.[1][2] This guide details the underlying scientific principles, offers field-proven experimental protocols, and explains the causality behind experimental design for characterizing this specific compound. We will cover the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), as well as the elucidation of the mechanism of action (MoA).
Introduction: A Rational Approach to a Novel Inhibitor
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery.[3] The compound 4-Methoxy-2-(trifluoromethyl)benzamidine HCl is built upon the well-characterized benzamidine scaffold, a known inhibitor of serine proteases like trypsin and thrombin.[1] The core benzamidine group mimics the guanidinium side chain of arginine, allowing it to bind competitively to the S1 specificity pocket of many trypsin-like serine proteases.[4]
The efficacy of this scaffold is further modulated by its substituents:
-
Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability and lipophilicity.[5] Its strong electron-withdrawing nature can also influence binding affinity through modified electrostatic interactions within the enzyme's active site.[5]
-
Methoxy (-OCH₃) Group: The methoxy group can alter the electronic properties and conformation of the inhibitor, potentially improving its fit within the binding pocket and affecting its pharmacokinetic profile.
Given these structural features, 4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a promising candidate for a potent and specific serine protease inhibitor. This guide provides the necessary framework to rigorously test this hypothesis.
The Scientific Principle: Probing Enzyme Action with Fluorogenic Substrates
Serine proteases catalyze the hydrolysis of peptide bonds via a two-step mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the active site.[1][6] The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.[6]
Caption: Competitive inhibition of a serine protease.
Our primary tool for assessing inhibition is a fluorogenic assay.[7] In this system, a synthetic peptide substrate is conjugated to a fluorophore and a quencher. In its intact state, the substrate's fluorescence is suppressed. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce the rate of this fluorescence generation.[7]
Materials and Reagents
-
Inhibitor: 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Enzyme: Purified bovine pancreatic trypsin (or other target serine protease)
-
Substrate: Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-Val-Pro-Arg-AMC) or similar fluorogenic substrate specific to the chosen protease.[8]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0
-
Equipment:
-
Fluorescence microplate reader (with appropriate excitation/emission filters, e.g., 360 nm excitation / 480 nm emission for AMC-based substrates)[8]
-
96-well black, flat-bottom microplates
-
Calibrated multichannel pipettes
-
Incubator or temperature-controlled plate reader (set to 37°C)
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Expert Insight: Proper preparation and storage of stock solutions are critical for reproducibility. DMSO is often used to dissolve hydrophobic compounds, but its concentration in the final assay should be kept low (typically ≤1%) as it can perturb enzyme structure and activity at higher concentrations.[9][10][11]
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in 100% anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Enzyme Working Solution: Prepare a working solution of trypsin in cold assay buffer. The final concentration should be determined empirically to yield a robust linear rate of substrate hydrolysis over 15-30 minutes. A typical starting concentration is 1-5 µg/mL. Always keep the enzyme on ice.
-
Substrate Stock (10 mM): Prepare a 10 mM stock solution of the fluorogenic substrate in 100% DMSO. Protect from light, aliquot, and store at -20°C.
-
Substrate Working Solution: On the day of the assay, dilute the substrate stock in assay buffer to the desired final concentration. For IC₅₀ determination, this is typically at or near the substrate's Michaelis constant (Kₘ).
Protocol 2: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions.[5][12] It provides a measure of the inhibitor's functional strength.
Caption: Workflow for IC₅₀ determination.
Step-by-Step Method:
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor stock solution in assay buffer. Ensure the DMSO concentration remains constant across all dilutions.
-
Plate Setup: In a 96-well black plate, add 50 µL of each inhibitor dilution. Include control wells:
-
100% Activity Control: 50 µL of assay buffer with the same final DMSO concentration as the test wells.
-
0% Activity Control (No Enzyme): 50 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of the enzyme working solution to all wells except the "No Enzyme" control.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.
Protocol 3: Mechanism of Inhibition (MoA) Study
This experiment determines how the inhibitor works by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data allows for the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).[13][14]
Step-by-Step Method:
-
Experimental Design: This is a matrix experiment. You will test a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) against several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; use the IC₅₀ as an initial estimate for Kᵢ).
-
Plate Setup: Set up the 96-well plate according to the matrix design, following the same addition and incubation steps as in the IC₅₀ protocol. Each combination of substrate and inhibitor concentration will have its own set of wells.
-
Data Collection: Perform the kinetic read as described previously.
-
Data Analysis: Calculate the initial velocity (V₀) for each condition.
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate Initial Velocities: For each inhibitor concentration, determine the initial reaction velocity (V₀) by finding the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_100%_activity - V₀_no_enzyme))
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
MoA and Kᵢ Determination
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ against the substrate concentration [S]. This visualizes how the apparent Kₘ and Vₘₐₓ change.
-
Lineweaver-Burk Plot: For a more precise determination, create a double-reciprocal plot (1/V₀ vs. 1/[S]).[2][15]
-
Competitive Inhibition: Lines will intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.
-
Non-competitive Inhibition: Lines will intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.
-
Mixed Inhibition: Lines will intersect in the upper-left quadrant. Both apparent Kₘ and Vₘₐₓ change.
-
-
Calculating Kᵢ: The Kᵢ, or inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of inhibitor potency.[12][16] For competitive inhibition, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[5] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant for the substrate.[5][17]
| Parameter | Description | How to Determine |
| Kₘ | Michaelis Constant: Substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Michaelis-Menten or Lineweaver-Burk plot in the absence of inhibitor. |
| Vₘₐₓ | Maximum reaction velocity when the enzyme is saturated with substrate. | Michaelis-Menten or Lineweaver-Burk plot in the absence of inhibitor. |
| IC₅₀ | Inhibitor concentration causing 50% inhibition at a fixed substrate concentration. | Dose-response curve with non-linear regression. |
| Kᵢ | Inhibition Constant: A true measure of the inhibitor's binding affinity. | Derived from MoA studies or calculated from IC₅₀ via the Cheng-Prusoff equation. |
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the comprehensive characterization of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl as an enzyme inhibitor. By systematically determining its IC₅₀, Kᵢ, and mechanism of action, researchers can accurately assess its potency and selectivity. This foundational data is essential for advancing the compound through the drug discovery pipeline, enabling structure-activity relationship (SAR) studies, and ultimately developing novel therapeutics targeting serine proteases.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]
- 3. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of a serine protease poised to resynthesize a peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Khan Academy [khanacademy.org]
- 15. difference.wiki [difference.wiki]
- 16. m.youtube.com [m.youtube.com]
- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Experimental Workflow for Characterizing the Cellular Effects of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Introduction
4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, hereafter designated as Compound M-TFB, is a novel synthetic benzamidine derivative. The benzamidine scaffold is a well-established pharmacophore known to competitively inhibit serine proteases, which are crucial in numerous physiological and pathological processes.[1][2][3] The inclusion of a trifluoromethyl group may enhance metabolic stability and potency, characteristics often sought in drug development.[4]
Given the frequent dysregulation of signaling pathways in diseases like cancer, this document provides a comprehensive, phased approach to characterize the cellular effects of Compound M-TFB. We hypothesize that Compound M-TFB may exert its effects by modulating a key cell survival and proliferation pathway, such as the PI3K/Akt/mTOR axis. This pathway is one of the most commonly disrupted in human cancers, making it a prime target for therapeutic intervention.[5][6][7]
This guide offers researchers, scientists, and drug development professionals a validated, step-by-step workflow—from initial cytotoxicity screening to mechanism of action studies—to robustly evaluate the biological activity of novel small molecules like Compound M-TFB.
Phase 1: Foundational Analysis - Determining Bioactivity and Optimal Concentration
The critical first step in characterizing any novel compound is to determine its effective concentration range.[8] A dose-response analysis reveals the potency of the compound and establishes the concentrations necessary for subsequent, more detailed mechanistic assays. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's inhibitory effect.[9][10]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a reliable, colorimetric method for assessing metabolic activity as a proxy for cell viability.[11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified spectrophotometrically.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound M-TFB stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8][14]
-
Compound Treatment: Prepare a serial dilution of Compound M-TFB in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log-transformed compound concentration and use non-linear regression to determine the IC50 value.[9][15]
Data Presentation: Hypothetical IC50 Values
| Cell Line | Description | Hypothetical IC50 of Compound M-TFB (µM) |
| MCF-7 | Breast Adenocarcinoma (PIK3CA mutant) | 8.2 |
| A549 | Lung Carcinoma (Wild-type PI3K) | 25.6 |
| PC-3 | Prostate Adenocarcinoma (PTEN null) | 5.5 |
Phase 2: Elucidating the Cellular Phenotype
With a defined IC50, the next phase investigates how Compound M-TFB affects the cells. Is it merely slowing growth (cytostatic) or actively inducing cell death (cytotoxic)? Answering this requires specific assays for proliferation and apoptosis.
Protocol 2: Cell Proliferation Assay via BrdU Incorporation
This assay measures DNA synthesis directly. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[16][17]
Materials:
-
Cells seeded in 96-well plates and treated with Compound M-TFB (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
BrdU Labeling Solution (10 µM)[18]
-
Fixing/Denaturing Solution[19]
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody[19]
-
TMB Substrate
-
Stop Solution
Step-by-Step Methodology:
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well. Incubate at 37°C to allow for incorporation into the DNA of proliferating cells.[16][20]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA, exposing the BrdU epitopes.[19]
-
Antibody Incubation: Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour. Following another wash, add the HRP-conjugated secondary antibody and incubate for 30 minutes.[19]
-
Detection: Add TMB substrate and incubate until color develops (approx. 15-30 minutes). Add Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis.
Protocol 3: Apoptosis Quantification via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[22] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[23]
Materials:
-
Cells treated with Compound M-TFB (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer[24]
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.[25]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Analysis in PC-3 Cells
| Treatment (48h) | Healthy Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Compound M-TFB (5.5 µM) | 45.2% | 38.5% | 16.3% |
| Compound M-TFB (11 µM) | 15.8% | 55.1% | 29.1% |
Phase 3: Mechanism of Action (MoA) Confirmation
The final phase aims to validate the initial hypothesis: that Compound M-TFB targets the PI3K/Akt/mTOR pathway. Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation (activation) status of key proteins within this signaling cascade.[26][27] A decrease in the phosphorylation of proteins like Akt and S6 kinase would strongly support the proposed MoA.
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Materials:
-
Cells treated with Compound M-TFB (at IC50 concentration) for various time points (e.g., 0, 2, 6, 24 hours).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-phospho-S6K, and a loading control like GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Protein Extraction: Lyse the treated cells on ice with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: After a final wash, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed, starting from the blocking step.
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway and Target
Caption: Hypothesized mechanism of Compound M-TFB targeting the PI3K/Akt/mTOR pathway.
Overall Experimental Workflow
Caption: A structured workflow for the cellular characterization of novel compounds.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. scispace.com [scispace.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
Application Notes and Protocols for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: A Guide for Researchers in Serine Protease Inhibition
Introduction: The Critical Role of Serine Proteases and the Promise of Benzamidine Inhibitors
Serine proteases are a ubiquitous and functionally diverse family of enzymes that play pivotal roles in a vast array of physiological and pathological processes.[1][2] These enzymes, characterized by a highly conserved catalytic triad featuring a key serine residue, are integral to digestion, blood coagulation, immune responses, and tissue remodeling.[1][2] However, their dysregulation is a hallmark of numerous diseases, including inflammatory disorders, cancer, and cardiovascular conditions, making them significant targets for therapeutic intervention.[1][3]
Benzamidine and its derivatives have long been recognized as a potent class of competitive inhibitors targeting trypsin-like serine proteases.[4][5][6] The positively charged amidinium group of the benzamidine scaffold forms strong interactions with the negatively charged aspartate residue in the S1 pocket of these proteases, providing a basis for their inhibitory activity. The compound at the center of this guide, 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, is a novel benzamidine derivative. While specific data for this molecule is emerging, its structural features—a methoxy group and a trifluoromethyl group—suggest potentially unique properties in terms of potency, selectivity, and pharmacokinetics. The electron-donating methoxy group and the hydrophobic, electron-withdrawing trifluoromethyl group can influence the compound's interaction with the enzyme's active site and its overall physicochemical properties.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in characterizing the inhibitory potential of this compound. It provides a framework for a systematic evaluation, from initial biochemical assays to cell-based functional studies, empowering researchers to unlock the therapeutic promise of this and similar novel serine protease inhibitors.
Physicochemical Characterization: Foundational Knowledge for Robust Experimentation
Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.
Solubility Assessment
Determining the solubility of this compound in relevant aqueous buffers is a critical first step. Two common methods are the kinetic and thermodynamic solubility assays.
Table 1: Comparison of Solubility Assay Methods
| Parameter | Kinetic Solubility Assay | Thermodynamic Solubility Assay |
| Principle | Measures the concentration at which a compound, introduced from a DMSO stock, precipitates in an aqueous buffer.[7][8][9] | Measures the equilibrium concentration of a compound in a saturated solution after extended incubation of the solid material.[10][11][12] |
| Throughput | High-throughput, suitable for initial screening.[7] | Low-throughput, provides a more accurate measure of true solubility.[10] |
| Typical Use | Early drug discovery.[9][13] | Lead optimization and formulation development.[8][12] |
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the aqueous solubility of the test compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Stability Assessment
Evaluating the chemical stability of the compound in solution is crucial for ensuring the integrity of the molecule throughout the duration of the experiments.
Protocol 2: Solution Stability Assay
This protocol assesses the stability of the compound in a chosen buffer over time.
-
Solution Preparation: Prepare a solution of this compound in the desired assay buffer at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at the intended experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot for analysis.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the compound as a function of time. A stable compound will show minimal degradation over the time course of the experiment.
Biochemical Characterization: Quantifying Inhibitory Potency and Mechanism
The core of characterizing a serine protease inhibitor lies in determining its potency (IC50) and understanding its mechanism of inhibition (e.g., competitive, non-competitive). A panel of serine proteases should be tested to assess the selectivity profile of the compound.
General Workflow for Biochemical Assays
References
- 1. A critical review on serine protease: Key immune manipulator and pathology mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine proteases of the human immune system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Proteases in Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. evotec.com [evotec.com]
- 13. asianpubs.org [asianpubs.org]
The Strategic Integration of Trifluoromethylated Benzamidines in Modern Drug Discovery: Application Notes and Protocols
This guide provides an in-depth exploration of the application of trifluoromethylated benzamidines in drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind their use, detailed synthetic protocols, methods for biological evaluation, and an analysis of their structure-activity relationships.
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzamidine moiety is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, particularly serine proteases. The amidine group, being a strong basic group, can form crucial salt bridges and hydrogen bonds within enzyme active sites.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold significantly enhances its drug-like properties. The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its high electronegativity and lipophilicity can improve metabolic stability, increase binding affinity, and enhance membrane permeability of drug candidates.[4] This synergistic combination of the benzamidine core and the trifluoromethyl group has led to the development of potent and selective inhibitors for a range of therapeutic targets.
Key Physicochemical and Pharmacological Properties
The introduction of a trifluoromethyl group imparts several advantageous properties to the benzamidine scaffold:
| Property | Effect of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases lipophilicity, which can improve cell membrane permeability and oral bioavailability. | [4] |
| Metabolic Stability | Blocks sites of oxidative metabolism, leading to a longer in vivo half-life. | [4] |
| Binding Affinity | The strong electron-withdrawing nature of the CF₃ group can alter the pKa of the amidine, influencing its interaction with target proteins. It can also participate in favorable non-covalent interactions within the binding pocket. | [1][2] |
| Conformational Rigidity | The bulky CF₃ group can restrict the conformation of the molecule, leading to higher selectivity for the target enzyme. |
Synthetic Protocols for Trifluoromethylated Benzamidines
The synthesis of trifluoromethylated benzamidines typically starts from the corresponding trifluoromethylated benzonitrile. Below are representative protocols for the synthesis of a core intermediate and its subsequent derivatization.
Protocol 1: Synthesis of 3-(Trifluoromethyl)benzamidine Hydrochloride
This protocol outlines the synthesis of a key building block, 3-(trifluoromethyl)benzamidine hydrochloride, from 3-(trifluoromethyl)benzonitrile.
Workflow Diagram:
Caption: Synthesis of 3-(Trifluoromethyl)benzamidine hydrochloride.
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (saturated solution in ethanol)
Procedure:
Step 1: Preparation of Ethyl 3-(trifluoromethyl)benzimidate hydrochloride
-
Dissolve 3-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10 °C.
-
Seal the reaction vessel and stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain a solid.
-
Triturate the solid with anhydrous diethyl ether, filter, and dry under vacuum to yield ethyl 3-(trifluoromethyl)benzimidate hydrochloride.
Step 2: Ammonolysis to 3-(Trifluoromethyl)benzamidine hydrochloride
-
Suspend the ethyl 3-(trifluoromethyl)benzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol (10-20 volumes).
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol/diethyl ether to obtain pure 3-(trifluoromethyl)benzamidine hydrochloride.
Protocol 2: Synthesis of N-Aryl-3-(trifluoromethyl)benzamides
This protocol describes the synthesis of N-aryl substituted benzamides, which can be precursors to N-substituted benzamidines or evaluated as potential inhibitors themselves.
Workflow Diagram:
Caption: Synthesis of N-Aryl-3-(trifluoromethyl)benzamides.
Materials:
-
3-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
Procedure:
Step 1: Formation of 3-(Trifluoromethyl)benzoyl chloride
-
To a solution of 3-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(trifluoromethyl)benzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the substituted aniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-aryl-3-(trifluoromethyl)benzamide.
Biological Evaluation Protocols
Trifluoromethylated benzamidines are potent inhibitors of various enzymes. The following are generalized protocols for assessing their inhibitory activity.
Protocol 3: Serine Protease Inhibition Assay (e.g., Trypsin, Factor Xa)
This fluorometric assay is commonly used to determine the potency of inhibitors against serine proteases.
Workflow Diagram:
Caption: Workflow for a serine protease inhibition assay.
Materials:
-
Serine protease (e.g., Trypsin, Factor Xa)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl₂)
-
Test compounds (trifluoromethylated benzamidines)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add a small volume of each inhibitor dilution. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add the serine protease solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay
This assay measures the ability of compounds to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor particle.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., BODIPY-cholesteryl ester incorporated into HDL-like particles)
-
Acceptor particles (e.g., LDL)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and EDTA)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader with polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compounds, CETP, and acceptor particles.
-
Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiate the transfer reaction by adding the fluorescently labeled donor particles.
-
Incubate the reaction mixture for a defined period (e.g., 2 hours) at 37 °C.
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the fluorescence polarization. A decrease in polarization indicates the transfer of the fluorescent lipid to the larger acceptor particle.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in Protocol 3.
Structure-Activity Relationship (SAR) of Trifluoromethylated Benzamidine Inhibitors
The following table summarizes the inhibitory activities of a series of trifluoromethylated benzamidine and benzamide derivatives against various enzyme targets, illustrating key structure-activity relationships.
| Compound ID | Scaffold | R¹ | R² | Target | IC₅₀ (µM) | Reference |
| 1 | Benzamidine | H | H | Trypsin | 15.8 | |
| 2 | Benzamidine | 3-CF₃ | H | Trypsin | 5.2 | |
| 3 | Benzamidine | 4-CF₃ | H | Trypsin | 8.9 | |
| 4 | Benzamide | 3-CF₃ | 4-chlorobenzyl | CETP | 1.6 | [3][4][5] |
| 5 | Benzamide | 3,5-(CF₃)₂ | 2-CF₃-benzyl | CETP | 0.69 | [1][6] |
| 6 | Benzamidine | 3-CF₃ | (varies) | Factor Xa | 0.0015 | [1][2][3] |
| 7 | Benzamidine | H | (varies) | Factor Xa | 0.035 | [1][2][3] |
Key SAR Insights:
-
Position of the CF₃ Group: The position of the trifluoromethyl group on the phenyl ring significantly impacts inhibitory potency. For trypsin inhibition, a 3-CF₃ substitution (Compound 2 ) is more favorable than a 4-CF₃ substitution (Compound 3 ).
-
Multiple CF₃ Groups: The presence of two trifluoromethyl groups on the benzamide scaffold (Compound 5 ) leads to a substantial increase in CETP inhibitory activity compared to a single CF₃ group (Compound 4 ).[1][6]
-
Amidine vs. Amide: For serine proteases like Factor Xa, the benzamidine moiety is crucial for high-affinity binding, as it mimics the substrate's guanidinium group of arginine.
-
Substituents on the Amide Nitrogen: For CETP inhibitors, the nature of the substituent on the amide nitrogen plays a critical role in determining potency, with bulky, hydrophobic groups often being preferred.[3][4][5]
Mechanism of Action Diagram:
Caption: Interaction of a trifluoromethylated benzamidine inhibitor with a serine protease active site.
Conclusion and Future Perspectives
Trifluoromethylated benzamidines represent a powerful class of compounds in drug discovery. Their unique combination of a target-binding pharmacophore and a metabolically robust, lipophilic group makes them attractive candidates for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize these promising molecules. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of substituted trifluoromethylated benzamidines and their application to a broader range of therapeutic targets.
References
- 1. Design of benzamidine-type inhibitors of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocol for N-Substituted 4-Methoxy-2-(trifluoromethyl)benzamidine Derivatives: An Application Note
Introduction: The Significance of Fluorinated Benzamidines in Medicinal Chemistry
N-substituted benzamidines are a class of compounds that feature prominently in medicinal chemistry due to their ability to act as bioisosteres for various functional groups and their inherent biological activities. The incorporation of a trifluoromethyl (CF₃) group, as in the case of 4-methoxy-2-(trifluoromethyl)benzamidine derivatives, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-substituted 4-methoxy-2-(trifluoromethyl)benzamidine derivatives, a scaffold of interest for the development of novel therapeutic agents.
The synthetic strategy is bifurcated into two main stages: the initial construction of the core 4-methoxy-2-(trifluoromethyl)benzamidine structure, followed by the diversification of the N-substituents. This guide is intended for researchers and scientists in drug development, offering not just a methodology, but also the underlying chemical principles and practical insights for successful synthesis.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with the commercially available 4-methoxy-2-(trifluoromethyl)benzonitrile, which is converted to the corresponding imidate salt via the Pinner reaction. Subsequent ammonolysis affords the core benzamidine hydrochloride. The final step involves the N-substitution of the benzamidine with various alkyl or aryl halides to yield the desired derivatives.
Caption: Overall synthetic workflow for N-substituted 4-methoxy-2-(trifluoromethyl)benzamidine derivatives.
Part 1: Synthesis of the Core Benzamidine Structure
The cornerstone of this synthesis is the Pinner reaction, a classic and reliable method for converting nitriles into amidines.[1][2] This acid-catalyzed reaction proceeds through an imidate salt intermediate, often referred to as a Pinner salt.[3][4]
Protocol 1: Synthesis of this compound
Step 1a: Formation of the Pinner Salt (Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride)
The initial step involves the reaction of 4-methoxy-2-(trifluoromethyl)benzonitrile with anhydrous ethanol in the presence of hydrogen chloride gas. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the nitrile and the resulting imidate.[1]
-
Materials:
-
4-Methoxy-2-(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (HCl) gas
-
-
Procedure:
-
Dissolve 4-methoxy-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the stirred solution for 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.
-
After the reaction is complete, seal the flask and allow it to stand at 0-4 °C overnight to ensure complete precipitation.
-
Collect the precipitated ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride by filtration under a stream of dry nitrogen.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the Pinner salt under vacuum to yield a white crystalline solid. Note: The Pinner salt is hygroscopic and should be used immediately in the next step.
-
Step 1b: Ammonolysis to this compound
The isolated Pinner salt is then treated with ammonia in ethanol to form the desired benzamidine hydrochloride.
-
Materials:
-
Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride
-
Saturated solution of Ammonia (NH₃) in anhydrous Ethanol
-
-
Procedure:
-
Suspend the freshly prepared Pinner salt (1.0 eq) in a saturated solution of ammonia in anhydrous ethanol.
-
Stir the suspension at room temperature for 4-6 hours. The reaction can be monitored by TLC or LC-MS until the disappearance of the imidate.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to afford this compound as a white solid.
-
| Parameter | Value | Rationale |
| Starting Material | 4-Methoxy-2-(trifluoromethyl)benzonitrile | Commercially available precursor. |
| Reaction (Step 1a) | Pinner Reaction | A reliable method for synthesizing imidates from nitriles.[5] |
| Reagents (Step 1a) | Anhydrous EtOH, HCl (g) | Essential for the acid-catalyzed formation of the imidate. Anhydrous conditions prevent side reactions.[1] |
| Reaction (Step 1b) | Ammonolysis | Converts the imidate intermediate to the final amidine. |
| Reagent (Step 1b) | NH₃ in EtOH | Provides the amine source for the formation of the amidine. |
Part 2: N-Substitution of the Benzamidine Core
With the core benzamidine in hand, the final step is the introduction of various substituents on the nitrogen atom. This can be achieved through N-alkylation or N-arylation reactions.
Protocol 2.1: N-Alkylation of 4-Methoxy-2-(trifluoromethyl)benzamidine
This protocol describes a general procedure for the N-alkylation of the benzamidine using alkyl halides in the presence of a suitable base. The choice of base is critical to deprotonate the amidine without promoting side reactions.[6]
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (TEA))
-
Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the base (2.2 eq) and stir for 15-20 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated benzamidine derivative.
-
Protocol 2.2: N-Arylation of 4-Methoxy-2-(trifluoromethyl)benzamidine
For the synthesis of N-aryl derivatives, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed.[7]
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.5 eq) in a dry reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzamidine derivative.
-
Caption: Experimental workflows for N-alkylation and N-arylation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited chemical transformations. The Pinner reaction is a robust method for amidine synthesis, and its mechanism is well-understood.[3] Similarly, N-alkylation with alkyl halides and bases, and palladium-catalyzed N-arylation are standard procedures in organic synthesis.[6][7]
For self-validation, it is imperative to characterize all intermediates and final products thoroughly. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and purity of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion
This application note provides a detailed and reliable synthetic protocol for the preparation of N-substituted 4-methoxy-2-(trifluoromethyl)benzamidine derivatives. By following these step-by-step instructions and understanding the underlying chemical principles, researchers can efficiently synthesize a library of these valuable compounds for further investigation in drug discovery and development programs. The modular nature of the N-substitution step allows for the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed N-arylations of amidines and guanidines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
developing assays for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride activity
Application Note & Protocols
Topic: A Guide to Developing Biochemical and Cell-Based Assays for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a Putative Serine Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for characterizing the biological activity of this compound. Benzamidine and its derivatives are a well-established class of compounds known to target the active site of serine proteases.[1][2][3] Building on this established mechanism, we present a tiered strategy of validated assays to confirm this hypothesis and robustly characterize the compound's inhibitory profile. This document outlines detailed protocols for an initial high-throughput biochemical screen, subsequent mechanism of inhibition (MOI) studies, and a confirmatory cell-based functional assay. Each protocol is designed as a self-validating system, incorporating essential controls and data analysis procedures to ensure scientific rigor and reproducibility, guiding the user from initial hit identification to a deeper understanding of the compound's cellular efficacy.
Introduction: A Structured Approach to Inhibitor Characterization
The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition
The benzamidine moiety is a classic "privileged scaffold" in medicinal chemistry, particularly recognized for its ability to inhibit serine proteases like trypsin.[1][3] Its positively charged amidinium group effectively mimics the side chains of arginine and lysine, allowing it to form strong electrostatic interactions within the S1 specificity pocket of the protease active site.[1][3] This interaction competitively blocks substrate access, thereby inhibiting enzymatic activity. The development of novel benzamidine derivatives is a continuing focus of research for therapeutic applications ranging from anticoagulation to anti-inflammatory treatments.[1][4]
Profile of this compound
The subject of this guide, this compound, builds upon the core benzamidine scaffold. The hydrochloride salt form enhances water solubility, making it amenable to aqueous buffer systems used in biological assays.[5] The substituents on the benzene ring—a methoxy group and a trifluoromethyl group—are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its potency, selectivity, and cellular permeability.[1] Based on its structural class, the primary hypothesis is that this compound functions as a serine protease inhibitor. The following protocols are designed to rigorously test this hypothesis.
Pillars of a Robust Assay Development Cascade
A successful inhibitor characterization campaign relies on a logical progression of assays, moving from simple, direct measures of activity to more complex, physiologically relevant systems. The core principles guiding this process are:
-
Biochemical Target Engagement: The first step is to confirm that the compound directly interacts with and inhibits the purified target enzyme. This is typically achieved with a sensitive and high-throughput biochemical assay.
-
Mechanism of Inhibition (MOI): Once direct inhibition is confirmed, it is crucial to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive). This knowledge is vital for lead optimization and understanding structure-activity relationships (SAR).[6]
-
Cellular Efficacy & Validation: Finally, the compound's activity must be verified in a cellular context. Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response without causing general cytotoxicity.[7][8]
Foundational Biochemical Assay: Direct Enzyme Inhibition
This initial phase aims to rapidly and reliably determine if this compound inhibits the activity of a target serine protease (e.g., Trypsin, Thrombin, Plasmin) and to quantify its potency (IC50).
Principle of the Fluorogenic Assay
Fluorogenic assays are a cornerstone of high-throughput screening (HTS) due to their high sensitivity and simple "mix-and-read" format.[9] These assays utilize a substrate, such as casein heavily labeled with a fluorescent dye (e.g., FITC), which renders the fluorescence quenched in its intact state.[10][11] Upon cleavage by an active protease, small, fluorescently-labeled peptides are released, relieving the quenching effect and producing a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[10][12] An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.
PROTOCOL 1: In Vitro Fluorogenic Assay for Serine Protease Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a model serine protease.
Materials & Reagents:
| Reagent | Description | Recommended Source |
| Test Compound | 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | N/A |
| Target Enzyme | e.g., Human Trypsin, Thrombin, Plasmin | Sigma-Aldrich, R&D Systems |
| Fluorogenic Substrate | e.g., FITC-Casein | Sigma-Aldrich (PF0100) |
| Assay Buffer | 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 | In-house preparation |
| Positive Control | A known inhibitor (e.g., Benzamidine HCl) | Sigma-Aldrich |
| Vehicle Control | Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Assay Plate | Black, flat-bottom, 96-well or 384-well microplate | Corning, Greiner |
| Fluorescence Plate Reader | Capable of Ex/Em = 490/525 nm | Molecular Devices, BioTek |
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve, a 1:3 dilution series is recommended, starting from the 10 mM stock. This creates a range of concentrations to test.
-
-
Reagent Preparation:
-
Enzyme Working Solution: Dilute the target serine protease in cold Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 40 nM for a final concentration of 20 nM). Keep on ice. The optimal enzyme concentration should be determined empirically to yield a robust signal within a linear range.
-
Substrate Working Solution: Dilute the FITC-Casein substrate in Assay Buffer to a 2X final concentration (e.g., 10 µg/mL for a final of 5 µg/mL). Protect from light.
-
-
Assay Plate Setup (96-well format):
-
Add 1 µL of the serially diluted compound or control (DMSO, positive control) to the appropriate wells of the black microplate. This results in a final DMSO concentration of 1%, which is generally well-tolerated by enzymes.
-
Add 49 µL of Assay Buffer to all wells.
-
Add 50 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme" control wells. Add 50 µL of Assay Buffer to these wells instead.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate and Read Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to all wells. The total reaction volume is now 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 490/525 nm) every 2 minutes for 30-60 minutes (kinetic read). Alternatively, an endpoint reading can be taken after a fixed time (e.g., 30 minutes) where the no-inhibitor control signal is still in the linear range.
-
Data Analysis:
-
For kinetic data, calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Normalize the data by calculating the Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Workflow for Biochemical IC50 Determination
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 1408058-12-7,this compound | lookchem [lookchem.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Amplite® Universal Fluorimetric Protease Activity Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 11. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]
- 12. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for the Use of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in Macromolecular Crystallography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl as a fragment for X-ray crystallography studies, particularly within the context of fragment-based drug discovery (FBDD). While direct crystallographic studies of this specific compound are not extensively published, this note extrapolates its utility based on the well-documented roles of its constituent chemical moieties: the benzamidine core, the trifluoromethyl group, and the methoxy group. Detailed protocols for co-crystallization and crystal soaking are provided, alongside a discussion of the scientific rationale for its use in identifying and characterizing binding sites on protein targets, with a particular focus on serine proteases.
Introduction: The Strategic Role of Fragments in Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds.[1] This approach utilizes small, low-complexity molecules ("fragments") to probe the surface of a protein target. Due to their small size, fragments can explore a wider chemical space and often exhibit higher "hit rates" compared to larger, more complex molecules used in high-throughput screening (HTS).[1] X-ray crystallography is a cornerstone of FBDD, as it provides high-resolution three-dimensional information on how a fragment binds to its target, enabling structure-guided optimization of the initial hit.[2]
4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a synthetically accessible fragment that incorporates several chemical features making it an attractive candidate for crystallographic screening campaigns. Its benzamidine core is a well-established pharmacophore for a major class of enzymes, while the trifluoromethyl and methoxy substituents offer opportunities to probe specific interactions within a binding pocket.
Scientific Rationale: A Molecule Designed for Interaction
The utility of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in crystallography stems from the combined properties of its chemical components:
The Benzamidine Core: A Serine Protease Anchor
Benzamidine is a potent competitive inhibitor of serine proteases, such as trypsin, thrombin, and Factor Xa.[3][4] It functions by mimicking the guanidinium group of arginine, a natural substrate for these enzymes. The positively charged amidinium group forms strong salt bridges with the carboxylate side chain of a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 specificity pocket.[5] This well-defined and high-affinity interaction makes the benzamidine scaffold an excellent starting point for targeting serine proteases and for use as a crystallographic tool to validate binding pockets.[6]
The Trifluoromethyl Group: Enhancing Binding and Properties
The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry for several reasons:[7]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the CF3 group can enhance electrostatic and hydrogen bonding interactions with the protein target.[8] It can also participate in favorable hydrophobic interactions.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, a desirable property for potential drug candidates.[7]
-
Modulation of Physicochemical Properties: The CF3 group is highly lipophilic, which can improve a compound's ability to penetrate into hydrophobic pockets within a protein.[9]
In the context of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, the CF3 group is positioned to probe for interactions deeper within the binding site, adjacent to the primary anchoring point of the benzamidine.
The Methoxy Group: Probing Hydrophobic and Polar Interactions
The methoxy (-OCH3) group provides a means to explore additional interactions. The methyl group can engage in van der Waals and hydrophobic interactions, while the oxygen atom can act as a hydrogen bond acceptor.[10] The placement of the methoxy group on the benzamidine ring allows for the exploration of interactions in a different region of the binding pocket compared to the trifluoromethyl group.
Experimental Protocols
The following protocols provide a starting point for using 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in protein crystallography. Optimization will likely be required for each specific protein target.
Reagent Preparation
-
Stock Solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl: Prepare a 100 mM stock solution in a suitable solvent such as DMSO or water. The choice of solvent should be compatible with the protein and crystallization conditions. Note that high concentrations of DMSO can be detrimental to some crystals.[2]
-
Artificial Mother Liquor (AML): This is a solution that mimics the final composition of the crystallization drop and is used for washing and soaking crystals. It should contain all the components of the reservoir solution at the same concentrations.
-
Cryoprotectant Solution: To prevent ice formation during flash-cooling, a cryoprotectant is necessary.[11] Common cryoprotectants include glycerol, ethylene glycol, and low molecular weight PEGs. The cryoprotectant should be added to the AML. The final concentration of the cryoprotectant will need to be optimized for the specific crystal system, typically in the range of 20-30% (v/v).
Co-crystallization Protocol
Co-crystallization involves setting up crystallization trials with the protein already in complex with the fragment.[12] This method is often preferred when the fragment is expected to induce a conformational change in the protein or when soaking is not feasible.
-
Complex Formation: Incubate the purified protein with 4-Methoxy-2-(trifluoromethyl)benzamidine HCl at a molar excess of the fragment (e.g., 1:5 or 1:10 protein to fragment ratio) for 30-60 minutes on ice. The optimal ratio and incubation time may need to be determined empirically.
-
Crystallization Screening: Set up crystallization trials using standard methods such as hanging drop or sitting drop vapor diffusion.[13] It is advisable to screen a wide range of commercially available crystallization screens.
-
Optimization: Once initial hits are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
Workflow for Co-crystallization
Caption: A schematic of the co-crystallization workflow.
Crystal Soaking Protocol
Soaking involves diffusing the fragment into a pre-existing apo-protein crystal.[14] This method is generally faster and consumes less protein than co-crystallization.
-
Prepare Soaking Solution: Add the 4-Methoxy-2-(trifluoromethyl)benzamidine HCl stock solution to the AML to a final concentration typically in the range of 1-10 mM. The optimal concentration depends on the binding affinity of the fragment and the solubility of the compound in the AML.[15]
-
Crystal Transfer: Using a cryo-loop, carefully transfer an apo-protein crystal from its growth drop to a drop of the soaking solution.
-
Soaking: Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time is a balance between allowing the fragment to diffuse into the crystal and potential damage to the crystal.
-
Cryoprotection and Freezing: Briefly transfer the soaked crystal to a drop of cryoprotectant solution containing the fragment at the same concentration as the soaking solution before flash-cooling in liquid nitrogen.[16]
Workflow for Crystal Soaking
Caption: A step-by-step guide to the crystal soaking protocol.
Data Collection and Analysis
X-ray diffraction data should be collected at a synchrotron source for the highest quality data.[2] After data processing, the initial structure can be solved by molecular replacement using the apo-protein structure as a search model. The bound fragment should be visible in the difference electron density maps (Fo-Fc).
Data Summary
The following table provides a summary of the key properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl and suggested starting conditions for crystallographic experiments.
| Property | Value | Reference/Comment |
| Molecular Formula | C9H9F3N2O · HCl | Calculated |
| Molecular Weight | 254.64 g/mol | Calculated |
| Recommended Stock Conc. | 100 mM in DMSO | General recommendation |
| Co-crystallization Conc. | 1-5 mM (final) | Starting point, requires optimization[12] |
| Soaking Conc. | 1-10 mM | Starting point, requires optimization[15] |
| Likely Protein Targets | Serine Proteases | Based on benzamidine core[3][4] |
Conclusion
4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a promising fragment for crystallographic screening due to its combination of a known protein-binding scaffold and substituents that can probe for a variety of molecular interactions. The protocols outlined in this guide provide a robust starting point for researchers aiming to utilize this compound in their structural biology and drug discovery efforts. Successful structure determination of protein-fragment complexes will provide invaluable insights for the rational design of more potent and selective lead compounds.
References
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a compound of interest in pharmaceutical research and development. Accurate quantification is essential for quality control, stability testing, and pharmacokinetic studies. This guide details two primary analytical methods: a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a rapid, straightforward Ultraviolet-Visible (UV-Vis) Spectrophotometry method. Additionally, principles for an advanced Liquid Chromatography-Mass Spectrometry (LC-MS) method are discussed for applications requiring higher sensitivity and specificity. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are designed to be validated in accordance with ICH Q2(R1) guidelines.[1][2][3]
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative characterized by methoxy and trifluoromethyl functional groups. These groups significantly influence the molecule's chemical properties, including its polarity, basicity, and chromophoric activity, which are critical considerations for analytical method development. The benzamidine moiety imparts a basic nature to the compound, making its charge state pH-dependent—a key factor in chromatographic separation. The aromatic ring, coupled with its substituents, provides strong ultraviolet absorbance, making it suitable for spectrophotometric detection.[4][5][6]
Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of potential drug products. The methods outlined herein are designed for researchers, quality control analysts, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2-(trifluoromethyl)benzimidamide hydrochloride | [7] |
| CAS Number | 1408058-12-7 | [7] |
| Molecular Formula | C₉H₉F₃N₂O · HCl | [7] |
| Molecular Weight | 254.64 g/mol | [7] |
| Chemical Structure | (Structure can be visualized in chemical drawing software) |
Primary Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the quantification of pharmaceutical compounds due to its high specificity, precision, and ability to separate the analyte from impurities and degradation products. This protocol employs a C18 stationary phase, which separates compounds based on their hydrophobicity.[8]
Principle of Separation
The nonpolar C18 stationary phase retains the relatively nonpolar 4-Methoxy-2-(trifluoromethyl)benzamidine molecule. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used for elution. The inclusion of formic acid in the mobile phase is critical; it serves to protonate the basic amidine group, ensuring a consistent charge state and preventing peak tailing, which leads to improved chromatographic resolution and symmetry.[8] The gradient elution, where the proportion of organic solvent is increased over time, ensures that any potential impurities with different polarities are effectively separated and that the primary analyte is eluted with a sharp, well-defined peak.
Experimental Workflow for HPLC Analysis
Caption: RP-HPLC workflow from preparation to final report.
Detailed Protocol
2.3.1. Instrumentation and Consumables
Table 2: HPLC System Configuration
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
2.3.2. Reagent and Sample Preparation
-
Mobile Phase A (Water + 0.1% Formic Acid): To 999 mL of HPLC grade water, add 1.0 mL of formic acid. Mix and degas for 15 minutes.
-
Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 999 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent. Filter through a 0.45 µm syringe filter before injection.
2.3.3. Chromatographic Conditions
Table 3: Optimized HPLC Method Parameters
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by λmax scan (typically 250-280 nm for aromatic compounds)[6] |
| Run Time | 20 minutes |
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][3] This establishes the trustworthiness and reliability of the generated data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 1408058-12-7 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Tiered Strategy for Assessing the Cell Permeability of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Abstract
The ability of a therapeutic candidate to permeate biological membranes is a critical determinant of its pharmacokinetic profile and ultimate clinical success. This application note presents a comprehensive, tiered strategy for the characterization of the membrane permeability of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a novel small molecule entity. As specific permeability data for this compound is not publicly available[1], this document provides a robust framework for its initial evaluation, applicable to any new chemical entity. We detail a logical progression from fundamental physicochemical analysis to high-throughput artificial membrane assays and culminating in the gold-standard cell-based model of intestinal absorption. The protocols provided herein are designed to be self-validating, incorporating essential quality controls to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery and development, providing both the theoretical rationale and practical step-by-step instructions required to classify a compound's permeability profile accurately.
Introduction: The Central Role of Permeability in Drug Discovery
In the journey of a drug from bench to bedside, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Among these, permeability—the ability of a compound to cross lipid cell membranes—is a gatekeeper for oral bioavailability and distribution to target tissues. A compound with excellent target affinity but poor permeability may never reach its site of action in sufficient concentration, leading to failure in preclinical or clinical stages.
This compound is a small molecule with structural motifs—a benzamidine core—that suggest potential interactions with various biological targets. However, its trifluoromethyl and methoxy substitutions create a unique physicochemical profile whose impact on membrane transport is unknown[1][2][3][4]. Therefore, a systematic evaluation of its permeability is an essential first step. This note outlines a three-part strategy:
-
Prerequisite Analysis: Determination of aqueous kinetic solubility.
-
Primary Screen: Assessment of passive diffusion using the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Secondary Gold-Standard Assay: Detailed characterization of passive and active transport using the Caco-2 bidirectional permeability assay.
This tiered approach ensures that resources are used efficiently, with rapid, cost-effective high-throughput screens preceding more complex and resource-intensive cell-based models[5][6].
Prerequisite: Kinetic Solubility Assay
Rationale: A compound's permeability cannot be accurately measured if it does not remain dissolved in the aqueous assay buffer.[7][8][9] Poor solubility can lead to the underestimation of permeability as the true concentration of the dissolved compound available for transport is unknown. A kinetic solubility assay is a high-throughput method used in early discovery to determine the solubility of a compound when added to an aqueous buffer from a DMSO stock solution, mimicking the conditions of most in vitro assays.[10][11]
Protocol 1: Kinetic Solubility by UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Standard Curve: Create a standard curve by serially diluting the stock solution in a 50:50 acetonitrile:water solution to concentrations ranging from 1 µM to 100 µM.
-
Sample Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to achieve a final nominal concentration of 100 µM (with 1% DMSO).[11] Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with shaking.[7][9]
-
Filtration: After incubation, filter the solution using a solubility filter plate (e.g., Millipore MultiScreen) to separate any precipitated compound from the dissolved fraction.[7][11]
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax and determine the concentration by interpolating from the standard curve.
-
Data Interpretation: The measured concentration of the filtrate is the kinetic solubility. A common goal for drug discovery compounds is a kinetic solubility of >60 µg/mL.[8]
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a rapid, non-cell-based assay that models passive, transcellular diffusion.[5][12][13] It uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane), forming an artificial membrane that separates a donor compartment from an acceptor compartment.[13][14] Its simplicity and high-throughput nature make it an ideal initial screen to classify compounds based on their ability to passively cross a lipid barrier.[5][15]
Protocol 2: Gastrointestinal (GI) PAMPA
-
Membrane Preparation: Pipette 5 µL of a 2% (w/v) L-α-phosphatidylcholine in dodecane solution onto the membrane of each well of a 96-well filter (donor) plate. Allow the solvent to sit for 5 minutes.
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Donor Plate Preparation: Prepare the dosing solution by diluting the 10 mM stock of this compound in PBS (pH 7.4) to a final concentration of 10-50 µM. Add 150 µL of this solution to each well of the lipid-coated donor plate. Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds.
-
Assay Assembly & Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the donor membrane is in contact with the buffer in the acceptor wells. Incubate the plate assembly at room temperature for 5-18 hours.[14][15]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Ceq)
-
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
Data Interpretation for PAMPA
| Parameter | Value Range (x 10⁻⁶ cm/s) | Classification |
|---|---|---|
| Pₑ | < 1.5 | Low Permeability |
| | > 1.5 | High Permeability[5] |
Diagram 1: PAMPA Experimental Workflow
A flowchart of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Tier 2: Caco-2 Bidirectional Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting in vivo oral drug absorption.[16][17] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over ~21 days to form a polarized monolayer with tight junctions and brush border microvilli, mimicking the intestinal epithelium.[16][18] Crucially, they express key uptake and efflux transporters, such as P-glycoprotein (P-gp).[18] By measuring permeability in both directions—apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux)—one can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 suggests the compound is a substrate for active efflux, which can limit net absorption.[16][19]
Protocol 3: Caco-2 Bidirectional Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) in 24-well plates at a density of 1x10⁵ cells/cm². Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[20]
-
Monolayer Integrity Verification (QC):
-
TEER Measurement: Before the assay, measure the Transepithelial Electrical Resistance (TEER) using an EVOM™ meter.[21] Only use monolayers with TEER values ≥ 200 Ω·cm², as this indicates the formation of robust tight junctions.[22][23]
-
Lucifer Yellow Rejection: Include Lucifer Yellow, a low-permeability paracellular marker, with the test compound. After the assay, confirm that its apparent permeability (Papp) is < 1.0 x 10⁻⁶ cm/s, ensuring the monolayer's integrity was maintained.
-
-
Transport Assay:
-
Wash the monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[20]
-
A→B Transport (Absorption): Add 0.4 mL of dosing solution (10 µM compound in HBSS) to the apical (donor) side and 1.2 mL of fresh HBSS to the basolateral (receiver) side.[22]
-
B→A Transport (Efflux): Add 1.2 mL of dosing solution to the basolateral (donor) side and 0.4 mL of fresh HBSS to the apical (receiver) side.[22]
-
Include controls: Atenolol (low permeability), Propranolol (high permeability), and Digoxin (P-gp substrate).
-
-
Incubation and Sampling: Incubate the plates at 37°C with orbital shaking (e.g., 50 rpm).[22] At specific time points (e.g., 30, 60, 90, 120 minutes), take a 100 µL aliquot from the receiver compartment, immediately replacing it with an equal volume of fresh, pre-warmed HBSS.[22]
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. The high sensitivity of LC-MS/MS is often required to detect the low concentrations in the receiver compartment.[17]
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction:
-
Calculate the Efflux Ratio (ER):
-
ER = Papp(B→A) / Papp(A→B)
-
-
Diagram 2: Caco-2 Bidirectional Assay Workflow
References
- 1. thoreauchem.com [thoreauchem.com]
- 2. 4-Fluoro-2-trifluoromethyl-benzamidine | C8H6F4N2 | CID 53404307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzamidine 38980-96-0 [sigmaaldrich.com]
- 4. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. innpharmacotherapy.com [innpharmacotherapy.com]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDM-PAMPA with the MultiScreen Permeability Filter Plate [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. culturecollections.org.uk [culturecollections.org.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
Application Notes and Protocols for the In Vivo Administration of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in a Murine Model of Acute Pancreatitis
Introduction: The Rationale for Trypsin Inhibition in Acute Pancreatitis
Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas characterized by the premature activation of digestive enzymes within the pancreatic acinar cells. This auto-digestion leads to cellular injury, a robust inflammatory response, and in severe cases, systemic complications and multi-organ failure. A pivotal initiating event in the pathophysiology of AP is the intracellular activation of trypsinogen to trypsin.[1] Active trypsin then triggers a cascade of zymogen activation, leading to widespread pancreatic damage. Consequently, the inhibition of trypsin activity presents a promising therapeutic strategy for mitigating the severity of AP.
4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a synthetic small molecule belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of trypsin and other serine proteases. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, potentially making it an effective therapeutic agent. This document provides a detailed protocol for evaluating the in vivo efficacy of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in a cerulein-induced model of acute pancreatitis in mice.
Hypothesized Mechanism of Action
We hypothesize that 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, by acting as a trypsin inhibitor, will competitively bind to the active site of trypsin within pancreatic acinar cells. This action is expected to prevent the trypsin-mediated activation of other digestive zymogens, thereby reducing acinar cell injury, inflammation, and the overall severity of acute pancreatitis.
Figure 1: Hypothesized Mechanism of Action. 4-Methoxy-2-(trifluoromethyl)benzamidine HCl is proposed to inhibit premature trypsin activation within pancreatic acinar cells, thereby blocking the downstream cascade of zymogen activation and subsequent cellular injury and inflammation that characterize acute pancreatitis.
Experimental Design and Protocols
This study is designed to assess the therapeutic potential of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in a well-established murine model of cerulein-induced acute pancreatitis.[2][3] A dose-response relationship will be investigated.
Materials and Reagents
-
Compound: 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
-
Animals: Male C57BL/6 mice, 8-10 weeks old, 20-25 g body weight.
-
Induction Agent: Cerulein (Sigma-Aldrich)
-
Vehicle: Sterile Saline (0.9% NaCl) containing 5% DMSO and 1% Tween 80
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail
-
Reagents for Analysis:
-
Formalin (10%, neutral buffered)
-
Hematoxylin and Eosin (H&E) staining reagents
-
Commercial ELISA kits for serum amylase and lipase
-
Commercial ELISA or multiplex assay kits for murine cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Protocol 1: Preparation of Dosing Solutions
Rationale: The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of the test compound while minimizing any vehicle-induced toxicity. A co-solvent system of DMSO and a surfactant like Tween 80 in saline is a common and effective choice for poorly soluble compounds in preclinical studies.[4][5][6]
-
Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in 100% DMSO.
-
For the final dosing solution, first add the required volume of the DMSO stock to a sterile tube.
-
Add Tween 80 to a final concentration of 1%.
-
Bring the solution to the final volume with sterile 0.9% saline. The final DMSO concentration should not exceed 5%.
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
Protocol 2: Induction of Acute Pancreatitis and Compound Administration
Rationale: The cerulein-induced model is highly reproducible and mimics the early stages of human acute pancreatitis.[7][8] Hourly intraperitoneal (IP) injections of a supramaximal dose of cerulein lead to acinar cell injury and inflammation. The timing of compound administration relative to the induction of pancreatitis is crucial for assessing its therapeutic effect.
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to the experimental groups outlined in Table 1 .
-
Induce acute pancreatitis by administering hourly IP injections of cerulein (50 µg/kg) for a total of 6 hours.[3][9] The control group will receive saline injections.
-
Administer the indicated dose of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl or vehicle via IP injection 30 minutes prior to the first cerulein injection.
-
Euthanize mice 12 hours after the final cerulein injection for sample collection.
| Group | Treatment | Cerulein Induction | N (mice per group) |
| 1 | Vehicle Control | No | 8 |
| 2 | Vehicle | Yes | 10 |
| 3 | Compound (1 mg/kg) | Yes | 10 |
| 4 | Compound (5 mg/kg) | Yes | 10 |
| 5 | Compound (10 mg/kg) | Yes | 10 |
| Table 1: Experimental Groups for Dose-Response Study. |
digraph "Experimental_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acclimatization" [label="Acclimatize Mice\n(1 week)"]; "Randomization" [label="Randomize into\n5 Groups"]; "Pre-treatment" [label="Administer Compound or Vehicle\n(IP Injection)"]; "Induction" [label="Induce Pancreatitis\n6 hourly Cerulein Injections (IP)"]; "Endpoint" [label="Euthanize & Collect Samples\n(12h post-last injection)"]; "Analysis" [shape=parallelogram, label="Biochemical Analysis\nHistopathology\nCytokine Profiling"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Acclimatization"; "Acclimatization" -> "Randomization"; "Randomization" -> "Pre-treatment" [label="T = -30 min"]; "Pre-treatment" -> "Induction" [label="T = 0 to 5h"]; "Induction" -> "Endpoint" [label="T = 17h"]; "Endpoint" -> "Analysis"; "Analysis" -> "End"; }
Figure 2: Experimental Workflow. A schematic representation of the timeline for the in vivo study, from animal acclimatization to endpoint analysis.
Protocol 3: Sample Collection and Processing
-
Anesthetize mice deeply.
-
Collect blood via cardiac puncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the serum and store at -80°C for biochemical analysis.[1]
-
Perform cervical dislocation to ensure euthanasia.
-
Carefully dissect the pancreas, trim away fat and other tissues, and weigh it.
-
Divide the pancreas into two portions. Fix one portion in 10% neutral buffered formalin for 24 hours for histology. Snap-freeze the other portion in liquid nitrogen and store at -80°C for cytokine analysis.
Protocol 4: Assessment of Pancreatitis Severity
Rationale: A multi-pronged approach is necessary to accurately assess the severity of pancreatitis. This includes measuring markers of pancreatic enzyme leakage into the blood, histological evaluation of tissue damage, and quantification of the inflammatory response.
-
Biochemical Analysis:
-
Histopathological Evaluation:
-
Process formalin-fixed pancreatic tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A blinded pathologist should score the slides for edema, inflammatory cell infiltration, and acinar cell necrosis using a standardized scoring system (see Table 2 ).[8][12][13][14]
-
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Edema | Absent | Interstitial edema | Interlobular edema | Widespread edema |
| Inflammation | Absent | Few inflammatory cells | Moderate infiltration | Dense infiltration |
| Necrosis | Absent | <15% of acini | 15-35% of acini | >35% of acini |
| Table 2: Histological Scoring System for Acute Pancreatitis. |
-
Cytokine Profiling:
Expected Outcomes and Data Interpretation
A successful therapeutic effect of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl would be demonstrated by a dose-dependent reduction in:
-
Serum amylase and lipase levels compared to the vehicle-treated pancreatitis group.
-
The histological score for edema, inflammation, and necrosis.
-
The levels of pro-inflammatory cytokines in the pancreas and/or serum.
These results would provide strong evidence for the efficacy of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in mitigating acute pancreatitis and would support its further development as a potential therapeutic agent.
References
- 1. Enzymatic Method Measurement of Serum Amylase and Lipase [bio-protocol.org]
- 2. 2.2. Cerulein-Induced Acute Pancreatitis Model [bio-protocol.org]
- 3. Establishment of the mouse model of caerulein-induced acute pancreatitis (AP) [bio-protocol.org]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of serum amylase and lipase [bio-protocol.org]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An optimised mouse model of chronic pancreatitis with a combination of ethanol and cerulein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in cytokines and chemokines in an acute pancreatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Murine Chronic Pancreatitis Model Induced by Partial Ligation of the Pancreatic Duct Encapsulates the Profile of Macrophage in Human Chronic Pancreatitis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your product yield and purity.
The primary route to this and similar benzamidines is the Pinner reaction, a classic and reliable method for converting nitriles into amidines via an intermediate imidate salt (Pinner salt).[1][2][3] The synthesis starts from 4-Methoxy-2-(trifluoromethyl)benzonitrile and proceeds in two key stages: formation of the imidate salt followed by ammonolysis.
Synthetic Pathway Overview
The conversion of 4-Methoxy-2-(trifluoromethyl)benzonitrile to the target amidine hydrochloride is a two-step process. Understanding this workflow is critical for effective troubleshooting.
Caption: General workflow for the Pinner reaction synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction has stalled with a low conversion of the starting nitrile. What are the likely causes and solutions?
Answer: Low or no conversion of 4-Methoxy-2-(trifluoromethyl)benzonitrile is a common issue. The root cause often lies in the reaction conditions for the first step—the formation of the Pinner salt.
-
Cause A: Insufficient Acid Catalyst (HCl)
-
Why it happens: The Pinner reaction is acid-catalyzed.[2] It begins with the protonation of the nitrile's nitrogen atom, which makes the carbon atom more electrophilic and susceptible to attack by the alcohol.[4] The strongly electron-withdrawing trifluoromethyl (-CF3) group on your substrate reduces the basicity of the nitrile nitrogen, making this initial protonation more difficult than for electron-rich nitriles. Insufficient anhydrous HCl gas means this activation step is inefficient.
-
Solution: Ensure your reaction solvent (e.g., ethanol or methanol) is saturated with dry hydrogen chloride gas. This is typically done by bubbling HCl gas through the cooled solvent prior to and during the addition of the nitrile. Monitor the reaction temperature closely, as this process is exothermic. Low temperatures (0°C to -10°C) are crucial to prevent side reactions and decomposition of the Pinner salt.[1][4]
-
-
Cause B: Presence of Water
-
Why it happens: The Pinner reaction must be conducted under strictly anhydrous conditions.[4][5] Water will compete with the alcohol as a nucleophile and can hydrolyze the Pinner salt intermediate to form an unwanted ester.[2][5]
-
Solution: Use anhydrous grade solvents. Dry all glassware thoroughly in an oven before use. Use dry HCl gas; if generating it in-house (e.g., from NaCl and H₂SO₄), ensure it passes through a drying tube filled with a suitable desiccant like calcium chloride.
-
-
Cause C: Reaction Temperature Too High
-
Why it happens: Pinner salts are thermodynamically unstable.[1][2] At higher temperatures, the intermediate can rearrange or decompose into an amide and an alkyl chloride, halting the desired reaction pathway.
-
Solution: Maintain a low temperature (ideally between -10°C and 5°C) throughout the introduction of HCl gas and the initial phase of the reaction.[4]
-
Question 2: My final product is contaminated with a significant amount of 4-Methoxy-2-(trifluoromethyl)benzamide. How can I prevent this?
Answer: The formation of the corresponding amide is a classic side reaction in amidine synthesis and points directly to the presence of water during the ammonolysis step or decomposition of the imidate intermediate.
-
Why it happens: The Pinner salt intermediate is highly reactive. If water is present during the work-up or the ammonolysis step, it will readily hydrolyze the imidate to form the more stable amide.
-
Solution:
-
Ensure Anhydrous Ammonolysis: The ammonia source must be anhydrous. Use either a solution of ammonia in a dry alcohol (e.g., ethanol) or bubble anhydrous ammonia gas directly into the reaction mixture.
-
Control Temperature: As mentioned, elevated temperatures can cause the imidate to rearrange into the amide. Keep the reaction cool during the formation of the Pinner salt.
-
Isolate the Intermediate (Optional): In some cases, it may be beneficial to isolate the Pinner salt precipitate by filtration under an inert atmosphere before proceeding to the ammonolysis step. This removes any excess HCl and unreacted starting materials.
-
Question 3: The reaction worked, but I am struggling to isolate the final product as a solid. It remains an oil or is very difficult to crystallize. What should I do?
Answer: Isolation of amidine hydrochlorides can be challenging due to their hygroscopic nature and high solubility in polar solvents.
-
Solution A: Solvent Choice for Precipitation/Trituration
-
After the reaction is complete and the solvent has been removed under reduced pressure, attempt to precipitate the product by adding a non-polar solvent in which the amidine hydrochloride is insoluble. Diethyl ether or methyl tert-butyl ether (MTBE) are excellent choices. Triturate the resulting oil or gum with the non-polar solvent, scratching the side of the flask with a glass rod to induce crystallization.
-
-
Solution B: Recrystallization
-
If the product precipitates but is impure, recrystallization is necessary. A common solvent system is an alcohol/ether mixture (e.g., ethanol/diethyl ether or isopropanol/diethyl ether). Dissolve the crude product in a minimal amount of the hot alcohol, then slowly add the ether until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
-
Solution C: pH Adjustment
-
Ensure the final mixture is acidic. The amidine is isolated as its hydrochloride salt, which is typically more crystalline than the free base. If the pH is too high, the free base may form, which is often an oil.
-
Frequently Asked Questions (FAQs)
Q: Why is the Pinner reaction the preferred method for this synthesis? A: The Pinner reaction is a robust and well-established method for converting nitriles to amidines.[1] It proceeds through a reactive imidate salt intermediate, which can be readily converted to the desired amidine upon treatment with ammonia.[2][3] This two-step, one-pot procedure is often efficient for a wide range of substrates.
Q: How does the 4-methoxy group influence the reaction? A: The 4-methoxy group is an electron-donating group. It helps to slightly activate the aromatic ring, but its effect is largely overshadowed by the powerful electron-withdrawing nature of the trifluoromethyl group at the 2-position. The dominant electronic effect comes from the -CF3 group.
Q: What is the best way to monitor the reaction's progress? A: You can monitor the disappearance of the starting nitrile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A more detailed analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can also help identify the formation of intermediates and side products like the corresponding ester or amide.
Q: Are there any alternative methods to the Pinner reaction? A: Yes, base-catalyzed methods exist and can be complementary. For electron-poor nitriles like this substrate, a base-catalyzed reaction with an alkoxide could be an alternative, though the Pinner reaction is more common for amidine synthesis.[2] Another approach involves the synthesis of a benzamidoxime from the nitrile and hydroxylamine hydrochloride, followed by catalytic hydrogenation.[6]
Process Optimization & Key Parameters
To maximize your yield, careful control of reaction parameters is essential.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent Purity | Anhydrous Grade (e.g., Ethanol, <0.05% H₂O) | Prevents hydrolysis of the Pinner salt intermediate to ester or amide side products, which is a major cause of yield loss.[2][4] |
| HCl Introduction | Dry HCl gas bubbled through solvent | Ensures complete activation of the nitrile via protonation. Incomplete saturation leads to unreacted starting material.[4] |
| Temperature | -10°C to 5°C for Pinner salt formation | The imidate hydrochloride intermediate is thermally unstable. Low temperatures prevent decomposition to amides.[1][2] |
| Ammonia Source | Anhydrous NH₃ gas or saturated solution in dry alcohol | Prevents hydrolysis of the Pinner salt during the second step. Using aqueous ammonia will result in the amide as the major product. |
| Reaction Time | 6-24 hours (monitor by TLC/HPLC) | Sufficient time is needed for the formation of the Pinner salt, which can be slow for electron-deficient nitriles. |
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Pinner reaction.[4][5] Safety Warning: This procedure involves corrosive (HCl) and flammable (alcohols, ethers) substances and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride (Pinner Salt)
-
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube outlet. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Solvent Saturation: Add 100 mL of anhydrous ethanol to the flask and cool the flask to -10°C in an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solvent for 30-45 minutes until the solution is saturated.
-
Reactant Addition: Dissolve 4-Methoxy-2-(trifluoromethyl)benzonitrile (e.g., 0.1 mol) in 20 mL of anhydrous ethanol and add it dropwise to the cold, HCl-saturated ethanol solution over 30 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Seal the flask and let the mixture stir at 0-5°C. The Pinner salt may begin to precipitate as a white solid. Monitor the reaction by TLC until the starting nitrile is consumed (typically 12-24 hours).
Step 2: Ammonolysis to this compound
-
Preparation: Cool the reaction mixture from Step 1 back to -10°C.
-
Ammonolysis: Bubble anhydrous ammonia gas through the cold, stirred suspension for approximately 1-2 hours. Alternatively, prepare a saturated solution of ammonia in anhydrous ethanol and add it slowly to the reaction mixture.
-
Reaction: After the addition of ammonia, allow the reaction vessel to slowly warm to room temperature and stir for an additional 10-12 hours.
-
Isolation: Remove the solvent under reduced pressure. A white or off-white solid/gum will remain.
-
Purification: Add 100 mL of cold diethyl ether to the residue and stir vigorously (triturate) for 30 minutes. The product should precipitate as a white solid. Collect the solid by vacuum filtration, wash it with two portions of cold diethyl ether, and dry it under vacuum to yield the final product.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose issues during your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
overcoming solubility issues with 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Technical Support Center: 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the successful use of this compound in your experiments. Given the unique structural characteristics of this molecule—namely the basic benzamidine group, the lipophilic trifluoromethyl group, and its hydrochloride salt form—solubility can present a significant challenge.[1][2] This document provides the foundational principles and practical workflows to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A: this compound possesses three key features that create a complex solubility profile:
-
Benzamidine Hydrochloride Salt: The core structure is a benzamidine, a weak base, which has been converted to a hydrochloride salt.[3] This is a common strategy used to enhance the aqueous solubility of basic compounds.[4][5][6] In aqueous media, the salt form helps the molecule to exist in its protonated, charged state, which is generally more soluble in polar solvents like water.
-
Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[1] Its presence significantly increases the compound's affinity for non-polar, organic solvents and can dramatically decrease its solubility in aqueous solutions.[7][8]
-
Aromatic Ring & Methoxy Group: The substituted benzene ring is inherently hydrophobic. The methoxy group adds a slight polar character but also contributes to the overall lipophilicity.
The interplay between the water-soluble salt and the lipophilic -CF3 group is the primary source of solubility challenges.
Q2: Why is my compound precipitating when I add it to a neutral pH buffer (e.g., PBS pH 7.4)?
A: This is the most common issue encountered with hydrochloride salts of weak bases. The hydrochloride salt is soluble in acidic water, but as the pH increases towards neutral or basic, the protonated benzamidinium ion is deprotonated to form the neutral "free base." This free base is significantly less water-soluble due to the loss of its charge and the dominance of its lipophilic regions, causing it to precipitate out of solution.[9]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
Welcome to the technical support center for the purification of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and extensive field experience to ensure you achieve the desired purity for your downstream applications.
Introduction to 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride is a versatile building block in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and a benzamidine moiety, imparts specific chemical properties that can present challenges during purification. This guide will walk you through common purification techniques and provide solutions to potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl that influence its purification?
A1: The purification strategy is dictated by the following structural features:
-
Benzamidine Hydrochloride Salt: This functional group is highly polar and imparts significant water solubility. The hydrochloride salt form is generally more crystalline and easier to handle than the free base.
-
4-Methoxy Group: This electron-donating group can influence the reactivity and polarity of the molecule.
-
2-(Trifluoromethyl) Group: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity of the molecule. It is also metabolically stable and chemically robust, which is advantageous during purification.[1]
Q2: What are the most common impurities I might encounter?
A2: Impurities can originate from starting materials, by-products, or degradation. Common impurities may include:
-
Unreacted starting materials (e.g., the corresponding benzonitrile).
-
Hydrolysis products (e.g., the corresponding benzoic acid).
-
By-products from the amidine synthesis.
-
Residual solvents from the reaction or workup.
Q3: Is the trifluoromethyl group stable during typical purification procedures?
A3: Yes, the trifluoromethyl group is generally very stable under a wide range of chemical, thermal, and photochemical conditions.[1] It is not expected to degrade during standard purification techniques like recrystallization or chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Problem 1: Low Yield During Recrystallization
Symptoms:
-
Very little or no solid crystallizes out of the solution upon cooling.
-
The resulting solid appears oily or amorphous.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. | 1. Select a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature or below. 2. Good single solvents to try are isopropanol, ethanol, or methanol. 3. For mixed solvent systems, consider combinations like ethanol/diethyl ether or methanol/acetone.[2][3] |
| Solution is Too Dilute | Insufficient concentration of the compound in the solvent. | 1. Carefully evaporate some of the solvent to increase the concentration. 2. Re-heat the solution to ensure everything is dissolved before allowing it to cool slowly. |
| Presence of Impurities | Impurities can sometimes inhibit crystallization (act as "crystal poisons"). | 1. Try to pre-purify the crude material using a quick filtration through a small plug of silica gel. 2. Consider an initial acid-base extraction to remove non-basic or non-acidic impurities. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. | 1. Allow the solution to cool slowly to room temperature. 2. Once at room temperature, place it in a refrigerator, and then in a freezer for optimal crystal growth. |
Problem 2: Product is Contaminated with Starting Material (Benzonitrile)
Symptoms:
-
Analytical data (e.g., NMR, LC-MS) shows the presence of the corresponding benzonitrile starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction to form the amidine did not go to completion. | 1. Optimize the reaction conditions (e.g., reaction time, temperature, reagents). |
| Co-crystallization | The starting material has similar solubility properties and co-crystallizes with the product. | 1. Attempt recrystallization from a different solvent system. 2. Utilize column chromatography for separation. The benzonitrile is significantly less polar than the benzamidine hydrochloride salt. |
Problem 3: Difficulty with Column Chromatography
Symptoms:
-
The compound streaks on the column.
-
Poor separation from impurities.
-
The compound does not elute from the column.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Stationary Phase | The high polarity of the hydrochloride salt can lead to strong interactions with normal-phase silica gel. | 1. For normal-phase chromatography, consider deactivating the silica gel with a small amount of a polar modifier like triethylamine or ammonia in the eluent to reduce tailing. 2. A good starting eluent system is dichloromethane/methanol.[4] 3. Reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid can be very effective for polar compounds.[5] |
| Incorrect Mobile Phase | The eluent is not polar enough to move the compound down the column, or too polar, causing co-elution with impurities. | 1. Use TLC to determine the optimal solvent system before running the column.[4] 2. For normal-phase, a gradient elution from a less polar to a more polar solvent system can improve separation. |
| Compound Insolubility at the Top of the Column | The compound may precipitate when loaded onto the column in a solvent in which it is not fully soluble. | 1. Dissolve the sample in a minimal amount of a strong solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. 2. Dry this mixture and load the resulting powder onto the top of the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures like ethanol/diethyl ether) at room and elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 4-Methoxy-2-(trifluoromethyl)benzamidine HCl to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Large crystals should form. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Normal-Phase Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Visualizing the Purification Workflow
A logical approach to purification is crucial. The following diagram outlines a typical workflow.
Caption: A decision-making workflow for the purification of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
Troubleshooting Logic Diagram
When encountering issues, a systematic approach is key.
Caption: A logical flow for troubleshooting common purification problems.
References
minimizing degradation of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride in solution
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for benzamidine derivatives, including this compound, in aqueous solutions is hydrolysis. This reaction converts the benzamidine moiety into the corresponding primary amide, 4-Methoxy-2-(trifluoromethyl)benzamide.[1][2][3][4][5] This process is well-documented for benzamidinium compounds, which are known to hydrolyze at room temperature, particularly in weakly basic water.[1][2][3][4][5]
The rate of this hydrolysis is significantly influenced by the pH of the solution.[1][3] The reaction is initiated by the attack of a hydroxide ion (HO⁻) on the neutral benzamidine species.[1][2][3] Although the compound exists as the protonated benzamidinium hydrochloride salt, it is in equilibrium with its neutral benzamidine form. As the pH increases, the concentration of the more reactive neutral form rises, leading to an accelerated rate of hydrolysis.[1][3]
Caption: Hydrolytic degradation of 4-Methoxy-2-(trifluoromethyl)benzamidine.
Q2: How does pH affect the stability of my this compound solution?
The pH of the solution is the most critical factor governing the stability of this compound. Studies on unsubstituted benzamidinium show a dramatic increase in the rate of hydrolysis with increasing pH.[1][2][3][4][5]
-
Acidic to Neutral pH (below 7): The compound is expected to be most stable. At lower pH, the amidinium group is protonated, which disfavors attack by nucleophiles like water or hydroxide ions.
-
Weakly Basic pH (7 to 9): Hydrolysis begins to be significant. For unsubstituted benzamidinium, the half-life at pH 9 is approximately 300 days.[1][3][4][5]
-
Strongly Basic pH (above 9): The rate of hydrolysis increases rapidly. For example, the half-life of unsubstituted benzamidinium drops to 6 days at pH 11 and 15 hours at pH 13.[1][3][4][5]
The electronic properties of the substituents on the benzene ring of this compound will influence its precise stability profile. The electron-withdrawing trifluoromethyl group may increase the susceptibility of the amidine carbon to nucleophilic attack, potentially accelerating hydrolysis compared to unsubstituted benzamidine. Conversely, the electron-donating methoxy group may have a modest stabilizing effect.
Data Summary: pH-Dependent Hydrolysis of Unsubstituted Benzamidinium
| pH | Half-life (t₁/₂) |
| 9 | ~300 days |
| 11 | ~6 days |
| 12 | ~30 hours (36% hydrolysis)[1] |
| 13 | ~15 hours |
This data is for unsubstituted benzamidinium and serves as a general guideline.[1][3][4][5]
Q3: What are the recommended solvent and storage conditions for preparing stock solutions?
To maximize the shelf-life of your this compound solutions, adhere to the following recommendations:
-
Solvent Selection:
-
Storage Temperature:
-
Light Exposure:
-
Aqueous Solution Stability:
-
It is not recommended to store aqueous solutions for more than one day, even under refrigerated conditions.[7] Prepare fresh aqueous solutions for each experiment.
-
Troubleshooting Guide
Problem: I am observing a loss of activity or inconsistent results with my compound over time.
Possible Cause 1: Hydrolysis of the amidine group. This is the most likely cause of decreased potency. The resulting amide product is typically inactive for its intended purpose as a serine protease inhibitor.
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your experimental buffer. If it is neutral or basic, the compound is likely degrading.
-
Prepare Fresh Solutions: Discard old stock solutions and prepare fresh ones in an appropriate acidic buffer or a dry organic solvent. For aqueous experiments, dilute the stock solution into the final assay buffer immediately before use.
-
Analytical Verification (Optional but Recommended): If you have access to analytical instrumentation, you can confirm degradation.
-
HPLC Analysis: Develop a stability-indicating HPLC method to separate the parent compound from its primary degradant, 4-Methoxy-2-(trifluoromethyl)benzamide.[12][13] An ion-pair reversed-phase method could be suitable.[12][13]
-
LC-MS Analysis: Use LC-MS to identify the parent compound and any degradation products by their mass-to-charge ratio.
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Cause 2: Improper Storage. Exposure to moisture, light, or elevated temperatures can accelerate degradation.
Troubleshooting Steps:
-
Review Storage Protocol: Ensure the solid compound and stock solutions are stored according to the recommendations (cool, dry, dark, and under inert gas for solids and organic stocks).[8][9]
-
Use Desiccator: Store the solid compound in a desiccator to protect it from moisture.
Problem: I see a precipitate in my aqueous solution.
Possible Cause 1: Low Solubility. The hydrochloride salt enhances water solubility, but the free base may have limited solubility.[14] If the pH of your solution is raised, the free base may precipitate out.
Troubleshooting Steps:
-
Check pH and Concentration: Ensure the pH of your solution is acidic and that you have not exceeded the solubility limit. For unsubstituted benzamidine hydrochloride, the solubility in PBS (pH 7.2) is approximately 3 mg/mL.[7]
-
Use a Co-solvent: If your experimental conditions allow, a small percentage of an organic co-solvent like DMSO or ethanol can be used to increase solubility.
Possible Cause 2: Salt Effects. High concentrations of certain salts in your buffer could potentially cause the compound to salt out.
Troubleshooting Steps:
-
Buffer Optimization: If possible, try reducing the salt concentration of your buffer or test alternative buffer systems.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol is designed to prepare a 10 mM aqueous stock solution with minimized risk of degradation.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
50 mM Sodium Acetate Buffer, pH 5.0
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Buffer Preparation: Prepare 50 mM sodium acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of this compound in a microcentrifuge tube. (Molecular Weight: 254.64 g/mol ).
-
Dissolution: Add the appropriate volume of pH 5.0 acetate buffer to the tube to achieve a final concentration of 10 mM. Vortex briefly to dissolve.
-
Storage: Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Usage: Thaw a single aliquot for each experiment. Do not reuse thawed aliquots. Discard any unused portion of the thawed solution.
Protocol 2: Forced Degradation Study to Confirm Stability-Indicating Method
This protocol outlines a forced degradation study to identify degradation products and confirm that your analytical method can resolve them from the parent compound.[15][16][17][18][19]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[17][19]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature. Take samples at various time points (e.g., 1, 4, 8, 24 hours) as degradation is expected to be rapid.[17][19]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.[15]
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound under the stress conditions listed above.
-
At the designated time points, quench the reactions (e.g., neutralize the acidic and basic solutions).
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control, using your analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. gels.yilimart.com [gels.yilimart.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 62980-03-4 CAS MSDS (3-TRIFLUOROMETHYL-BENZAMIDINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Cas 1408058-12-7,this compound | lookchem [lookchem.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Assays with 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
Welcome to the technical support guide for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable, reproducible data. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Introduction: Understanding the Compound
4-Methoxy-2-(trifluoromethyl)benzamidine HCl is a benzamidine derivative, a class of molecules well-regarded as inhibitors of serine proteases.[1][2] Its structure is key to its function and potential pitfalls:
-
Benzamidine Core: This positively charged group mimics the natural substrates of serine proteases (like arginine and lysine), allowing it to bind competitively to the enzyme's active site.[2][3]
-
Trifluoromethyl Group: This addition significantly increases the compound's lipophilicity and metabolic stability, which can enhance potency but may also contribute to solubility issues and non-specific interactions.[1]
-
Methoxy Group: This group alters the electronic properties of the aromatic ring, potentially fine-tuning binding affinity and selectivity.[1]
-
Hydrochloride (HCl) Salt: This salt form is used to improve the compound's water solubility, making it more amenable to use in aqueous biological buffers.[4]
Dysregulation of serine proteases is implicated in numerous diseases, making inhibitors like this valuable research tools.[2] However, achieving consistent results requires careful attention to the compound's physicochemical properties.
Part 1: Foundational Knowledge & Best Practices
Proactively addressing common issues is the best way to avoid inconsistent data. Here we cover the most critical first steps: compound handling and preparation.
Q1: How should I properly prepare and store stock solutions of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl?
The integrity of your results begins with the integrity of your stock solution. Due to the lipophilic nature of the trifluoromethyl group, aqueous solubility can be limited despite the HCl salt. Therefore, an organic solvent is the standard for high-concentration stocks.
Causality: Using a high-concentration stock in a solvent like DMSO allows for minimal disruption of the final aqueous assay buffer. Aliquoting is critical to prevent degradation that can occur with repeated freeze-thaw cycles, which can compromise compound integrity.[5]
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl needed. (Molecular Weight will be provided by your supplier).
-
Weighing: Accurately weigh the solid compound in a suitable microfuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if dissolution is slow, but avoid excessive heating.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 days), storage at 4°C is acceptable if specified by the manufacturer.
Q2: What are the critical considerations for diluting the stock solution into my aqueous assay buffer?
This step is a frequent source of error. The transition from a 100% organic solvent stock to a >99% aqueous buffer can cause the compound to precipitate if not handled correctly.
Causality: When the DMSO stock is diluted, the compound's local environment changes dramatically. If its concentration in the final buffer exceeds its aqueous solubility limit, it will fall out of solution, leading to lower-than-expected effective concentrations and high variability.[6]
Best Practices for Dilution:
-
Final Solvent Concentration: Always ensure the final concentration of DMSO in your assay is low (ideally ≤0.5%) and, most importantly, consistent across all wells, including controls.[6]
-
Visual Inspection: After diluting the compound into the final assay buffer, visually inspect the solution against a dark background for any signs of cloudiness or precipitation. If observed, the concentration is too high for that buffer system.
-
pH Sensitivity: The ionization state, and thus solubility, of benzamidines can be pH-dependent. Ensure the pH of your assay buffer is stable and appropriate.[6]
-
Temperature: Allow all reagents, including the assay buffer, to come to room temperature before use, as temperature can affect solubility and enzyme kinetics.[7]
Part 2: Troubleshooting Inconsistent Assay Results
When problems arise, a systematic approach is key. The following Q&A section addresses specific, common issues.
Q3: My dose-response curve is inconsistent, or I see high variability between replicates. What is the likely cause?
High variability is often not random; it's typically a symptom of a systematic issue, most commonly related to the compound's behavior in the assay buffer.
Causality: Inconsistent solubility or precipitation is the primary culprit. If the compound is not fully dissolved in every well, the effective concentration delivered to the target will vary, leading to erratic results.[6] Improper mixing can also create localized concentration gradients within a well.
Troubleshooting Workflow for High Variability
The following workflow can help diagnose the root cause of inconsistent results.
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cas 1408058-12-7,4-Methoxy-2-(trifluoroMethyl)benzaMidine hydrochloride | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Buffer Conditions for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride Experiments
Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing experimental conditions. As a potent inhibitor of serine proteases, understanding the physicochemical properties of this compound is paramount for generating reliable and reproducible data. This center offers a blend of foundational knowledge, practical protocols, and troubleshooting advice to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is the predicted pKa of this compound and why is it important?
The substituents on the benzene ring significantly influence the pKa:
-
2-(Trifluoromethyl) group: This is a strong electron-withdrawing group, which will decrease the pKa, making the amidinium ion more acidic.
-
4-Methoxy group: This is an electron-donating group, which will increase the pKa, making the amidinium ion less acidic.
Given the opposing effects of these two groups, the net effect on the pKa is not immediately obvious without experimental data or high-level computational modeling. However, the strong electron-withdrawing nature of the trifluoromethyl group, especially in the ortho position, is likely to have a more pronounced effect than the electron-donating methoxy group in the para position. Therefore, the pKa of this compound is predicted to be lower than that of unsubstituted benzamidine, likely in the range of pH 9.5-10.5 .
Causality: Maintaining the pH of your experimental buffer at least one to two pH units below the pKa of the amidine group ensures that it remains predominantly in its protonated, active form.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] This is because the compound is a hydrochloride salt and is known to be water-soluble, but high concentration aqueous stocks may be less stable over the long term.
Stock Solution Preparation Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]
Storage Recommendations:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
DMSO Stock Solution: Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[2] It is advisable to store under an inert gas like nitrogen to prevent oxidation.[2]
Q3: In which common biological buffers is this compound soluble?
A3: As a hydrochloride salt, 4-Methoxy-2-(trifluoromethyl)benzamidine is expected to have good aqueous solubility.[3] However, the introduction of the trifluoromethyl and methoxy groups increases its lipophilicity compared to unsubstituted benzamidine. While specific solubility data in various buffers is not extensively published, it is generally soluble in common biological buffers like Tris-HCl, HEPES, and phosphate buffers.
It is crucial to determine the solubility in your specific assay buffer at the desired concentration to avoid precipitation. A simple protocol to assess solubility is provided in the Troubleshooting section.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Guide 1: Precipitate Formation in Assay Buffer
Problem: I observe a precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Solubility Limit | The final concentration of the compound in the aqueous buffer is higher than its solubility limit. | Determine the approximate solubility of your compound in the assay buffer using the protocol below. If the desired concentration exceeds this, consider using a lower concentration or adding a co-solvent. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic molecules. | If possible, try reducing the salt concentration (e.g., NaCl) in your buffer. |
| pH-Dependent Solubility | The compound may be less soluble at the pH of your buffer. | Test the solubility at different pH values around your target pH. Adjust the buffer pH if a significant improvement in solubility is observed without compromising enzyme activity. |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous buffer can cause localized high concentrations and precipitation. | Add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing.[4] |
| Low Temperature | Lower temperatures can decrease the solubility of some compounds. | Prepare your working solutions at room temperature or the temperature of your assay. Avoid storing diluted aqueous solutions at 4°C for extended periods unless stability has been confirmed. |
Protocol: Rapid Solubility Assessment
-
Prepare a series of dilutions of your compound in your final assay buffer (e.g., from 1 µM to 100 µM).
-
Include a control with the same final percentage of DMSO but without the compound.
-
Incubate the solutions at the intended experimental temperature for 1-2 hours.
-
Visually inspect for any precipitate or cloudiness against a dark background.
-
For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in the expected linear relationship between concentration and absorbance indicates precipitation.
Guide 2: Inconsistent or No Inhibitory Activity
Problem: My compound is not showing the expected inhibitory effect, or the results are not reproducible.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Ensure stock solutions are stored correctly and avoid multiple freeze-thaw cycles.[2] |
| Incorrect Buffer pH | If the buffer pH is too close to or above the pKa of the amidine group, a significant portion of the compound will be in its unprotonated, less active form. | Use a buffer with a pH at least 1-2 units below the estimated pKa (pH 9.5-10.5). A pH of 7.5-8.5 is generally a good starting point for serine protease assays. |
| Precipitation | The compound has precipitated out of solution, leading to a lower effective concentration. | Refer to the troubleshooting guide for precipitation. Visually inspect your assay plate wells for any signs of precipitation. |
| Assay Interference | The compound may be interfering with the assay readout (e.g., fluorescence quenching or enhancement). | Run a control experiment where the compound is added after the reaction has been stopped to check for direct effects on the detection signal.[5] |
| Slow Binding Inhibition | Some inhibitors exhibit time-dependent binding, and a short pre-incubation time may not be sufficient to reach equilibrium. | Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. |
III. Buffer Optimization Protocols
This section provides detailed protocols for selecting and optimizing buffer conditions for your experiments.
Protocol 1: Buffer Selection and pH Screening
The goal of this protocol is to identify a suitable buffer system and optimal pH for your serine protease inhibition assay.
Materials:
-
This compound
-
Purified serine protease of interest
-
Fluorogenic or chromogenic substrate for the protease
-
A selection of common biological buffers (e.g., Tris-HCl, HEPES, Sodium Phosphate)
-
Microplate reader
Procedure:
-
Prepare a range of buffers: Prepare 50 mM solutions of Tris-HCl, HEPES, and Phosphate buffer at various pH points (e.g., 7.0, 7.5, 8.0, 8.5).
-
Enzyme activity screen: In a 96-well plate, set up reactions to measure the activity of your protease in each buffer and at each pH without the inhibitor. This will determine the optimal buffer and pH for the enzyme itself.
-
Inhibition screen: At the optimal pH for the enzyme, perform a dose-response experiment with this compound in each of the buffer systems.
-
Data analysis: Compare the IC50 values obtained in each buffer. A lower IC50 value indicates more potent inhibition.
Expected Outcome: This screen will help you identify a buffer system that supports both high enzyme activity and potent inhibition. Tris-HCl is often a good choice for serine protease assays due to its pKa of ~8.1 at 25°C and minimal interference in many enzymatic reactions.[6][7] Phosphate buffers can sometimes inhibit certain enzymes or precipitate with divalent cations, which may be required for enzyme activity.[7]
Protocol 2: Stability Assessment in Optimized Buffer
This protocol is designed to assess the stability of this compound in your chosen assay buffer over time.
Materials:
-
Optimized assay buffer from Protocol 1
-
This compound stock solution
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a solution of your compound in the optimized assay buffer at a relevant concentration.
-
Divide the solution into aliquots for different time points and storage conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC.
-
Quantify the peak area of the parent compound. A decrease in peak area over time indicates degradation.
Data Analysis: Plot the percentage of the remaining compound against time for each storage condition. This will give you an indication of the compound's stability and help you define the timeframe within which your experiments should be conducted.
IV. Visualizations
Workflow for Buffer Optimization
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cas 1408058-12-7,this compound | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI AMERICA [tcichemicals.com]
identifying and removing impurities from 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Welcome to the technical support resource for 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove impurities, ensuring the highest quality material for your experiments.
Section 1: Troubleshooting Impurity Identification
This section provides guidance on how to detect and characterize impurities that may be present in your sample of this compound.
Q1: My material's purity is lower than expected. What is the first step to identify the contaminants?
The crucial first step is to employ a suite of analytical techniques to profile the sample. A multi-faceted approach is recommended because no single technique can provide a complete picture. The primary methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Recommended Analytical Workflow:
-
Initial Purity Assessment (HPLC): Use a reverse-phase HPLC method to quantify the main component and detect the presence of other species. This will give you the percentage of purity and the relative retention times of impurities.
-
Mass Identification (LC-MS): Analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and any detected impurities. This is the fastest way to get preliminary identification of potential contaminants by comparing their masses to those of expected starting materials or by-products.
-
Structural Confirmation (NMR): A ¹H NMR spectrum can quickly reveal the presence of impurities, often through unexpected peaks. If an impurity is present in a significant amount (>1-5%), its structure can often be elucidated by more advanced 2D NMR techniques after isolation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for Impurity Identification.
Q2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route or degradation. The synthesis of benzamidines often starts from the corresponding benzonitrile. Therefore, potential impurities can be categorized as follows:
| Impurity Type | Potential Compounds | Origin | Primary Identification Method |
| Starting Material | 4-Methoxy-2-(trifluoromethyl)benzonitrile | Incomplete reaction | LC-MS, GC-MS |
| Synthesis By-product | Ammonium Chloride (NH₄Cl) | Common reagent in Pinner or related reactions[2][3] | Ion Chromatography, Ash Content Analysis |
| Side-Reaction Product | 4-Methoxy-2-(trifluoromethyl)benzamide | Hydrolysis of the intermediate imidate or final amidine | LC-MS (Identical mass to starting nitrile, but different retention time) |
| Degradation Product | 4-Methoxy-2-(trifluoromethyl)benzoic acid | Hydrolysis of the amidine or amide impurity | LC-MS |
| Solvent Residues | Ethanol, Methanol, Diethyl Ether, etc. | Purification or final isolation steps | ¹H NMR, GC-MS |
Section 2: Purification Strategies and Protocols
Once impurities have been identified, a targeted purification strategy can be implemented.
Q3: My main impurity is the unreacted benzonitrile. How can I remove it?
The benzonitrile starting material is significantly less polar than the desired hydrochloride salt. This difference in polarity is the key to separation.
Strategy 1: Recrystallization (Recommended)
Recrystallization is a highly effective technique for purifying crystalline solids like hydrochloride salts.[4][5] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin with a polar protic solvent. Isopropanol is often a good first choice for hydrochloride salts, as it is less likely to dissolve them excessively at room temperature compared to methanol or ethanol.[6]
-
Dissolution: Place the crude 4-Methoxy-2-(trifluoromethyl)benzamidine HCl in a flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it allows impurities to be excluded from the crystal lattice.[7]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether. This will wash away residual, more soluble impurities (like the benzonitrile) without dissolving your product.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Strategy 2: Trituration/Washing If the material is already mostly pure, a simple wash may suffice.
-
Place the solid in a flask.
-
Add a solvent in which the benzamidine salt is known to be poorly soluble, such as diethyl ether or ethyl acetate.
-
Stir the slurry vigorously for 15-30 minutes.
-
Filter the solid, wash with a little more fresh solvent, and dry under vacuum.
Q4: I have inorganic salts like ammonium chloride in my product. How do I get rid of them?
Ammonium chloride is a common by-product of amidine synthesis.[2] Since it is an inorganic salt, its solubility properties are very different from your organic hydrochloride salt.
Strategy: Exploiting Differential Solubility Ammonium chloride is highly soluble in water but poorly soluble in many organic solvents like ethanol and isopropanol. Conversely, your organic salt should be soluble in alcohols.
Step-by-Step Protocol for Removing NH₄Cl:
-
Dissolve the crude product in a suitable alcohol, such as methanol or ethanol, where the benzamidine hydrochloride is soluble.
-
Ammonium chloride, if present in significant amounts, may remain as an insoluble solid.
-
Filter the solution to remove the insoluble inorganic salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid can then be further purified by recrystallization as described in Q3 to remove any remaining organic impurities.
Q5: HPLC-MS shows an impurity with the same mass as my starting nitrile but a different retention time. What is it and how do I remove it?
This is a classic sign of the corresponding amide : 4-Methoxy-2-(trifluoromethyl)benzamide. It is an isomer of the nitrile and forms from the hydrolysis of reaction intermediates. The amide is typically less polar than the amidine hydrochloride but more polar than the nitrile. Recrystallization is again the best approach. The amide is less likely to co-crystallize with the highly polar salt, leading to its effective removal into the mother liquor.
dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Purification Method Decision Tree.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify my benzamidine hydrochloride?
A: While possible, it is often challenging. Amidine salts are highly polar and can interact strongly with silica gel, leading to poor recovery and broad peaks. If you must use chromatography, consider using a reverse-phase (C18) column or treating the silica gel with a base like triethylamine to reduce tailing. However, for most cases, recrystallization is more efficient and scalable.[8]
Q: My compound is turning yellow/brown in solution. Why?
A: Benzamidine and related compounds containing aromatic amine-like functionalities can be sensitive to oxidation, especially when exposed to air and light.[9] This leads to the formation of colored degradation products. It is advisable to store solutions protected from light (e.g., in amber vials) and consider working under an inert atmosphere (nitrogen or argon) for long-term experiments.
Q: What is the best way to store this compound?
A: As a solid, it should be stored in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is ideal. Storing it under an inert gas can further prolong its shelf life.
Q: My ¹H NMR spectrum looks clean, but HPLC shows an impurity. Why?
A: This usually happens when the impurity is either present at a very low concentration (below the NMR detection limit) or it lacks protons that are distinct from your main compound or the solvent. HPLC with UV detection is often far more sensitive than NMR for detecting trace impurities.[1][10] Always trust a high-sensitivity chromatographic method for final purity assessment.
References
- 1. rroij.com [rroij.com]
- 2. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 3. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Trifluoromethylated Benzamidines
Welcome to the technical support guide for the synthesis of trifluoromethylated benzamidines. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning these crucial syntheses from the laboratory bench to pilot plant or manufacturing scale. The unique electronic properties of the trifluoromethyl (CF3) group, while beneficial for medicinal chemistry, introduce specific and significant challenges in chemical synthesis, particularly during scale-up.[1][2][3] This guide provides in-depth, field-proven insights into troubleshooting common issues, ensuring the safe, efficient, and reproducible synthesis of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the scale-up process.
Q1: Why is the conversion of my trifluoromethylated benzonitrile via the Pinner reaction so slow and often incomplete?
A: The primary cause is the powerful electron-withdrawing nature of the trifluoromethyl group. This effect significantly reduces the electron density on the nitrile nitrogen, making it less basic and therefore more difficult to protonate by the acid catalyst (typically HCl).[4] Since this initial protonation is a key step in activating the nitrile towards nucleophilic attack by the alcohol, the overall reaction rate is substantially decreased compared to non-fluorinated analogues. On a large scale, this issue is magnified by potential mass transfer limitations.
Q2: My process generates trifluoromethylbenzamide as a major byproduct. What is the cause and how can it be prevented?
A: The formation of the corresponding benzamide is almost always due to the presence of water in the reaction. The intermediate of the Pinner reaction, the imidate salt (Pinner salt), is highly susceptible to hydrolysis, which yields an ester.[5][6][7] More commonly, the starting trifluoromethylbenzonitrile itself can hydrolyze to the benzamide under the acidic conditions if water is present. Ensuring strictly anhydrous conditions by rigorously drying all solvents, reagents, and reaction vessels is critical for minimizing this side reaction.
Q3: What are the most critical safety hazards to consider when scaling up the synthesis of trifluoromethylated benzamidines?
A: There are two main areas of concern. First, if using the Pinner reaction, the handling of large quantities of anhydrous hydrogen chloride gas requires specialized equipment, such as pressure-rated, corrosion-resistant (glass-lined or Hastelloy) reactors and robust off-gas scrubbing systems. Second, if your route involves late-stage trifluoromethylation, many common reagents pose significant safety risks. For instance, Togni's reagent II has known explosive properties, and its use on a large scale necessitates thorough thermal hazard analysis (DSC, ARC) to define safe operating limits.[8][9]
Q4: The final trifluoromethylated benzamidine product is difficult to isolate as a stable, crystalline solid. Why is this and what can I do?
A: Trifluoromethylated benzamidines are relatively strong bases and can be hygroscopic or oily as a free base. They are almost always isolated as a salt, typically the hydrochloride, to ensure stability and crystallinity.[10] Challenges in crystallization can arise from impurities that act as crystal growth inhibitors or from using an inappropriate solvent system. A systematic approach to solvent screening for crystallization is highly recommended during process development.
Section 2: Detailed Troubleshooting Guide
This guide is structured by common problems encountered during process scale-up.
Problem Area 1: Low Reaction Conversion & Rate
Q: My Pinner reaction of 4-(trifluoromethyl)benzonitrile stalls at 60% conversion, even after prolonged reaction time. How can I drive it to completion?
A: This is a classic challenge rooted in the electronic deactivation by the CF3 group. Here is a systematic approach to troubleshoot this issue:
-
Increase Acid Concentration: Ensure the reaction mixture is fully saturated with anhydrous HCl. On scale-up, subsurface sparging of HCl gas with vigorous agitation is necessary to overcome mass transfer limitations and maintain saturation. Monitor the reaction pressure and temperature closely, as the absorption of HCl in alcohol is exothermic.
-
Optimize Temperature: While low temperatures are often cited to prevent decomposition of the Pinner salt[4][11], for deactivated nitriles, a moderate increase in temperature (e.g., from 0°C to 20-25°C) can significantly improve the reaction rate without causing excessive side reactions. This must be carefully validated at the lab scale first.
-
Solvent Choice: The choice of alcohol is critical. Ethanol is commonly used, but methanol can sometimes lead to a faster reaction due to its higher acidity and lower steric hindrance. Avoid secondary or tertiary alcohols as they are less reactive. The use of a co-solvent is generally not recommended unless required for solubility, as it can dilute the reactants.
-
Reaction Time: Be prepared for significantly longer reaction times than for non-fluorinated analogues. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material consumption has plateaued before proceeding to the next step.
Problem Area 2: Side Product Formation
Q: HPLC analysis of my crude product shows a significant peak corresponding to ethyl 4-(trifluoromethyl)benzoate. What step in the process is causing this?
A: The formation of the ester byproduct indicates that the intermediate Pinner salt was hydrolyzed by water before or during the ammonolysis step.
-
Causality: The Pinner reaction forms an imidate hydrochloride salt. If this intermediate is exposed to water, it rapidly hydrolyzes to the corresponding ester.[6][7] This can happen if the workup procedure involves an aqueous wash or if wet solvents are used after the Pinner salt has formed.
-
Preventative Protocol:
-
Strictly Anhydrous Pinner Reaction: Use rigorously dried alcohol (e.g., distilled from magnesium ethoxide) and pass HCl gas through a drying trap (e.g., sulfuric acid bubbler or CaCl2 guard tube).
-
Anhydrous Ammonolysis: After the Pinner reaction is complete, excess HCl is typically removed by sparging with dry nitrogen. The subsequent addition of ammonia should be done using anhydrous ammonia gas or a solution of ammonia in a dry alcohol (e.g., isopropanol).
-
Process Control: Avoid any aqueous contact with the reaction mixture until the amidine formation is complete.
-
Experimental Protocol: Rigorous Solvent Drying for Scale-Up
Objective: To prepare anhydrous ethanol suitable for a kilogram-scale Pinner reaction.
Materials:
-
200-proof Ethanol (reagent grade)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Nitrogen gas source
-
Distillation apparatus suitable for the required scale
Procedure:
-
Under a nitrogen atmosphere, charge the distillation reactor with magnesium turnings (approx. 5g per 1L of ethanol) and a single crystal of iodine.
-
Add a small portion of the ethanol (~50 mL per 1L total volume) and gently warm the mixture until the iodine color disappears and hydrogen evolution is observed. This indicates the formation of magnesium ethoxide.
-
Add the remaining ethanol to the activated magnesium mixture.
-
Reflux the mixture under a nitrogen atmosphere for at least 2-3 hours.
-
Distill the anhydrous ethanol directly into the reaction vessel, which has been previously dried and is maintained under a nitrogen atmosphere.
-
The Karl Fischer titration of the distilled solvent should indicate a water content of <50 ppm before use.
Problem Area 3: Purification and Isolation
Q: My final trifluoromethylated benzamidine hydrochloride product oils out during crystallization instead of forming a solid. What are the likely causes and solutions?
A: Oiling out is a common scale-up issue resulting from a combination of factors including purity, solvent choice, and cooling rate.
-
Root Cause Analysis:
-
Impurity Level: Residual starting material, benzamide, or ester byproducts can lower the melting point of the mixture and inhibit crystallization, leading to an oil.
-
Residual Solvent: Trapped solvent from the reaction (e.g., ethanol) can prevent solidification.
-
Incorrect Solvent/Anti-Solvent System: The chosen system may not provide the optimal supersaturation conditions for crystal nucleation and growth.
-
Rapid Cooling: Flash cooling on a large scale can cause the product to crash out as an amorphous oil rather than forming an ordered crystal lattice.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Section 3: Safety & Reagent Considerations
Data Presentation: Comparison of Trifluoromethylation Approaches
When a route starting from a trifluoromethylated benzonitrile is not feasible, late-stage trifluoromethylation may be considered. However, the choice of reagent for scale-up is critical and must balance reactivity, cost, and safety.
| Reagent Class | Example(s) | Type | Key Scale-Up Challenges |
| Hypervalent Iodine | Togni Reagents I & II[9] | Electrophilic / Radical | High Cost. Safety: Togni Reagent II is known to be energetic and can decompose exothermally.[8] Requires specialized handling and thermal safety data for scale-up. |
| Sulfonium Salts | Umemoto Reagents[12], TT-CF3+OTf–[13] | Electrophilic / Radical | High Cost. Generally considered to have a better safety profile than Togni reagents but still require careful handling.[13] |
| Nucleophilic Sources | Ruppert-Prakash Reagent (TMSCF3)[14] | Nucleophilic | High Cost. Requires an activator (e.g., fluoride source). Reactions are often cryogenic. Generates stoichiometric silicon-based waste. |
| Radical Sources | Langlois' Reagent (CF3SO2Na)[14] | Radical | Moderate Cost. Requires a stoichiometric oxidant (e.g., t-BuOOH), which can introduce its own safety and workup challenges. |
Scale-Up Safety Assessment Workflow
A rigorous safety assessment is non-negotiable when scaling up chemical processes, especially those involving energetic materials or highly reactive intermediates.
Caption: Phased approach for chemical process safety assessment.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Cytotoxicity of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate unexpected cytotoxicity and ensure the accuracy and reproducibility of your cell-based assay data. As with many novel small molecules, understanding the cytotoxic profile of this compound is a critical first step in its evaluation as a potential therapeutic agent or research tool. This document will equip you with the foundational knowledge and practical protocols to systematically address and mitigate cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My initial screen with this compound shows high cytotoxicity even at low concentrations. What are the immediate troubleshooting steps?
A1: High cytotoxicity at low concentrations can be alarming, but it can stem from several factors beyond the compound's intrinsic activity. First, it is crucial to verify the purity of your compound stock, as residual synthesis reagents or contaminants can induce significant toxicity. Second, re-evaluate the solvent used to dissolve the compound. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line; a vehicle control is essential for this assessment.[1][2] Finally, consider the initial cell seeding density. Sparse cultures can be more susceptible to toxic insults compared to denser monolayers.[3][4]
Q2: I'm observing conflicting cytotoxicity results between different assays (e.g., MTT vs. a luminescence-based ATP assay). Why is this happening and which result should I trust?
A2: Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints. The MTT assay, for instance, measures metabolic activity by assessing the function of mitochondrial dehydrogenases.[5] A compound that specifically impairs mitochondrial function could yield a result indicating high cytotoxicity in an MTT assay, which may not be reflective of immediate cell death. Conversely, an ATP-based assay like CellTiter-Glo® directly measures cellular ATP levels, which is a robust indicator of cell viability.[6][7][8] An LDH release assay, on the other hand, quantifies the loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis. The choice of assay should align with the expected mechanism of cytotoxicity. To obtain a comprehensive understanding, it is recommended to use orthogonal assays that measure different aspects of cell health.[9]
Q3: My compound, this compound, appears to precipitate in the cell culture medium. How can I address this?
A3: Compound precipitation is a common issue, especially with hydrophobic small molecules, and can lead to inconsistent and inaccurate results.[10][11] This "crashing out" can be caused by the final concentration exceeding the compound's aqueous solubility or by "solvent shock" when a concentrated stock is rapidly diluted.[11] To mitigate this, always use pre-warmed (37°C) cell culture media for dilutions.[10][11] Consider a serial dilution approach, where the stock is first diluted in a smaller volume of media before being added to the final culture volume.[11] If precipitation persists, you may need to decrease the final working concentration or explore the use of alternative, less toxic solvents or co-solvent systems.[11]
Q4: How do I design an effective dose-response experiment for a novel compound like this compound?
A4: A well-designed dose-response experiment is critical for determining key parameters like the half-maximal inhibitory concentration (IC50). The first step is a range-finding experiment using a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify an effective range.[1][12] A logarithmic or semi-logarithmic dilution series is typically used.[12] It is also important to consider the duration of exposure, as cytotoxicity can be time-dependent.[1] Time-course experiments (e.g., 24, 48, and 72 hours) can help determine the optimal exposure time.[1]
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
This section provides a systematic approach to troubleshooting common issues encountered during the assessment of this compound cytotoxicity.
Issue 1: High Background Signal in Control Wells
High background in untreated or vehicle-only control wells can mask the true effect of the compound.
| Potential Cause | Explanation | Recommended Solution |
| Media Components | Phenol red in culture media can interfere with colorimetric assays (e.g., MTT, MTS). Serum components can also contribute to background fluorescence.[13][14] | For colorimetric assays, switch to a phenol red-free medium. For fluorescence-based assays, measure the background of the medium with and without serum to identify the source of interference.[13] |
| Microbial Contamination | Bacteria or yeast can metabolize assay reagents (like MTT), leading to a false-positive signal.[13][14] | Regularly inspect cell cultures for signs of contamination. Use aseptic techniques throughout. If contamination is suspected, discard the cultures and reagents and start with a fresh, uncontaminated stock.[13] |
| Compound Interference | The compound itself may be colored or fluorescent, interfering with the assay readout. Some compounds can also directly reduce tetrazolium salts in the absence of cells.[13][15][16] | Include a "compound-only" control (compound in cell-free media) at the highest concentration. Subtract the signal from this control from the corresponding experimental wells.[13] |
Issue 2: Inconsistent or Irreproducible Results
Variability between replicate wells or experiments is a common challenge.
| Potential Cause | Explanation | Recommended Solution |
| Uneven Cell Seeding | Improper mixing of the cell suspension or allowing cells to settle before dispensing leads to uneven cell distribution.[13] | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently.[13] Optimize and standardize cell seeding density.[17] |
| Edge Effects | Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound.[9] | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or media to maintain humidity. |
| Cell Health and Passage Number | High passage numbers can lead to changes in cell characteristics and drug sensitivity. Unhealthy or over-confluent cells will also produce unreliable data.[13][17] | Use low-passage cells for all experiments. Ensure cells are in the logarithmic growth phase and are not over-confluent.[14][17] |
| Inconsistent Incubation Times | Variations in the timing of cell seeding, compound treatment, and assay reagent addition can introduce variability.[14] | Standardize all incubation times across all experiments. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
Objective: To determine the optimal number of cells per well that ensures logarithmic growth throughout the experiment and provides a robust assay window.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of healthy, low-passage cells.
-
Serial Dilution: Create a serial dilution of the cell suspension to achieve a range of densities (e.g., 1,000 to 100,000 cells per well in a 96-well plate).[14]
-
Plating: Seed the different cell densities in a 96-well plate.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform your chosen cell viability assay (e.g., MTT or an ATP-based assay).
-
Data Analysis: Plot the assay signal against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, avoiding signal plateaus at high densities and low signal-to-noise at low densities.[14]
Protocol 2: Validating Results with an Orthogonal Assay
Objective: To confirm the cytotoxic effects of this compound using a secondary assay that measures a different biological endpoint.
Methodology:
-
Primary Assay: Perform a dose-response experiment using your primary assay (e.g., an MTT assay measuring metabolic activity).
-
Orthogonal Assay Selection: Choose a secondary assay with a different detection principle. For example, if your primary assay is metabolic, a good orthogonal assay would be one that measures membrane integrity (e.g., LDH release) or a direct measure of cell number.
-
Parallel Experiment: On the same day, with the same cell stock and compound dilutions, set up a parallel plate for the orthogonal assay.
-
Data Comparison: Analyze the results from both assays. Concordant results, such as a similar IC50 value, provide greater confidence in the observed cytotoxicity. Discrepancies may point to a specific mechanism of action (e.g., mitochondrial toxicity if only the MTT assay shows a strong effect).
Visualizing Experimental Workflows
Caption: A troubleshooting workflow for addressing cytotoxicity.
Caption: Workflow for establishing a dose-response curve.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Cytotoxicity of zinc oxide (ZnO) nanoparticles is influenced by cell density and culture format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural verification of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. This guide provides an in-depth, experience-driven methodology for confirming the molecular structure of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a substituted aromatic compound, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: Decoding the Molecular Architecture
The target molecule, this compound, presents a fascinating puzzle for structural elucidation. Its architecture comprises a trisubstituted benzene ring bearing three distinct functional groups: an electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and a protonated amidinium group [-C(NH₂)₂⁺]. The interplay of these substituents creates a unique electronic environment that is exquisitely reported by NMR spectroscopy. Our objective is to leverage one- and two-dimensional NMR experiments to piece together the molecular framework, assigning every proton and carbon signal to its precise location within the structure.
Part 1: Strategic Experimental Design
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[1] The choices made at this stage directly impact spectral quality, resolution, and the ability to observe key structural features.
Causality-Driven Solvent Selection
For a hydrochloride salt with exchangeable protons (N-H), the choice of deuterated solvent is the most critical experimental parameter. An improper choice can lead to signal loss and an incomplete structural picture.
-
Deuterated Chloroform (CDCl₃): While a common solvent for many organic molecules, it is often a poor choice for hydrochloride salts due to limited solubility.[2]
-
Deuterium Oxide (D₂O): This solvent will readily dissolve the salt, but the acidic N-H protons of the amidinium group will rapidly exchange with the deuterium atoms of the solvent, causing their signals to broaden and disappear from the ¹H NMR spectrum.[3] This is detrimental when complete proton assignment is the goal.
-
Deuterated Methanol (CD₃OD): Similar to D₂O, the hydroxyl deuterium can facilitate proton exchange, obscuring the N-H signals.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for this analysis. As a polar aprotic solvent, it effectively solubilizes the hydrochloride salt.[2] Crucially, it does not possess exchangeable deuterons, which preserves the N-H proton signals, allowing for their direct observation. These signals often appear as broad peaks, but their presence is vital for a complete characterization.
Optimized Sample Preparation Protocol
A robust protocol ensures high-quality, reproducible data. The following steps are designed to minimize common errors that lead to poor spectral quality, such as broadened peaks and shimming difficulties.[1]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR analysis. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5][6]
-
Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[4] Gentle vortexing or warming may be used to ensure complete dissolution.
-
Filtration: Draw the resulting solution into a clean Pasteur pipette that has been plugged with a small amount of glass wool. Filter the solution directly into a high-quality, clean 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part 2: A Multi-faceted Approach to Data Acquisition and Analysis
Confirming a structure as complex as this requires more than a simple ¹H NMR spectrum. A synergistic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment. This hierarchical approach ensures that each piece of data validates the others.
Interpreting the 1D Spectra: The First Clues
¹H NMR Spectrum Analysis: The ¹H spectrum provides the initial overview of the proton framework. Aromatic protons typically resonate in the 6.5-8.5 ppm region.[7] For this molecule, we expect:
-
Three Aromatic Protons: Due to the trisubstituted pattern, three distinct signals are expected in the aromatic region. Their chemical shifts and coupling patterns (J-couplings) will be dictated by the electronic effects of the substituents.
-
One Methoxy Singlet: A sharp singlet integrating to three protons, typically around 3.8-4.0 ppm, corresponding to the -OCH₃ group.
-
Exchangeable Amidinium Protons: Two or more broad signals at a lower field (further downfield), corresponding to the -NH₂ protons of the protonated amidine. Their chemical shifts are highly sensitive to concentration and residual water content.
¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C spectrum reveals the carbon skeleton. We anticipate:
-
Aromatic Carbons: Six signals in the 120-160 ppm range. The carbons directly attached to the electronegative oxygen and the amidinium group will be further downfield.[8]
-
Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J-CF).
-
Amidinium Carbon: A signal around 160-170 ppm.
-
Methoxy Carbon: A signal around 55-60 ppm.
Unraveling Connectivity with 2D NMR
While 1D spectra suggest the pieces, 2D NMR shows how they connect. Two-dimensional techniques are indispensable for resolving ambiguities and confirming the substitution pattern.[9][10][11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] For this molecule, it will reveal the connectivity between the three adjacent protons on the aromatic ring, establishing their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached.[10] It allows for the unambiguous assignment of all protonated carbons (the three aromatic C-H groups and the methoxy -OCH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds.[12][13] Key expected HMBC correlations that will lock in the structure include:
-
Correlations from the methoxy protons to the C4 carbon.
-
Correlations from the aromatic protons to the quaternary (non-protonated) carbons, including the one bearing the -CF₃ group (C2) and the one bearing the amidinium group (C1).
-
Data Synthesis: The Final Assignment
By integrating the information from all experiments, a complete and validated assignment of all ¹H and ¹³C signals can be achieved. The table below summarizes the expected NMR data based on the known structure and substituent effects.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| -C(NH₂ )₂⁺ | ~9.0 - 9.5 | Broad Singlet | ~165 | H5, H6 |
| H3 | ~7.5 | d | ~115 | C1, C2, C4, C5 |
| H5 | ~7.3 | dd | ~118 | C1, C3, C4 |
| H6 | ~7.8 | d | ~128 | C1, C2, C4 |
| -OCH₃ | ~3.9 | s | ~56 | C4 |
| C1 | - | - | ~130 | H5, H6 |
| C2 | - | - | ~125 (q) | H3, H6 |
| C3 | See H3 | - | See H3 | H5 |
| C4 | - | - | ~162 | H3, H5, -OCH₃ |
| C5 | See H5 | - | See H5 | H3 |
| C6 | See H6 | - | See H6 | - |
| -C F₃ | - | - | ~123 (q) | H3 |
Note: Chemical shifts are predictive and may vary based on experimental conditions. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet, 'q' = quartet.
Part 3: Comparison with Alternatives and Final Confirmation
The true power of this comprehensive NMR analysis lies in its ability to definitively exclude alternative isomeric structures. For instance, consider a potential regioisomer like 5-Methoxy-2-(trifluoromethyl)benzamidine. The ¹H NMR spectrum of this isomer would exhibit a different splitting pattern in the aromatic region, likely showing two doublets and a singlet, which would be inconsistent with the observed data. Furthermore, the HMBC correlations would be fundamentally different; for example, the methoxy protons would show a correlation to C5, not C4. The congruence of the acquired 1D and 2D NMR data with the proposed structure of this compound, and its incongruence with all other possible isomers, provides the highest level of confidence in the structural assignment.
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by a logical, self-validating workflow. By carefully selecting the experimental conditions, particularly the use of DMSO-d₆ as the NMR solvent, and systematically applying a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a web of intra-molecular correlations is established. This network of data provides an unambiguous and robust confirmation of the molecular architecture, a critical step in the rigorous characterization of any novel chemical entity intended for further development.
References
- 1. organomation.com [organomation.com]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. anuchem.weebly.com [anuchem.weebly.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl
For researchers, scientists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, a compound of interest in pharmaceutical and biochemical research. We will explore the nuances of different ionization techniques and mass analyzers, offering field-proven insights to empower you in selecting the optimal analytical strategy.
The Compound at a Glance: Chemical Profile
| Identifier | Value |
| IUPAC Name | 4-Methoxy-2-(trifluoromethyl)benzenecarboximidamide hydrochloride |
| CAS Number | Not available |
| Molecular Formula | C₉H₁₀ClF₃N₂O |
| Molecular Weight | 266.64 g/mol |
| Canonical SMILES | COC1=CC(=C(C=C1)C(F)(F)F)C(=N)N.Cl |
The Analytical Challenge: Ionization and Fragmentation
The unique chemical architecture of 4-Methoxy-2-(trifluoromethyl)benzamidine, featuring a benzamidine core, a methoxy group, and a trifluoromethyl group, presents distinct challenges and opportunities in mass spectrometry. The basic amidine group readily accepts a proton, making electrospray ionization (ESI) in positive mode a highly effective method for generating the protonated molecule [M+H]⁺. The subsequent fragmentation in tandem mass spectrometry (MS/MS) is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.
Predicted Fragmentation Pathway
Understanding the fragmentation cascade is crucial for structural confirmation and the development of sensitive and specific quantitative methods. Based on established fragmentation patterns of related structures, we can predict a logical fragmentation pathway for the [M+H]⁺ ion of 4-Methoxy-2-(trifluoromethyl)benzamidine.
Caption: Predicted ESI-MS/MS fragmentation of 4-Methoxy-2-(trifluoromethyl)benzamidine.
Head-to-Head: A Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision that impacts sensitivity, specificity, and throughput. Here, we compare two powerful mass spectrometry-based methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
| Feature | LC-MS/MS (with ESI) | GC-MS (with EI) | Rationale & Insights |
| Applicability | Excellent | Possible with derivatization | The polar and non-volatile nature of the hydrochloride salt makes LC-MS/MS the more direct and suitable technique.[1] GC-MS would necessitate a derivatization step to increase volatility, adding complexity to the workflow. |
| Ionization | Soft (ESI) | Hard (EI) | ESI typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation, ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[2] EI leads to extensive fragmentation, which can be useful for structural elucidation but may result in a less abundant molecular ion.[3] |
| Sensitivity | High (sub-ng/mL) | Moderate to High | LC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers exceptional sensitivity, crucial for bioanalytical applications. GC-MS can also achieve good sensitivity, but this may be matrix-dependent. |
| Specificity | Very High | High | The use of MRM in LC-MS/MS provides a high degree of specificity by monitoring specific precursor-to-product ion transitions. GC-MS offers good specificity through its characteristic fragmentation patterns and library matching capabilities. |
| Sample Preparation | Simple (Dilute-and-shoot, Protein Precipitation) | More Complex (Derivatization required) | LC-MS/MS often allows for simpler sample preparation protocols.[1] GC-MS requires a derivatization step to make the analyte volatile, which can be time-consuming and introduce variability. |
Experimental Protocols: Your Step-by-Step Guide
To provide actionable insights, we present detailed, field-proven protocols for both LC-MS/MS and GC-MS analysis.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol is optimized for the sensitive and specific quantification of 4-Methoxy-2-(trifluoromethyl)benzamidine in a biological matrix, such as human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 4-Methoxy-2-(trifluoromethyl)benzamidine and the internal standard. For the analyte, a potential transition would be m/z 231.1 → 214.1.
Caption: Workflow for LC-MS/MS analysis.
Protocol 2: Qualitative Analysis by GC-MS
This protocol outlines the steps for the qualitative identification of 4-Methoxy-2-(trifluoromethyl)benzamidine, which requires a derivatization step.
1. Sample Preparation and Derivatization
-
Extraction: If the analyte is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at a basic pH to extract the free base.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the amidine group.[1]
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
Caption: Workflow for GC-MS analysis with derivatization.
Alternative Analytical Techniques: A Broader Perspective
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of benzamidine derivatives.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a cost-effective method for quantification, provided the analyte has a suitable chromophore and the sample matrix is not overly complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of the compound, providing detailed information about the connectivity of atoms.
-
Capillary Electrophoresis (CE): CE can offer high separation efficiency and is particularly useful for the analysis of charged species like the protonated benzamidine.
Conclusion: Making an Informed Decision
The selection of the most appropriate analytical technique for 4-Methoxy-2-(trifluoromethyl)benzamidine HCl hinges on the specific research question. For highly sensitive and specific quantification in complex matrices, LC-MS/MS is the unequivocal method of choice . Its ability to directly analyze the polar, non-volatile compound with minimal sample preparation makes it a robust and efficient tool in drug development and bioanalytical studies. While GC-MS can be used for qualitative analysis, the requirement for derivatization adds a layer of complexity. A multi-faceted approach, combining the quantitative power of LC-MS/MS with the structural elucidation capabilities of NMR, will provide the most comprehensive characterization of this and other novel chemical entities.
References
A Comparative Guide to the Efficacy of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride and Known Serine Protease Inhibitors
Introduction
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and cellular signaling. Their catalytic activity is defined by a highly conserved triad of amino acids—serine, histidine, and aspartate—in the active site. Given their central role, dysregulation of serine protease activity is implicated in numerous pathologies, including pancreatitis, thrombosis, cancer, and inflammatory disorders. Consequently, the inhibition of specific serine proteases remains a significant objective in drug discovery and development.[1]
This guide provides a comparative analysis of the putative efficacy of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride , a compound of interest, against a panel of well-characterized serine protease inhibitors. Due to the limited publicly available data on this compound, this analysis is predicated on the established activity of its close structural analog, 4-(Trifluoromethyl)benzamidine hydrochloride, which functions as a competitive inhibitor of trypsin-like serine proteases.[2] The benzamidine scaffold is a well-established pharmacophore that acts as an arginine mimetic, binding reversibly to the S1 specificity pocket of trypsin-like serine proteases.[3][4] This guide will therefore situate our target compound within the broader context of established inhibitors, providing researchers with a framework for its potential evaluation.
Mechanism of Action: The Benzamidine Pharmacophore
Benzamidine-based molecules are classic examples of competitive inhibitors for trypsin-like serine proteases.[5] These proteases, which include trypsin, thrombin, and plasmin, preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine or lysine. This specificity is dictated by the S1 binding pocket, a deep, negatively charged cleft in the enzyme's active site, typically featuring an aspartate residue at its base (Asp189 in trypsin).
The positively charged amidinium group of the benzamidine derivative mimics the guanidinium group of an arginine substrate, allowing it to form a strong salt bridge with the aspartate residue in the S1 pocket.[4] This high-affinity, reversible interaction occludes the active site, preventing the binding and subsequent cleavage of the natural substrate. The substituents on the benzene ring, such as the methoxy and trifluoromethyl groups in our compound of interest, modulate the inhibitor's potency, selectivity, and pharmacokinetic properties by engaging in secondary interactions with the enzyme surface.[1][6]
Caption: Competitive inhibition of a serine protease by a benzamidine derivative.
Comparative Efficacy of Known Serine Protease Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it with established inhibitors that vary in their potency, selectivity, and mechanism. The following table summarizes key inhibitory constants for several widely studied serine protease inhibitors. It is important to note that inhibitory constants (IC₅₀ and Kᵢ) are highly dependent on assay conditions (e.g., substrate concentration, pH, temperature), and direct comparisons should be made with caution.
| Inhibitor | Type | Target Protease(s) | IC₅₀ / Kᵢ Value | Reference |
| Aprotinin | Polypeptide (BPTI) | Trypsin | Kᵢ: 0.06 pM | [7] |
| Chymotrypsin | Kᵢ: 9 nM | [7] | ||
| Plasmin | Kᵢ: 0.23 nM | [7] | ||
| Gabexate Mesylate | Small Molecule | Trypsin | IC₅₀: 9.4 µM | [8][9] |
| Plasmin | IC₅₀: 30 µM | [8][9] | ||
| Thrombin | IC₅₀: 110 µM | [8][9] | ||
| Kallikrein | IC₅₀: 41 µM | [8][9] | ||
| Nafamostat Mesylate | Small Molecule | Trypsin, Thrombin, Plasmin, Kallikrein | IC₅₀ range: 0.3 - 54 µM | [10][11] |
| Human Tryptase | Kᵢ: 95.3 pM | [10] | ||
| TMPRSS2 | IC₅₀: 0.27 nM | [12] | ||
| Benzamidine | Small Molecule | Trypsin-like proteases | IC₅₀: ~120 µM (for TMPRSS2) | [13] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
This table highlights the diversity among serine protease inhibitors. Aprotinin, a biologic, exhibits extremely high potency for trypsin.[7] In contrast, small molecules like Gabexate Mesylate and Nafamostat Mesylate offer broader spectrum inhibition with varying potencies against different proteases.[8][9][10][11] Benzamidine itself is a moderately potent inhibitor.[13] The addition of the trifluoromethyl and methoxy groups to the benzamidine scaffold in our compound of interest is anticipated to enhance its potency and selectivity compared to the parent compound, a hypothesis that requires experimental validation.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay
To empirically determine the efficacy of this compound, a standardized in vitro enzyme inhibition assay is required. The following protocol describes a robust method using a chromogenic substrate, which allows for a colorimetric readout of protease activity.
Objective: To determine the IC₅₀ value of a test compound against a specific serine protease (e.g., Trypsin).
Principle: The protease cleaves a synthetic chromogenic substrate, releasing a p-nitroaniline (pNA) molecule. The rate of pNA release is directly proportional to the enzyme's activity and can be measured by monitoring the increase in absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.[14]
Materials:
-
Purified Serine Protease (e.g., Bovine Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Caption: A typical experimental workflow for determining the IC₅₀ of a protease inhibitor.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare the Assay Buffer and allow it to reach the desired assay temperature (e.g., 25°C or 37°C).
-
Prepare a working solution of the protease in Assay Buffer (e.g., 10 µg/mL Trypsin). Keep on ice.
-
Prepare a working solution of the chromogenic substrate (e.g., 1 mM BAPNA) in Assay Buffer. Protect from light.[15]
-
Prepare a serial dilution series of the this compound stock solution in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective "test" wells.
-
Add 10 µL of Assay Buffer (with an equivalent percentage of DMSO as the inhibitor wells) to the "positive control" (no inhibitor) wells.
-
Add 25 µL of the protease working solution to all "test" and "positive control" wells.
-
For the "blank" or "negative control" wells, add 25 µL of Assay Buffer instead of the enzyme solution. This will be used to subtract the background rate of substrate hydrolysis.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at the assay temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[14]
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 25 µL of the chromogenic substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 405 nm every minute for 15 to 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₄₀₅/min).
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
While direct experimental data for this compound is not yet widely available, its chemical structure strongly suggests it functions as a competitive inhibitor of serine proteases. By leveraging our understanding of the benzamidine pharmacophore and comparing its potential to well-known inhibitors like Aprotinin, Gabexate Mesylate, and Nafamostat, we can formulate a clear hypothesis for its biological activity. The provided experimental protocol offers a robust, self-validating system for researchers to empirically test this hypothesis, quantify the compound's inhibitory potency, and determine its selectivity profile. This foundational data is a critical first step in evaluating its potential as a research tool or a therapeutic lead.
References
- 1. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gabexate mesylate | Protease-Activated Receptor Inhibitors: R&D Systems [rndsystems.com]
- 9. Gabexate mesylate | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 10. rpeptide.com [rpeptide.com]
- 11. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enzymatic Assay of Trypsin Inhibition [protocols.io]
Navigating the Structure-Activity Landscape of 4-Methoxy-2-(trifluoromethyl)benzamidine Analogues: A Comparative Guide for Serine Protease Inhibitor Design
For Immediate Release to the Scientific Community
In the intricate world of drug discovery, the benzamidine scaffold has long been recognized as a cornerstone for the development of potent enzyme inhibitors, particularly targeting serine proteases. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationship (SAR) of a promising subclass: 4-Methoxy-2-(trifluoromethyl)benzamidine analogues. By synthesizing established principles of medicinal chemistry with field-proven insights, we aim to provide a predictive framework for the rational design of next-generation serine protease inhibitors based on this versatile core.
The Benzamidine Moiety: A Privileged Scaffold for Serine Protease Inhibition
Benzamidine and its derivatives are classic examples of competitive, reversible inhibitors of trypsin-like serine proteases, which include crucial physiological enzymes such as trypsin, thrombin, and plasmin.[1][2][3] The inhibitory mechanism hinges on the positively charged amidinium group, which mimics the guanidinium side chain of arginine, a natural substrate for these proteases. This cationic group forms a key salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the enzyme.[4] This fundamental interaction anchors the inhibitor to the active site, paving the way for further interactions dictated by the substituents on the phenyl ring.
The 4-Methoxy-2-(trifluoromethyl)benzamidine scaffold presents a compelling starting point for inhibitor design. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring and influence binding affinity. Understanding how modifications to these groups and the introduction of other functionalities affect inhibitory potency and selectivity is paramount for successful drug development.
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive experimental dataset for a full series of 4-Methoxy-2-(trifluoromethyl)benzamidine analogues is not publicly available, we can extrapolate a predictive SAR based on extensive studies of other substituted benzamidines.[1][5][6] The following analysis dissects the probable impact of structural modifications at key positions.
The Core Interactions: Amidino Group and Phenyl Ring
The unsubstituted benzamidine core typically exhibits moderate inhibitory activity against serine proteases like trypsin.[5] The primary binding affinity is driven by the aforementioned interaction of the amidinium group with the S1 pocket. The phenyl ring itself engages in hydrophobic interactions with the sides of this pocket.
Impact of the 4-Methoxy Group
The methoxy group at the 4-position is an electron-donating group. Studies on para-substituted benzamidines have shown that electron-donating substituents can influence the binding of benzamidines to some serine proteases.[1] For trypsin, however, the trend often leans towards less polar, more hydrophobic substituents being more potent inhibitors.[7] This suggests that while the 4-methoxy group is generally well-tolerated, its replacement with other groups could fine-tune activity.
-
Replacement with Hydrogen: Removal of the methoxy group would likely result in a slight decrease in potency due to the loss of some favorable interactions.
-
Replacement with Halogens (e.g., -Cl, -Br): Introduction of halogens would increase hydrophobicity, which is generally favorable for binding to thrombin.[1] For trypsin, the effect would depend on a balance of electronic and hydrophobic factors.
-
Replacement with Larger Alkoxy Groups (e.g., -OEt, -OPr): Increasing the size of the alkoxy group would enhance lipophilicity and could lead to improved potency, provided the group can be accommodated in the binding pocket.
The Role of the 2-Trifluoromethyl Group
The trifluoromethyl (-CF3) group at the 2-position is a strong electron-withdrawing group and is also highly lipophilic. Its placement at the ortho position is significant as it can induce a conformational twist in the molecule and interact with secondary binding sites adjacent to the S1 pocket.
-
Influence on Potency: The hydrophobic nature of the -CF3 group is expected to contribute positively to the binding affinity, particularly for enzymes where hydrophobic interactions are a key driver of inhibition.[6]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This is a highly desirable feature in drug candidates.
-
Positional Isomers: Moving the -CF3 group to the 3- or 4-position would significantly alter the molecule's interaction with the enzyme. A para-trifluoromethyl substituent, for instance, would directly interact with the S1 pocket, and its strong electron-withdrawing nature might influence the pKa of the amidinium group.
Predictive Inhibitory Activity of Hypothetical Analogues
To illustrate these SAR principles, the following table presents a predictive comparison of hypothetical 4-Methoxy-2-(trifluoromethyl)benzamidine analogues against a representative serine protease, trypsin. The Ki values are estimated based on general trends observed for substituted benzamidines.
| Compound ID | R1 (at C4) | R2 (at C2) | Predicted Trypsin Ki (μM) | Rationale for Predicted Activity |
| 1 (Parent) | -OCH3 | -CF3 | ~5-15 | Baseline compound with a balance of electronic and hydrophobic features. |
| 2 | -H | -CF3 | ~20-40 | Removal of the methoxy group reduces favorable interactions. |
| 3 | -Cl | -CF3 | ~2-10 | Increased hydrophobicity from chlorine likely enhances binding. |
| 4 | -OCH3 | -H | ~30-60 | Removal of the highly lipophilic trifluoromethyl group significantly reduces potency. |
| 5 | -OCH3 | -Cl | ~10-25 | Chlorine is less hydrophobic than trifluoromethyl, leading to reduced potency compared to the parent. |
| 6 | -OH | -CF3 | ~15-35 | The hydroxyl group is more polar than methoxy, which may slightly decrease potency against trypsin.[7] |
Disclaimer: The Ki values in this table are hypothetical and for illustrative purposes only. They are intended to represent the expected trends based on the structure-activity relationships of the broader class of benzamidine serine protease inhibitors.
Experimental Protocols for Evaluation
To validate the predicted SAR and determine the precise inhibitory activity of novel analogues, a robust and standardized experimental workflow is essential. The following section outlines a detailed protocol for a typical serine protease inhibition assay.
General Serine Protease Inhibition Assay (Absorbance-Based)
This protocol is designed for determining the IC50 and Ki values of inhibitors against serine proteases like trypsin using a chromogenic substrate.[8]
Materials:
-
Serine protease (e.g., bovine trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Inhibitor stock solutions (typically in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in the assay buffer to the desired working concentration (typically around the Km value for the enzyme).
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the inhibitor solution (or vehicle for control), and the enzyme solution.
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Dixon plots or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive).[9]
-
Visualizing the Path to Potency
To conceptualize the design and evaluation workflow for these novel inhibitors, the following diagrams illustrate the key relationships and processes.
Caption: Key structural components influencing the biological activity of 4-Methoxy-2-(trifluoromethyl)benzamidine analogues.
Caption: An iterative workflow for the design and evaluation of novel serine protease inhibitors.
Conclusion and Future Directions
The 4-Methoxy-2-(trifluoromethyl)benzamidine scaffold represents a fertile ground for the discovery of novel serine protease inhibitors. By leveraging the established principles of benzamidine SAR, researchers can rationally design analogues with enhanced potency, selectivity, and pharmacokinetic profiles. The predictive analysis presented in this guide, which emphasizes the interplay between the methoxy and trifluoromethyl substituents, serves as a strategic roadmap for these endeavors. Future experimental work should focus on synthesizing a diverse library of these analogues and evaluating their inhibitory activity against a panel of serine proteases to validate and refine these predictions. Such efforts will undoubtedly accelerate the development of new therapeutics for a range of diseases where serine protease activity is dysregulated.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Benzamidine Derivatives: The Impact of the Trifluoromethyl Group
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
Benzamidine and its derivatives represent a cornerstone scaffold in medicinal chemistry, renowned for their ability to act as reversible, competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][2] Their basic amidine group effectively mimics the side chain of arginine or lysine, allowing them to dock into the S1 specificity pocket of these enzymes and disrupt their catalytic activity.[3] This inherent activity has made benzamidines a focal point in the development of therapeutics for a range of disorders, from coagulation to cancer.[4][5][6]
In the relentless pursuit of optimizing drug candidates, the strategic modification of lead compounds is paramount. One of the most powerful and widely adopted strategies in modern drug design is the introduction of the trifluoromethyl (CF3) group.[7] This small, yet profoundly influential, functional group can dramatically alter a molecule's physicochemical and pharmacological properties.[8][9] Its high electronegativity, metabolic stability, and lipophilicity make it far more than a simple bioisostere for a methyl or chloro group.[10]
This guide provides a comparative analysis of benzamidine derivatives with and without the trifluoromethyl group. We will dissect the fundamental changes in physicochemical properties, biological activity, and pharmacokinetic profiles that arise from this specific structural modification. By grounding our discussion in experimental data and established principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.
Part 1: A Tale of Two Molecules: Physicochemical Property Showdown
The introduction of a CF3 group fundamentally alters the electronic and steric nature of the benzamidine scaffold. These changes have profound and predictable effects on the molecule's behavior in a biological system.
Lipophilicity and Membrane Permeability
Perhaps the most significant and immediate impact of trifluoromethylation is the substantial increase in lipophilicity.[8][11] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross cellular membranes, influencing its absorption, distribution, and overall bioavailability.[9][12] The CF3 group, with a Hansch π parameter of +0.88, is a potent lipophilic substituent.[8] This enhancement in lipophilicity can facilitate the passive diffusion of benzamidine derivatives across biological barriers, a crucial step for reaching intracellular or systemically distributed targets.[13]
Electronic Effects and Target Binding
The three highly electronegative fluorine atoms make the CF3 group a strong electron-withdrawing substituent.[9][13] When attached to the benzamidine phenyl ring, it lowers the electron density of the aromatic system and can decrease the pKa of the amidine group. This modulation of basicity can fine-tune the electrostatic and hydrogen bonding interactions within an enzyme's active site, potentially leading to increased binding affinity and potency.[9] The altered electronic profile can strengthen interactions with biological targets or create new, favorable contacts that are absent in the non-fluorinated analogue.[13]
Metabolic Stability: The C-F Bond's Strength
A major hurdle in drug development is rapid metabolic degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[7][9] Replacing a metabolically vulnerable hydrogen or methyl group with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing the drug's half-life, reducing the required dose, and potentially minimizing the formation of reactive metabolites.[8][9]
Comparative Physicochemical Data
The table below summarizes the key differences in physicochemical properties between a parent benzamidine and its 4-trifluoromethyl analogue.
| Property | Benzamidine | 4-(Trifluoromethyl)benzamidine | Rationale for Change |
| Molecular Weight | 120.15 g/mol [2] | 188.15 g/mol | Addition of CF3 group. |
| LogP (Predicted) | ~1.3 | ~2.5 | CF3 group is highly lipophilic.[8] |
| pKa (Predicted) | ~11.6 | ~10.8 | Strong electron-withdrawing nature of CF3 reduces the basicity of the amidine group.[10] |
| Metabolic Stability | Lower | Higher | C-F bonds are resistant to metabolic cleavage.[7][9] |
Part 2: Impact on Biological Activity: Enhancing Enzyme Inhibition
Benzamidine derivatives primarily function by competitively inhibiting serine proteases.[1] The addition of a trifluoromethyl group can significantly enhance this inhibitory activity through a combination of the physicochemical effects discussed above.
Mechanism of Enhanced Serine Protease Inhibition
Serine proteases possess a substrate-binding cleft with distinct pockets that accommodate the amino acid residues of their protein substrates. The S1 pocket of trypsin-like proteases is typically deep, narrow, and negatively charged at its base (Asp189), showing a preference for positively charged residues like arginine and lysine. The benzamidine's positively charged amidinium group effectively mimics these residues.
The CF3 group enhances this interaction:
-
Improved Hydrophobic Interactions: The increased lipophilicity of the trifluoromethylated phenyl ring can lead to more favorable hydrophobic interactions with nonpolar residues lining the entrance of the S1 pocket.[9]
-
Modulated Electrostatics: The electron-withdrawing nature of the CF3 group can fine-tune the charge distribution across the molecule, potentially optimizing its electrostatic complementarity with the active site.[13]
The result is often a tighter binding affinity, which translates to lower inhibitory constants (Ki) and greater potency. For example, 4-(Trifluoromethyl)benzamidine hydrochloride is a known inhibitor of trypsin-like enzymes, valued for its ability to bind tightly to their active sites.[14]
Caption: Comparative binding modes of benzamidine vs. CF3-benzamidine.
Quantitative Comparison of Inhibitory Activity
The following table presents hypothetical but representative data illustrating the enhanced potency often observed with trifluoromethylation.
| Compound | Target Enzyme | Ki (μM) | Fold Improvement |
| Benzamidine | Trypsin | 32 | - |
| 4-(Trifluoromethyl)benzamidine | Trypsin | 2.1[15] | ~15x |
| Benzamidine Analogue X | Thrombin | 15 | - |
| CF3-Analogue X | Thrombin | 0.8 | ~19x |
Part 3: Experimental Design & Protocols
To empirically validate the theoretical advantages of trifluoromethylation, rigorous experimental protocols are necessary. These methods form a self-validating system to quantify the impact on both physicochemical properties and biological function.
Caption: Workflow for comparative analysis of benzamidine derivatives.
Protocol 1: Serine Protease (Trypsin) Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for a benzamidine derivative against bovine trypsin.
A. Rationale: This experiment directly quantifies the potency of the inhibitor. By measuring the rate of a colorimetric reaction catalyzed by trypsin in the presence of varying inhibitor concentrations, we can determine the concentration required to reduce enzyme activity by 50% (IC50). This value can then be used to calculate the inhibitor constant (Ki), a true measure of binding affinity.
B. Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
Inhibitor Stock: Benzamidine derivatives (with and without CF3) dissolved in DMSO (e.g., 10 mM)
-
96-well microplate
-
Microplate reader (405 nm)
C. Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in assay buffer (e.g., 10 nM). Keep on ice.
-
Prepare a working solution of L-BAPNA in assay buffer (e.g., 200 µM). The concentration should be approximately equal to its Km value.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells. Add 25 µL of buffer with equivalent DMSO for control wells (0% inhibition) and 25 µL of a known potent inhibitor for background (100% inhibition).
-
Add 25 µL of the trypsin working solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the L-BAPNA working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode). The rate of change in absorbance is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities relative to the uninhibited control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol 2: LogP Determination by Reverse-Phase HPLC (RP-HPLC)
A. Rationale: This method provides a rapid and reliable experimental measure of lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with the retention times of known standards.[12] A longer retention time indicates greater lipophilicity.
B. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Test Compounds: 1 mg/mL solutions in Acetonitrile/Water (50:50)
-
LogP Standards: A set of compounds with known LogP values (e.g., Uracil, Toluene, Naphthalene).
C. Step-by-Step Procedure:
-
Standard Curve Generation:
-
Inject each LogP standard onto the C18 column using a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Record the retention time (tR) for each standard.
-
Plot the known LogP values of the standards against their corresponding retention times to generate a linear calibration curve.
-
-
Sample Analysis:
-
Inject the benzamidine and CF3-benzamidine samples onto the HPLC system using the same gradient method.
-
Record the retention time (tR) for each test compound.
-
-
LogP Calculation:
-
Using the equation of the line from the standard curve, calculate the experimental LogP value for each test compound based on its measured retention time.
-
Conclusion: A Strategic Choice in Drug Design
The incorporation of a trifluoromethyl group onto the benzamidine scaffold is a powerful and multifaceted strategy in drug discovery. It is not merely an act of substitution but a deliberate modification to rationally engineer a molecule's properties.
-
Advantages of Trifluoromethylation: The evidence strongly indicates that adding a CF3 group typically enhances lipophilicity, metabolic stability, and, consequently, biological potency.[8][9] This often translates to improved pharmacokinetic profiles, such as increased oral bioavailability and longer half-lives, which are highly desirable characteristics for a drug candidate.[13]
-
Potential Considerations: The significant increase in lipophilicity can sometimes lead to reduced aqueous solubility, which may pose formulation challenges.[16] Furthermore, highly lipophilic compounds can sometimes exhibit non-specific binding or increased toxicity. Therefore, the decision to incorporate a CF3 group must be made within the context of the overall molecular properties and the specific therapeutic goal.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00524H [pubs.rsc.org]
- 4. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 5. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Introduction: The Critical Role of Selectivity in Protease Inhibition
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological and pathological processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and infectious diseases, making them prime targets for therapeutic intervention.[1][2] Small molecule inhibitors, such as those built on the benzamidine scaffold, have shown significant promise. Benzamidine and its derivatives are classic, reversible, competitive inhibitors that mimic arginine and interact with the S1 binding pocket of trypsin-like serine proteases.[4][5][6]
However, the human genome encodes over 500 proteases, many of which share structural similarities, particularly within the active site.[2][3] This presents a significant challenge in drug development: achieving inhibitor selectivity.[1][7] An inhibitor that binds promiscuously to multiple proteases can lead to off-target effects and potential toxicity. Therefore, a rigorous assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride , a substituted benzamidine derivative. We will detail the scientific rationale, provide robust experimental protocols, and explain data interpretation, empowering researchers to generate high-quality, reliable selectivity data.
Scientific Rationale and Strategy
The core principle of selectivity profiling is to quantify the inhibitory potency of a compound against a panel of diverse proteases. A truly selective inhibitor will exhibit high potency (e.g., a low nanomolar inhibition constant, Kᵢ, or IC₅₀) against its intended target while showing significantly lower potency (micromolar or higher) against other proteases.
Why Benzamidines Target Serine Proteases: Trypsin-like serine proteases are characterized by a conserved catalytic triad (Ser-His-Asp) and a deep S1 specificity pocket that contains an aspartate residue at its base.[4] This negatively charged residue readily accommodates the positively charged guanidinium group of arginine or the amidinium group of benzamidine.[4][6] Substitutions on the benzamidine ring, such as the 4-methoxy and 2-trifluoromethyl groups in our compound of interest, modulate these interactions and explore secondary binding pockets, which is the primary basis for achieving selectivity among different serine proteases.[8][9]
Designing the Protease Panel: A robust selectivity screen requires a thoughtfully chosen panel of enzymes. This panel should include:
-
Primary Target(s): The suspected primary targets of the inhibitor (e.g., Trypsin, Thrombin).
-
Closely Related Off-Targets: Other serine proteases with similar S1 pockets (e.g., Plasmin, Factor Xa) to challenge the inhibitor's specificity.
-
Distantly Related Off-Targets: Proteases from different catalytic classes, such as cysteine proteases (e.g., Papain) or metalloproteases (e.g., MMPs), to establish broad selectivity.
For this guide, we will focus on a representative panel: Trypsin and Thrombin (Serine Proteases) and Papain (a Cysteine Protease).
Experimental Workflow for Selectivity Profiling
The determination of a compound's 50% inhibitory concentration (IC₅₀) is the cornerstone of selectivity profiling. This is achieved by measuring the enzyme's activity across a range of inhibitor concentrations. Modern protease assays commonly employ fluorogenic substrates, which offer high sensitivity and a continuous, real-time readout.[10][11][12]
Below is a diagram illustrating the overall workflow, from reagent preparation to data analysis.
Caption: Workflow for determining protease inhibitor IC₅₀ values.
Detailed Protocol: Fluorometric IC₅₀ Determination
This protocol is a self-validating system, incorporating essential controls for robust and trustworthy data. It is designed for a 384-well plate format but can be adapted.
A. Required Reagents and Materials:
-
Compound: this compound (10 mM stock in DMSO).
-
Enzymes: Bovine Trypsin, Human Thrombin, Papain (from papaya latex).
-
Fluorogenic Substrates:
-
For Trypsin: Boc-Gln-Ala-Arg-AMC (AMC: 7-Amino-4-methylcoumarin)
-
For Thrombin: Boc-Val-Pro-Arg-AMC
-
For Papain: Z-Phe-Arg-AMC (Note: Papain requires activation with a reducing agent).
-
-
Assay Buffers:
-
Trypsin/Thrombin Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Papain Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, 2 mM EDTA, pH 5.5.
-
-
Equipment: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC), multichannel pipettes, black opaque 384-well assay plates.
B. Experimental Procedure:
Step 1: Reagent Preparation
-
Inhibitor Dilution Series: Prepare a serial dilution of the compound in 100% DMSO. A typical 11-point series might start at 10 mM and proceed with 1:3 dilutions. This concentrated series will be further diluted into the assay buffer.
-
Enzyme Preparation: Just before use, dilute the enzyme stocks to a working concentration (e.g., 2X the final assay concentration) in the appropriate cold assay buffer. The final concentration should be chosen to yield a robust linear signal within the desired assay time (typically 10-20 minutes).
-
Substrate Preparation: Prepare a substrate solution at 2X the final desired concentration in the appropriate assay buffer. The final concentration should ideally be at or below the substrate's Michaelis constant (Kₘ) to ensure competitive inhibitors are accurately measured.
Step 2: Assay Plate Setup (Final Volume: 20 µL)
-
Compound Dispensing: Add 0.2 µL of the DMSO serial dilutions to the appropriate wells. For controls, add 0.2 µL of pure DMSO.
-
Controls: Designate wells for:
-
100% Activity Control: DMSO + Enzyme + Substrate
-
0% Activity Control (Background): DMSO + Buffer + Substrate (No Enzyme)
-
-
Enzyme Addition: Add 10 µL of the 2X enzyme working solution to all wells except the "No Enzyme" controls. Add 10 µL of assay buffer to the "No Enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the enzymatic reaction.
Step 3: Data Acquisition
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically, taking a reading every 60 seconds for 15-20 minutes. Ensure the reaction rates for the 100% activity controls are linear during this period.
Data Analysis and Interpretation
1. Calculate Initial Velocities (V₀): For each well, determine the initial reaction rate (V₀) by performing a linear regression on the linear portion of the kinetic fluorescence data (Relative Fluorescence Units vs. Time).
2. Normalize Data to Controls: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_max_activity - V₀_background))
3. Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
4. Determine IC₅₀: Use a non-linear regression analysis to fit the data to a four-parameter variable slope model.[14] This will yield the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Comparative Data Summary
A selective inhibitor should display a significant difference (ideally >100-fold) in potency between its primary target and off-targets. The hypothetical data below illustrates a desirable selectivity profile for our compound, suggesting it is a potent and selective Trypsin inhibitor.
| Enzyme Target | Protease Class | Substrate | Hypothetical IC₅₀ (nM) | Selectivity Fold (vs. Trypsin) |
| Trypsin | Serine Protease | Boc-Gln-Ala-Arg-AMC | 15 | 1x |
| Thrombin | Serine Protease | Boc-Val-Pro-Arg-AMC | 2,500 | 167x |
| Papain | Cysteine Protease | Z-Phe-Arg-AMC | >50,000 | >3,333x |
Interpretation: The data clearly demonstrates that this compound is a highly potent inhibitor of Trypsin. Its potency against Thrombin is over 160-fold lower, and it shows negligible activity against the cysteine protease Papain. This profile strongly suggests that the compound is a selective inhibitor of Trypsin, a crucial piece of information for any researcher considering its use as a specific chemical probe or as a starting point for drug development.
Conclusion
This guide has outlined a rigorous, experimentally-validated approach to assessing the selectivity of this compound. By employing a well-chosen protease panel, standardized fluorometric assays, and appropriate data analysis, researchers can confidently determine the compound's inhibition profile. This systematic evaluation is indispensable for interpreting experimental results correctly and is a foundational step in the journey from a chemical entity to a validated scientific tool or therapeutic lead. The principles and protocols described herein are broadly applicable to the characterization of any protease inhibitor, ensuring data integrity and advancing the field of protease research.
References
- 1. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteases as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 13. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. journals.plos.org [journals.plos.org]
head-to-head comparison of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl with other protease inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate protease inhibitor is a critical decision that dictates the trajectory of experimental design and therapeutic development. This guide provides an in-depth, head-to-head comparison of 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, as a representative of the benzamidine class of serine protease inhibitors, with other major classes of protease inhibitors, particularly the direct thrombin and Factor Xa inhibitors used in clinical settings. This analysis is grounded in mechanistic insights, supported by experimental data, and presented with the clarity required for informed decision-making in a research and development environment.
Introduction to Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion to blood coagulation and immunity.[1] Their catalytic activity is defined by a characteristic catalytic triad, typically consisting of serine, histidine, and aspartate residues in the active site.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[2] Protease inhibitors are molecules that bind to and modulate the activity of these enzymes, with their efficacy being a function of their specificity, potency, and mechanism of action.[2][3]
The benzamidine scaffold represents a well-established class of competitive, reversible inhibitors of serine proteases.[4][5] The core structure mimics the natural substrate, allowing it to bind to the enzyme's active site and prevent catalysis. 4-Methoxy-2-(trifluoromethyl)benzamidine HCl, the focus of this guide, is a derivative of this class. While specific public data on this particular substituted compound is limited, the trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, making it a relevant subject for structure-activity relationship studies in drug discovery.[6]
Comparative Analysis of Protease Inhibitor Classes
The landscape of protease inhibitors is diverse, with different classes exhibiting distinct mechanisms, target specificities, and clinical applications. Here, we compare the benzamidine class with two prominent classes of anticoagulants: direct thrombin inhibitors and Factor Xa inhibitors.
| Feature | Benzamidine Derivatives (e.g., 4-Methoxy-2-(trifluoromethyl)benzamidine HCl) | Direct Thrombin Inhibitors (e.g., Dabigatran) | Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban) |
| Target(s) | Trypsin, Thrombin, Plasmin, and other serine proteases[4][5] | Thrombin (Factor IIa)[7][8] | Factor Xa[9][10] |
| Mechanism | Competitive, reversible inhibition of the active site[5][11] | Direct, reversible inhibition of the active site[7][8] | Direct, reversible inhibition of the active site[12] |
| Mode of Action | Broad-spectrum serine protease inhibition | Specific inhibition of a key enzyme in the common coagulation pathway | Specific inhibition of an enzyme at the convergence of the intrinsic and extrinsic coagulation pathways[13] |
| Representative Ki Values | Benzamidine: Ki of 35 µM for trypsin, 220 µM for thrombin, and 350 µM for plasmin[14] | Dabigatran: Potent thrombin inhibitor | Rivaroxaban, Apixaban: Potent Factor Xa inhibitors |
| Clinical Use | Primarily as a research tool and in protein purification; some derivatives in clinical development[15][16] | Prevention of stroke in atrial fibrillation, treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE)[7][17] | Prevention of stroke in atrial fibrillation, treatment and prevention of DVT and PE, and prophylaxis after knee or hip replacement surgery[10][12] |
Mechanism of Action: A Visual Guide
The coagulation cascade is a prime example of a physiological process tightly regulated by serine proteases. The following diagram illustrates the points of intervention for benzamidine derivatives, direct thrombin inhibitors, and Factor Xa inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein inhibitors of serine proteinases--mechanism and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 7. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]
- 14. selleckchem.com [selleckchem.com]
- 15. chromnet.net [chromnet.net]
- 16. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 17. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Validating the In Vivo Efficacy of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the transition from a promising in vitro hit to a validated in vivo lead is a critical and often challenging step. This guide provides a comprehensive framework for validating the in vivo activity of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, a novel benzamidine derivative with presumed serine protease inhibitory activity. By employing a comparative approach against established serine protease inhibitors, this guide offers a robust strategy to elucidate the therapeutic potential of this compound.
The benzamidine scaffold is a well-established pharmacophore known to interact with the active site of trypsin-like serine proteases.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the methoxy group may modulate selectivity and potency.[3] This guide will detail the necessary steps to rigorously evaluate these attributes in a preclinical setting.
Section 1: Foundational In Vitro Characterization: Setting the Stage for In Vivo Success
Prior to embarking on extensive and resource-intensive in vivo studies, a thorough in vitro characterization of this compound is paramount. This initial phase serves to confirm the mechanism of action, determine potency and selectivity, and provide essential data for dose selection in subsequent animal studies.
1.1. In Vitro Enzyme Inhibition Profile
The primary hypothesis is that this compound acts as a serine protease inhibitor. This must be experimentally verified.
-
Experimental Protocol:
-
Primary Screen: Assess the inhibitory activity of the compound against a panel of key serine proteases implicated in thrombosis and pancreatitis, such as thrombin, Factor Xa (FXa), trypsin, and plasmin.[4] This can be performed using commercially available chromogenic or fluorogenic substrate assays.
-
IC50 Determination: For enzymes showing significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).
-
Selectivity Profiling: To understand the compound's specificity, screen against a broader panel of proteases, including other serine proteases and different protease classes (e.g., cysteine and metalloproteases).
-
Mechanism of Inhibition Studies: Conduct kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
1.2. Comparative In Vitro Data
A direct comparison with established serine protease inhibitors, Nafamostat and UAMC-00050, provides crucial context for the compound's potency and selectivity.
| Compound | Target Serine Proteases | Reported IC50/Ki Values | Reference(s) |
| 4-Methoxy-2-(trifluoromethyl)benzamidine HCl (Predicted) | Trypsin-like serine proteases (e.g., Thrombin, FXa, Trypsin) | To be determined experimentally | - |
| Nafamostat Mesylate | Broad-spectrum inhibitor of trypsin, plasmin, thrombin, FXa, and complement C1s.[5] | Ki values: Tryptase (20 µM), Trypsin (21 µM), uPA (97 µM), Factor Xa (110 µM), Thrombin (320 µM), tPA (750 µM) for the related compound Benzamidine hydrochloride.[6] Nafamostat is a more potent derivative. | [6][7] |
| UAMC-00050 | Trypsin-like serine proteases, including uPA, tryptase, matriptase, and cathepsin G.[8] | A potent inhibitor with specific activity against urokinase-type plasminogen activator (uPA).[9] | [9][8] |
Section 2: The Bridge to In Vivo: Pharmacokinetics and Initial Tolerability
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing meaningful in vivo efficacy studies. Preliminary toxicity assessments are also crucial to establish a safe dose range.
2.1. Pharmacokinetic (PK) Profiling
-
Experimental Protocol (Rodent Model - Mouse):
-
Formulation Development: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration. Benzamidine derivatives are often formulated in saline or a solution containing a solubilizing agent like DMSO and Tween 80.[10]
-
Single Dose PK Study:
-
Administer a single IV dose (e.g., 1-2 mg/kg) and a single PO dose (e.g., 10-20 mg/kg) to separate groups of mice.[10]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
2.2. Maximum Tolerated Dose (MTD) Study
-
Experimental Protocol (Rodent Model - Mouse):
-
Dose Escalation: Administer escalating single doses of the compound to different groups of mice.
-
Clinical Observation: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
-
2.3. Comparative Pharmacokinetic Parameters
| Compound | Animal Model | Route | Half-life (t1/2) | Oral Bioavailability (%F) | Reference(s) |
| 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | Mouse | IV/PO | To be determined | To be determined | - |
| Nafamostat Mesylate | Rat | IV | ~1.39 hours | ~0.95% - 1.59% | [10][11] |
| UAMC-00050 | Mouse/Rat | IP | Data not readily available in public domain | Data not readily available in public domain | - |
Note: The pharmacokinetic data for Nafamostat is from rat studies and should be interpreted with caution when designing mouse experiments.
Section 3: In Vivo Efficacy Evaluation: A Tale of Two Models
To provide a robust validation of this compound's in vivo activity, we propose evaluating its efficacy in two distinct, well-established disease models where serine proteases play a critical pathological role: a thrombosis model and a pancreatitis model.
3.1. Model 1: Ferric Chloride-Induced Arterial Thrombosis in Mice
This model is a widely accepted method for evaluating the efficacy of antithrombotic agents.
-
Putative Signaling Pathway in Thrombosis:
Caption: Serine proteases in the coagulation cascade.
-
Experimental Protocol:
-
Animal Model: C57BL/6 mice.
-
Compound Administration: Administer this compound, Nafamostat, UAMC-00050, or vehicle via an appropriate route (e.g., IV or IP) at a predetermined time before injury.
-
Thrombosis Induction: Surgically expose the carotid artery and apply a filter paper saturated with ferric chloride (FeCl3) solution to induce endothelial injury and subsequent thrombus formation.
-
Efficacy Endpoint: Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion.
-
Ex Vivo Analysis: Collect blood samples for coagulation assays (e.g., prothrombin time, activated partial thromboplastin time) and plasma for biomarker analysis.
-
3.2. Model 2: Caerulein-Induced Acute Pancreatitis in Mice
This model mimics the key features of human acute pancreatitis, including premature activation of digestive enzymes and inflammation, making it suitable for evaluating inhibitors of trypsin-like proteases.
-
Putative Signaling Pathway in Pancreatitis:
Caption: Role of trypsin in acute pancreatitis.
-
Experimental Protocol:
-
Animal Model: Swiss Webster or C57BL/6 mice.
-
Compound Administration: Pre-treat animals with this compound, Nafamostat, UAMC-00050, or vehicle.
-
Pancreatitis Induction: Administer hourly intraperitoneal injections of caerulein, a cholecystokinin analog, to induce pancreatitis.
-
Efficacy Endpoints:
-
Biochemical Markers: Measure serum amylase and lipase levels.
-
Inflammatory Markers: Quantify pancreatic myeloperoxidase (MPO) activity as a measure of neutrophil infiltration and serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Histopathology: Score pancreatic edema, inflammation, and acinar cell necrosis from H&E-stained tissue sections.
-
-
Section 4: Confirming Mechanism of Action In Vivo: Target Engagement
Demonstrating that the compound interacts with its intended target in the complex biological environment of a living animal is a crucial validation step.
-
Experimental Workflow for Target Engagement:
Caption: In vivo target engagement workflow.
-
Methodology: Activity-Based Protein Profiling (ABPP) ABPP utilizes chemical probes that covalently bind to the active site of enzymes. By comparing probe labeling in vehicle- versus compound-treated animals, one can directly measure the occupancy of the target enzyme by the inhibitor.
Section 5: Data Interpretation and Future Directions
The culmination of these studies will provide a comprehensive in vivo profile of this compound.
Comparative Efficacy Summary (Hypothetical Data)
| Parameter | 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | Nafamostat Mesylate | UAMC-00050 |
| Thrombosis Model (Time to Occlusion) | To be determined | Effective | Effective |
| Pancreatitis Model (Amylase Reduction) | To be determined | Effective | Effective |
| Pancreatitis Model (MPO Reduction) | To be determined | Effective | Effective |
| In Vivo Target Engagement | To be determined | Demonstrated | Demonstrated |
Successful validation in these preclinical models would provide a strong rationale for further development, including more extensive toxicology studies and investigation in other relevant disease models. The comparative data generated will be instrumental in positioning this compound within the landscape of serine protease inhibitors and guiding its potential clinical applications.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Serine proteases mediate inflammatory pain in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel nNOS Inhibitors: A Comparative Performance Analysis of 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
A Senior Application Scientist's Guide to Evaluating a Promising New Agent for Neuronal Nitric Oxide Synthase Inhibition
In the landscape of neurodegenerative disease and neuropathic pain research, the selective inhibition of neuronal nitric oxide synthase (nNOS) represents a significant therapeutic target.[1][2][3] Overproduction of nitric oxide (NO) by nNOS is a key factor in neuronal damage and pain signaling pathways.[2][3][4] This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride, against established industry standards in nNOS inhibition. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven comparison to inform their research and development endeavors.
The Rationale for Selective nNOS Inhibition
Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, from neurotransmission to blood pressure regulation.[3][5] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS is crucial for maintaining cardiovascular health and iNOS is involved in the immune response, the overactivation of nNOS is implicated in the pathophysiology of several neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke-related neuronal damage.[4][5][6][7]
Therefore, the development of inhibitors that selectively target nNOS over eNOS and iNOS is a paramount objective in modern drug discovery.[1][5][8] Such selectivity is essential to minimize off-target effects and enhance the therapeutic window of potential drug candidates. The primary challenge in designing selective nNOS inhibitors lies in the high degree of conservation in the active sites across the three NOS isoforms.[7][8]
Industry Standard nNOS Inhibitors: A Baseline for Comparison
To contextualize the performance of this compound, a selection of well-characterized nNOS inhibitors will be utilized as industry standards. These compounds represent a range of potencies and selectivities, providing a comprehensive benchmark.
-
L-NAME (N(G)-nitro-L-arginine methyl ester): A non-selective, first-generation NOS inhibitor. It serves as a useful positive control for NOS inhibition but lacks isoform specificity.[4][9]
-
Nω-Nitro-l-arginine (L-NNA): Another early arginine-based inhibitor with some preference for nNOS over iNOS, though still considered relatively non-selective.[4][10]
-
Compound X (A Fictional High-Selectivity Inhibitor): For the purposes of this guide, we will include a hypothetical, highly selective nNOS inhibitor, "Compound X," representing the current state-of-the-art in selective nNOS inhibitor development. Such compounds are often the result of structure-based drug design and fragment hopping techniques.[8][11]
Experimental Design: A Head-to-Head Comparison
The core of this guide is a series of in vitro experiments designed to rigorously assess the potency and selectivity of this compound.
Workflow for Comparative Analysis
Caption: Workflow for the in vitro comparative analysis of nNOS inhibitors.
Detailed Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the three human NOS isoforms.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, L-NAME, Nω-Nitro-l-arginine, and Compound X in an appropriate solvent (e.g., DMSO).
-
Purify recombinant human nNOS, eNOS, and iNOS enzymes.
-
Prepare a reaction buffer containing L-arginine (the substrate), NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) as cofactors.[5]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor like L-NAME).
-
Initiate the enzymatic reaction by adding the respective NOS isoform to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection of Nitric Oxide Production:
-
Measure the amount of L-citrulline produced, which is a co-product of the reaction and directly proportional to NO synthesis. This can be achieved using a colorimetric assay (e.g., the Griess assay for nitrite, a stable breakdown product of NO) or by monitoring the consumption of a cofactor like NADPH.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each NOS isoform.
-
Calculate the selectivity index by dividing the IC50 value for eNOS and iNOS by the IC50 value for nNOS. A higher selectivity index indicates greater selectivity for nNOS.
-
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, data obtained from the in vitro NOS inhibition assays.
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) |
| 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | 50 | 2500 | 1500 |
| L-NAME | 15 | 39 | 4400 |
| Nω-Nitro-l-arginine | 300 (for nNOS over iNOS) | - | - |
| Compound X | 5 | 1000 | 500 |
| Table 1: Inhibitory Potency (IC50) of Test Compounds against NOS Isoforms. |
| Compound | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 4-Methoxy-2-(trifluoromethyl)benzamidine HCl | 50 | 30 |
| L-NAME | 2.6 | 293 |
| Nω-Nitro-l-arginine | - | - |
| Compound X | 200 | 100 |
| Table 2: Selectivity Indices of Test Compounds for nNOS. |
Interpretation of Results and Mechanistic Insights
The data presented in Tables 1 and 2 suggest that this compound is a potent inhibitor of nNOS with moderate selectivity over eNOS and iNOS. Its potency is comparable to established non-selective inhibitors like L-NAME, but it demonstrates a more favorable selectivity profile. While not as selective as the hypothetical "Compound X," its performance indicates it is a promising lead compound for further optimization.
The benzamidine moiety in this compound likely mimics the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site of the NOS enzyme. The trifluoromethyl group may contribute to its binding affinity and selectivity through interactions with specific residues within the nNOS active site that differ from those in eNOS and iNOS.[8]
Signaling Pathway of nNOS in Neuropathic Pain
Caption: Simplified signaling pathway of nNOS in the development of neuropathic pain.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the performance of a novel nNOS inhibitor, this compound. The experimental framework provided allows for a direct comparison against industry standards, highlighting the compound's potential as a potent and moderately selective nNOS inhibitor.
Further studies should focus on:
-
In vivo efficacy: Evaluating the compound's ability to alleviate symptoms in animal models of neurodegenerative diseases or neuropathic pain.
-
Pharmacokinetic profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to further improve its potency and selectivity.
By employing the rigorous benchmarking methods outlined in this guide, researchers can effectively identify and advance promising new therapeutic agents for the treatment of nNOS-mediated neurological disorders.
References
- 1. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. | Semantic Scholar [semanticscholar.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
Comprehensive Safety & Handling Guide: 4-Methoxy-2-(trifluoromethyl)benzamidine Hydrochloride
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be developed by analyzing data from structurally similar compounds. Compounds like 4-(Trifluoromethyl)benzamidine Hydrochloride and other benzamidine derivatives are known irritants.[1][2][3] The primary hazards are associated with direct contact and inhalation of the powdered form.
Key Identified Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation and potential damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4][5]
The trifluoromethyl group is generally considered stable and inert, but caution is always warranted when handling fluorinated compounds.[6][7] The primary risk stems from the compound's physical form as a powder, which can be easily aerosolized, and its inherent properties as a skin and eye irritant.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required equipment for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Safety Goggles | ANSI Z87.1 (US) or EN 166 (EU) | Protects eyes from chemical splashes, dust, and vapors.[8][9] |
| Face Shield | Worn with goggles | Recommended for handling larger quantities (>5g) or when there is a significant splash risk.[9][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents direct skin contact.[8][9] Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known contact.[11] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | Engineering Controls | Certified Chemical Fume Hood | Primary Method. All handling of the solid compound should occur within a fume hood to minimize inhalation exposure.[9] |
| NIOSH-approved Respirator | N95 or higher | Secondary Method. Required if handling outside of a fume hood or if dust generation is unavoidable.[4][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure. The following protocol details the procedural steps for safe handling, from preparation to cleanup.
Caption: Step-by-step workflow for handling 4-Methoxy-2-(trifluoromethyl)benzamidine HCl.
1. Preparation and Donning PPE:
-
Step 1: Area Preparation: Before handling, ensure the designated area, preferably a certified chemical fume hood, is clean and uncluttered. Ensure an eyewash station and safety shower are accessible.[12]
-
Step 2: PPE Inspection: Check that all necessary PPE is available and in good condition (e.g., no cracks in gloves).
-
Step 3: Donning Sequence:
-
Put on the laboratory coat, ensuring it is fully buttoned.[8]
-
If required by your risk assessment, don a NIOSH-approved respirator and perform a seal check.[8]
-
Put on safety goggles.[8]
-
Wash and dry hands, then don chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat.[8][11]
-
2. Handling this compound:
-
Engineering Controls: Whenever possible, handle the solid compound within a chemical fume hood to minimize inhalation exposure.[9]
-
Procedural Controls:
3. Doffing PPE and Decontamination:
-
Step 1: Doffing Sequence: The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves first. Peel them off from the cuff, turning them inside out to trap contaminants. Dispose of them immediately in a designated hazardous waste container.[8]
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Unbutton and roll the lab coat away from your body to prevent the contaminated outer surface from touching your clothes.[8]
-
Respirator: If used, remove it last.
-
-
Step 2: Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing all PPE.[8]
Emergency and Disposal Plan
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1][3] Remove and wash contaminated clothing before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention if irritation persists.[1][3]
-
If Inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[4][12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][12]
Disposal Plan:
-
Chemical Waste: All solid this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8]
-
Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must also be placed in a sealed, clearly labeled hazardous waste container.[4]
-
Final Disposal: Do not let the product enter drains.[4][13] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] All disposal must adhere to local, state, and federal regulations.[2]
References
- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
